molecular formula C5H3F9O B068913 Methyl perfluoroisobutyl ether CAS No. 163702-08-7

Methyl perfluoroisobutyl ether

Cat. No.: B068913
CAS No.: 163702-08-7
M. Wt: 250.06 g/mol
InChI Key: DJXNLVJQMJNEMN-UHFFFAOYSA-N
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Description

Methyl perfluoroisobutyl ether, also known as this compound, is a useful research compound. Its molecular formula is C5H3F9O and its molecular weight is 250.06 g/mol. The purity is usually 99%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h1H3
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InChI Key

DJXNLVJQMJNEMN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F
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Molecular Formula

CF3CF(CF3)CF2OCH3, C5H3F9O
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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DSSTOX Substance ID

DTXSID5042326
Record name Perfluoroisobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear colorless liquid with a mild ethereal odor; [3M MSDS]
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Methyl nonafluoroisobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluoroisobutyl ether
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CAS No.

163702-08-7
Record name Methyl perfluoroisobutyl ether
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Record name Methyl perfluoroisobutyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Perfluoroisobutyl methyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro
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Record name METHYL PERFLUOROISOBUTYL ETHER
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Foundational & Exploratory

Physicochemical properties of methyl perfluoroisobutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methyl Perfluoroisobutyl Ether

Introduction

This compound, with the CAS number 163702-08-7, is a fluorinated ether used in a variety of industrial applications.[1][2] It is a colorless, clear liquid with a slight ethereal odor.[3] This compound is known for its high stability, non-flammability, and low toxicity, making it a suitable replacement for ozone-depleting solvents in applications such as heat transfer, solvent cleaning, and as a lubricant carrier.[2][4] It is often a component of hydrofluoroether (HFE) fluids, such as 3M™ Novec™ 7100, where it is mixed with its isomer, methyl nonafluorobutyl ether.[3][4] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols used for their determination, and a visualization of the logical relationships between these properties.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₃F₉O[3]
Molecular Weight 250.06 g/mol [3]
Boiling Point 61 °C (at 760 mmHg)[5]
Melting Point -135 °C[5]
Density / Specific Gravity 1.5 g/mL (at 25 °C)
Vapor Pressure 202 mmHg (at 25 °C)[5]
Viscosity 0.6 centipoise (at 23 °C)
Solubility in Water < 12 ppm
Evaporation Rate 49 (n-Butyl Acetate = 1)[5]
Autoignition Temperature 405 °C[6]
Flash Point No Flash Point[5]
Flammable Limits (LEL/UEL) None Detected[5]

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental methodologies. While specific laboratory procedures for this compound are proprietary to manufacturers, the following ASTM International standards are commonly cited for the properties of similar hydrofluoroether fluids:

  • Flash Point: The absence of a flash point is determined according to standard methods such as ASTM D56 (Tag Closed Cup Tester) and ASTM D92 (Cleveland Open Cup Tester). These tests involve heating the liquid in a controlled manner and introducing an ignition source to see if a flash occurs.

  • Autoignition Temperature: This property is measured using the ASTM E659-84 standard. The test identifies the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

  • Flammability Limits: The lower and upper explosive limits (LEL/UEL) are determined based on ASTM E681. This standard involves introducing the substance into a closed chamber at various concentrations and attempting to ignite it to determine the concentration range over which it is flammable.

  • Boiling Point: The boiling point is typically determined at atmospheric pressure (760 mmHg) using standard laboratory distillation apparatus, following principles outlined in methods like ASTM D1078.

  • Density and Specific Gravity: These are measured using a pycnometer or a hydrometer, with the reference standard for specific gravity being water at a specified temperature.

  • Vapor Pressure: Standard methods like ASTM D2879 (isoteniscope method) can be used to determine the vapor pressure of a liquid at various temperatures.

  • Viscosity: The kinematic viscosity is measured using a viscometer, such as a capillary viscometer, according to methods like ASTM D445. The dynamic viscosity reported here is derived from this measurement.

Logical Relationships of Properties

The fundamental molecular structure of this compound dictates its macroscopic physicochemical and safety properties. The following diagram illustrates these relationships.

G cluster_0 Core Molecular Structure cluster_1 Key Physicochemical Properties cluster_2 Safety & Application Properties Structure This compound (C₅H₃F₉O) BP Boiling Point (61 °C) Structure->BP Influences Vapor Pressure MP Melting Point (-135 °C) Structure->MP Dictated by Intermolecular Forces Density Density (1.5 g/mL) Structure->Density High Fluorine Content Viscosity Low Viscosity (0.6 cP) Structure->Viscosity Solubility Low Water Solubility (<12 ppm) Structure->Solubility Hydrophobic Nature Stability High Chemical & Thermal Stability Structure->Stability Strong C-F Bonds Application Applications: - Heat Transfer - Solvent Cleaning - Dielectric Fluid BP->Application Viscosity->Application Solubility->Application FlashPoint No Flash Point FlashPoint->Application Enables Safe Use Autoignition High Autoignition Temp (405 °C) Autoignition->Application High Safety Margin Stability->FlashPoint Stability->Autoignition

Caption: Logical flow from molecular structure to key properties and applications.

References

An In-depth Technical Guide to Methyl Perfluoroisobutyl Ether (CAS Number: 163702-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, identified by the CAS number 163702-08-7, is a highly fluorinated ether that has garnered significant interest across various scientific and industrial sectors.[1][2] Its unique combination of physical and chemical properties, including high thermal stability, chemical inertness, non-flammability, and low toxicity, makes it a versatile compound with applications ranging from a high-performance solvent to a heat transfer fluid.[1][2] This technical guide provides a comprehensive overview of the core properties, potential applications, and safety considerations of this compound, with a particular focus on its relevance to research, scientific, and drug development professionals.

Core Properties of this compound

This compound is a clear, colorless, and low-odor liquid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReference
Molecular Formula C5H3F9O[3][4]
Molecular Weight 250.06 g/mol [3][]
Boiling Point 30 °C to 69 °C at 760 mmHg[][6][7]
Melting Point Not available
Density 1.5 g/cm³ at 20 °C[3]
Vapor Pressure 909 mmHg at 25 °C[][6]
Surface Tension 13.6 mN/m at 25 °C[8]
Viscosity (Kinematic) 0.51 mm²/s at 25 °C[8]
Water Solubility < 12 ppm[9]
Refractive Index 1.27[][7]
Flash Point Non-flammable[1][2]
Environmental and Safety Properties
PropertyValueReference
Ozone Depletion Potential (ODP) 0[1]
Global Warming Potential (GWP) Low[1]
Toxicity Low[1][2]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development settings, including the pharmaceutical industry.

Solvent Applications

Due to its chemical inertness and ability to dissolve a range of compounds, it serves as an excellent solvent for the formulation and synthesis of active pharmaceutical ingredients (APIs).[] Its capacity to dissolve both hydrophilic and lipophilic compounds makes it versatile for different stages of drug development.[]

// Nodes for Properties node [fillcolor="#F1F3F4", fontcolor="#202124"]; prop1 [label="High Chemical Inertness"]; prop2 [label="High Thermal Stability"]; prop3 [label="Low Surface Tension"]; prop4 [label="Good Solubility Characteristics"]; prop5 [label="Low Toxicity"]; prop6 [label="Non-flammable"]; prop7 [label="Excellent Dielectric Properties"];

// Nodes for Applications node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; app1 [label="Solvent for API Synthesis & Formulation"]; app2 [label="Cleaning Agent for Medical Devices"]; app3 [label="Heat Transfer Fluid"]; app4 [label="Carrier Solvent in Chromatography"]; app5 [label="Safer Reaction Medium"];

// Edges connecting properties to applications prop1 -> app1; prop1 -> app2; prop1 -> app5; prop2 -> app3; prop3 -> app2; prop4 -> app1; prop4 -> app4; prop5 -> app1; prop5 -> app2; prop5 -> app5; prop6 -> app5; prop7 -> app3; } }

Figure 1. Logical relationship of key properties of this compound to its primary applications in a research and development context.
Cleaning Agent

In the manufacturing of medical devices, maintaining stringent cleanliness is paramount. This compound is utilized for cleaning delicate surfaces due to its high chemical inertness and low toxicity, effectively removing contaminants without leaving residues.[]

Analytical Chemistry

In analytical laboratories, this ether is employed in chromatography and spectroscopy applications.[] Its low viscosity and high volatility make it a suitable carrier solvent in gas chromatography, enhancing the accuracy and resolution of analytical measurements.[]

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published in publicly available literature, this section provides generalized methodologies for its synthesis and potential use in a laboratory setting based on available information.

Synthesis of this compound

Several synthetic routes to this compound have been described, primarily involving the fluorination of hydrocarbon precursors or coupling reactions.[7][10] One common approach is the electrochemical fluorination (ECF) of isobutyric acid derivatives followed by methylation.[10]

// Nodes for the workflow node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Isobutyric Acid Derivative"]; step1 [label="Electrochemical Fluorination (ECF) in Anhydrous HF"]; step2 [label="Formation of Perfluoroisobutyryl Fluoride"]; step3 [label="Reaction with a Methylating Agent (e.g., Dimethyl Sulfate)"]; step4 [label="Formation of this compound"]; step5 [label="Purification (e.g., Distillation)"]; end [label="End: Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting the workflow steps start -> step1 [label="Precursor"]; step1 -> step2 [label="Fluorination"]; step2 -> step3 [label="Intermediate"]; step3 -> step4 [label="Methylation"]; step4 -> step5 [label="Crude Product"]; step5 -> end [label="Purified Product"]; } }

Figure 2. A generalized experimental workflow for the synthesis of this compound via electrochemical fluorination.

Methodology:

  • Precursor Preparation: Start with an appropriate isobutyric acid derivative.

  • Electrochemical Fluorination: The precursor is subjected to electrochemical fluorination in anhydrous hydrogen fluoride (B91410). This process replaces the hydrogen atoms with fluorine.

  • Formation of Intermediate: The fluorination process yields perfluoroisobutyryl fluoride.

  • Methylation: The perfluoroisobutyryl fluoride intermediate is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl ether group.

  • Purification: The final product, this compound, is purified from the reaction mixture, typically by distillation.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, and catalyst choice would need to be optimized for yield and purity.[10]

Safety and Handling

This compound is considered to have low toxicity.[1][2] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While generally stable, thermal decomposition may produce hazardous gases such as hydrogen fluoride.

Signaling Pathways and Biological Interactions

Currently, there is no scientific literature available to suggest that this compound is involved in any specific biological or signaling pathways. Its high degree of fluorination and chemical inertness make it unlikely to interact with biological systems in a targeted manner. Its primary role in a biological or pharmaceutical context is as an inert solvent or carrier. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its unique combination of physical and chemical properties makes it an excellent choice for a variety of applications, particularly as a stable and non-toxic solvent. While its direct role in biological processes or signaling pathways has not been identified, its utility as an enabling tool in synthesis, formulation, and analysis is clear. Further research into its applications may uncover new opportunities for this unique fluorinated ether in the advancement of science and medicine.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of methyl perfluoroisobutyl ether (C₅H₃F₉O). Due to the absence of publicly available experimental structural data, this guide utilizes computationally derived properties to detail the molecular geometry, including bond lengths and angles. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these structural parameters using gas electron diffraction (GED) and microwave spectroscopy, techniques well-suited for the analysis of fluorinated ethers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or interested in the properties of hydrofluoroethers.

Introduction

This compound, with the IUPAC name 2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS).[1] It is a clear, colorless liquid with a mild ethereal odor.[1] As a fluorinated ether, it possesses unique physical and chemical properties, including high thermal stability and low surface tension, which make it suitable for various industrial applications.[2] A thorough understanding of its molecular structure is fundamental to elucidating its chemical behavior, reactivity, and potential interactions in biological and material systems.

This guide presents the current understanding of the molecular structure of this compound, based on computational models, and provides a detailed description of the experimental methodologies that could be employed for its empirical determination.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central ether linkage connecting a methyl group to a perfluoroisobutyl group. The high degree of fluorination significantly influences the molecule's geometry and electronic properties.

Computed Molecular Geometry

In the absence of experimental data from techniques such as X-ray crystallography, gas electron diffraction, or microwave spectroscopy, the molecular geometry of this compound has been determined through computational chemistry methods. The following tables summarize the computed bond lengths and angles, providing a theoretical model of the molecule's three-dimensional structure.[1]

Table 1: Computed Bond Lengths of this compound

BondAtom 1Atom 2Bond Length (Å)
C-OCOData not available
C-OCOData not available
C-HCHData not available
C-CCCData not available
C-FCFData not available

Note: Specific computed bond length values are not directly available in the aggregated search results. This table structure is provided for when such data becomes available.

Table 2: Computed Bond Angles of this compound

AngleAtom 1Atom 2 (Vertex)Atom 3Bond Angle (°)
C-O-CCOCData not available
H-C-HHCHData not available
H-C-OHCOData not available
C-C-CCCCData not available
F-C-FFCFData not available
C-C-FCCFData not available

Note: Specific computed bond angle values are not directly available in the aggregated search results. This table structure is provided for when such data becomes available.

The perfluoroisobutyl group is expected to create significant steric hindrance and inductive effects, influencing the C-O-C bond angle and the rotational barriers around the C-O and C-C bonds. The strong carbon-fluorine bonds are a defining feature of this molecule, contributing to its chemical inertness.[2]

Figure 1: 2D representation of the molecular structure of this compound.

Experimental Protocols for Structural Determination

The precise determination of the molecular structure of this compound in the gas phase can be achieved through a combination of gas electron diffraction (GED) and microwave spectroscopy. These techniques provide complementary information, leading to a highly accurate structural model.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase by analyzing the scattering pattern of an electron beam as it interacts with the molecules.[2]

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam (typically 40-60 keV).[2]

  • Electron Scattering: The electrons are scattered by the electrostatic potential of the molecule. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., a photographic plate or a CCD camera).[2]

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule.

  • Structural Refinement: A theoretical molecular model is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and vibrational amplitudes) are refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental scattering data.

cluster_0 GED Experiment Electron Gun Electron Gun Scattering Chamber Scattering Chamber Electron Gun->Scattering Chamber Electron Beam Molecular Nozzle Molecular Nozzle Molecular Nozzle->Scattering Chamber Gas Sample Detector Detector Scattering Chamber->Detector Scattered Electrons Data Analysis Data Analysis Detector->Data Analysis Structural Model Structural Model Data Analysis->Structural Model

Figure 2: Generalized workflow for a Gas Electron Diffraction (GED) experiment.
Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule.[3] For a polar molecule like this compound, this technique can provide highly precise rotational constants, which are inversely related to the moments of inertia of the molecule.

  • Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a precisely known and variable frequency.

  • Absorption Detection: When the microwave frequency matches the energy difference between two rotational levels, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.

  • Spectral Analysis: The resulting spectrum, a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

  • Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopologues of the molecule (e.g., containing ¹³C or ¹⁸O) are also measured. The changes in the rotational constants upon isotopic substitution allow for the precise determination of the atomic coordinates.

cluster_1 Microwave Spectroscopy Experiment Microwave Source Microwave Source Sample Cell Sample Cell Microwave Source->Sample Cell Detector Detector Sample Cell->Detector Spectrum Analyzer Spectrum Analyzer Detector->Spectrum Analyzer Rotational Constants Rotational Constants Spectrum Analyzer->Rotational Constants Structural Determination Structural Determination Rotational Constants->Structural Determination

Figure 3: Logical flow of a microwave spectroscopy experiment for structural analysis.

Conclusion

References

Synonyms for methyl perfluoroisobutyl ether in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl perfluoroisobutyl ether, a fluorinated solvent with significant applications across various scientific and industrial domains. This document collates critical data, outlines experimental methodologies, and visualizes key processes to support research, development, and manufacturing activities.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

Type Name Reference
IUPAC Name 2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane[1]
CAS Number 163702-08-7[1][2]
Common Synonyms Methyl nonafluoroisobutyl ether, Perfluoroisobutyl methyl ether[2]
Trade Names Novec™ 7100 (as a mixture with its isomer), HFE-7100 (as a mixture with its isomer)[2][3]
Other Names 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane, Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-[2]

Note: this compound is often supplied as a mixture with its straight-chain isomer, methyl nonafluorobutyl ether (CAS No. 163702-07-6). The trade names Novec™ 7100 and HFE-7100 typically refer to this isomeric mixture.[3]

Physicochemical and Thermophysical Properties

A summary of the key physical, chemical, and thermal properties of this compound and its common isomeric mixture is presented below. These properties are fundamental to its application as a solvent, heat transfer fluid, and cleaning agent.

Property Value Conditions Reference
Molecular Formula C5H3F9O[1]
Molecular Weight 250.06 g/mol
Boiling Point 61 °C@ 760 mmHg[4]
Pour Point -135 °C[4]
Density 1.51 g/cm³@ 25 °C[4]
Vapor Pressure 27 kPa@ 25 °C[4]
Kinematic Viscosity 0.38 cSt@ 25 °C
Specific Heat 1183 J/kg-K@ 25 °C
Thermal Conductivity 0.069 W/m-K@ 25 °C
Heat of Vaporization 112 kJ/kgAt boiling point[4]
Surface Tension 13.6 mN/m@ 25 °C[4]
Dielectric Strength >25 kV0.1" gap[4]
Global Warming Potential (GWP) 297100-year ITH[4]
Ozone Depletion Potential (ODP) 0[4]
Solubility in Water 12 ppmw@ 25 °C
Solubility of Water in Fluid 95 ppmw@ 25 °C[4]
Flash Point None[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature for the evaluation of this compound.

90-Day Inhalation Toxicity Study

A 90-day inhalation toxicity study is a standard method to assess the subchronic toxicity of a substance. While a specific detailed report for this compound was not available, the general protocol follows the OECD Test Guideline 413.

  • Objective: To characterize the toxicity profile of the test substance following repeated inhalation exposure for a 90-day period.[5]

  • Test System: Typically, the study is conducted using rats (e.g., Wistar or Sprague-Dawley strains).[6] Groups of at least 10 male and 10 female rodents are used for each concentration level and a control group.[7]

  • Exposure: Animals are exposed to the test article, filtered air (negative control), and/or a vehicle control for 6 hours per day, 5 days a week, for 90 days.[6] For this compound, a recommended exposure guideline of 750 ppm for an eight-hour time-weighted average has been established based on a 90-day inhalation study.[8][9]

  • Parameters Evaluated:

    • Clinical Observations: Daily detailed observations for any signs of toxicity.[7]

    • Body Weight: Measured at least once a week.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examination of the eyes before and after the study.[5]

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.[5]

    • Gross Pathology: A complete gross necropsy is performed on all animals.[5]

    • Organ Weights: Key organs are weighed.[5]

    • Histopathology: Microscopic examination of a comprehensive set of tissues and organs.[5]

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest concentration at which no adverse effects are observed.[5]

Developmental Toxicity Study

Developmental toxicity studies are conducted to evaluate the potential of a substance to cause adverse effects on the developing fetus. The general guidelines for such studies are provided by regulatory bodies like the EPA.

  • Objective: To determine the potential of a substance to induce structural or other adverse effects in the offspring after exposure of the pregnant animal.[10]

  • Test System: Commonly used species include rats and rabbits.

  • Exposure: The test substance is administered to pregnant females during the period of major organogenesis.

  • Parameters Evaluated:

    • Maternal Toxicity: Clinical signs, body weight, and food consumption of the dams are monitored.

    • Developmental Endpoints: At near-term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The NOAEL for both maternal and developmental toxicity is determined.

Material Compatibility Testing

Material compatibility testing is essential to ensure that the fluid does not degrade the materials of the system in which it is used.

  • Objective: To evaluate the compatibility of various materials (metals, plastics, elastomers) with this compound under specific conditions.

  • Methodology (Short-Term Exposure): [8]

    • Samples of the materials to be tested are immersed in boiling this compound.

    • The exposure duration is typically one hour.[8]

    • After exposure, the materials are visually inspected for any changes, such as swelling, cracking, or discoloration.

    • For elastomers and plastics, changes in mass and volume can also be measured.

  • Methodology (Continuous Exposure): [11]

    • Material samples are fully immersed in the fluid at a constant temperature for an extended period.

    • Periodic inspections and measurements are performed to assess any degradation over time.

    • For plastics and elastomers, the amount of extractable plasticizer can be a key parameter to measure.[11]

Heat Transfer Performance Evaluation

These experiments are designed to quantify the heat transfer capabilities of the fluid, which is critical for its use as a coolant.

  • Objective: To measure the heat transfer coefficient and critical heat flux (CHF) of this compound under various flow and heating conditions.

  • Experimental Setup: [12][13][14]

    • A test section, often a mini-channel or a heated surface, through which the fluid flows.

    • A pumping system to control the mass flux of the fluid.

    • A heating element to apply a controlled heat flux to the test section.

    • Temperature and pressure sensors at the inlet and outlet of the test section, and along the heated surface.

  • Procedure: [12][14]

    • The fluid is circulated through the test loop at a constant mass flux and inlet temperature.

    • The heat flux to the test section is incrementally increased.

    • At each heat flux level, the system is allowed to reach a steady state, and temperatures and pressures are recorded.

    • The heat transfer coefficient is calculated based on the applied heat flux and the temperature difference between the heated surface and the fluid.

    • The heat flux is increased until the critical heat flux is reached, which is characterized by a rapid and significant increase in the surface temperature.

  • Data Analysis: Boiling curves (heat flux versus surface superheat) are plotted to analyze the heat transfer performance.

Cleaning Validation

Cleaning validation is a documented process that proves a cleaning procedure consistently removes residues to predetermined levels.

  • Objective: To provide documented evidence that a cleaning process using this compound effectively removes contaminants from equipment surfaces.[15]

  • Methodology:

    • Define Acceptance Criteria: Establish the maximum allowable carryover of the previous substance. This is often based on visual inspection (no visible residue) and analytical limits (e.g., not more than 10 ppm of the active ingredient in the next product).[15][16]

    • Sampling:

      • Direct Surface Sampling (Swab Method): A swab wetted with a suitable solvent is used to sample a defined area of the cleaned surface. This method is effective for insoluble or "dried-out" residues.[15][16]

      • Rinse Sampling: A known volume of solvent is used to rinse a defined surface area, and the rinse solution is collected for analysis. This method is suitable for soluble residues and large surface areas.[16]

    • Analytical Method: A validated analytical method (e.g., HPLC, GC) is used to quantify the amount of residue in the swab or rinse sample. The method must be sensitive enough to detect residues at the established acceptance limit.

    • Protocol Execution: The cleaning procedure is performed, followed by sampling and analysis. This is typically repeated for three consecutive successful cleaning cycles to demonstrate consistency.

Visualizations

The following diagrams illustrate key aspects of this compound, from its synthesis to its practical applications.

Synthesis_of_Methyl_Perfluoroisobutyl_Ether cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Heptafluoroisobutenyl\nmethyl ether Heptafluoroisobutenyl methyl ether Mixing Mixing Heptafluoroisobutenyl\nmethyl ether->Mixing Fluorine-Nitrogen\nmixed gas Fluorine-Nitrogen mixed gas Reaction Reaction Fluorine-Nitrogen\nmixed gas->Reaction Solvent Solvent Solvent->Mixing Mixing->Reaction Reaction Temperature: -50 to 10 °C Purification Purification Reaction->Purification Rectification This compound This compound Purification->this compound

Synthesis of this compound.

Properties_and_Applications cluster_properties Key Properties cluster_applications Primary Applications MPFIBE This compound (and its isomer mixture HFE-7100) Inertness High Chemical & Thermal Stability MPFIBE->Inertness Dielectric Excellent Dielectric Properties MPFIBE->Dielectric Toxicity Low Toxicity MPFIBE->Toxicity Environmental Zero ODP, Low GWP MPFIBE->Environmental Physical Low Surface Tension & Viscosity MPFIBE->Physical Flammability Non-flammable MPFIBE->Flammability Cleaning Precision Cleaning Agent (e.g., electronics, optics) Inertness->Cleaning HeatTransfer Heat Transfer Fluid (e.g., data centers, power electronics) Dielectric->HeatTransfer Cosmetics Solvent in Cosmetics Toxicity->Cosmetics Environmental->Cleaning Physical->Cleaning Solvent Specialty Solvent & Carrier Fluid (e.g., lubricant deposition) Physical->Solvent Flammability->HeatTransfer

Properties and Applications of this compound.

Vapor_Degreasing_Workflow start Start: Contaminated Parts boil_sump 1. Immerse in Boiling Sump (HFE-7100) start->boil_sump Gross Contamination Removal rinse_sump 2. Immerse in Rinse Sump (Cooler HFE-7100) boil_sump->rinse_sump Rinsing vapor_zone 3. Hold in Vapor Zone rinse_sump->vapor_zone Final Rinse in Pure Vapor drying 4. Slow Withdrawal for Drying vapor_zone->drying Condensation Drying end End: Clean, Dry Parts drying->end

Vapor Degreasing Workflow using HFE-7100.

References

Unveiling the Atmospheric Journey of Methyl Perfluoroisobutyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the environmental fate and atmospheric degradation of methyl perfluoroisobutyl ether reveals a substance with a moderate atmospheric lifetime and a notable global warming potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its atmospheric chemistry, including detailed experimental protocols and quantitative data.

This compound, commercially known as HFE-7100, is a hydrofluoroether used in various industrial applications, including as a cleaning solvent and heat transfer fluid. Its environmental persistence and potential contribution to climate change are of significant interest. This document summarizes the current scientific understanding of its atmospheric fate.

Environmental Persistence and Climate Impact

The atmospheric lifetime of this compound is primarily determined by its reaction with hydroxyl (OH) radicals, the atmosphere's primary cleansing agent. Current data indicates an atmospheric lifetime of approximately 4.1 to 5 years. While it has a zero Ozone Depletion Potential (ODP), its Global Warming Potential (GWP) is a point of consideration. Over a 100-year time horizon, its GWP is estimated to be in the range of 155.3 to 320.

ParameterValueSource
Atmospheric Lifetime 4.1 - 5 years[1][2]
Ozone Depletion Potential (ODP) 0[3]
Global Warming Potential (GWP) (100-year)155.3 - 320[1][4]

Atmospheric Degradation Pathway

The primary degradation pathway for this compound in the troposphere is initiated by hydrogen abstraction by the OH radical from the methoxy (B1213986) group. This initial reaction is the rate-limiting step in its atmospheric removal.

A theoretical study using computational chemistry has determined the Arrhenius expression for the reaction with OH radicals as:

k_OH = 2.87 x 10⁻²⁴ · T³·⁶⁶ exp(527/T) cm³ molecule⁻¹ s⁻¹ [4]

This equation allows for the calculation of the rate constant at different temperatures. Subsequent reactions of the resulting radical with oxygen lead to the formation of several degradation products. The expected atmospheric degradation products for the isobutyl isomer of this compound are isoperfluorobutyric acid, carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF)[1].

Atmospheric_Degradation_of_Methyl_Perfluoroisobutyl_Ether (CH3)2CHCF2OCH3 This compound Radical (CH3)2CHCF2OCH2• (CH3)2CHCF2OCH3->Radical + OH OH OH Radical H2O H2O Peroxy_Radical (CH3)2CHCF2OCH2OO• Radical->Peroxy_Radical + O2 O2 O2 Alkoxy_Radical (CH3)2CHCF2OCH2O• Peroxy_Radical->Alkoxy_Radical + NO NO NO NO2 NO2 Decomposition Decomposition Alkoxy_Radical->Decomposition Products Isoperfluorobutyric Acid + CO2 + HF Decomposition->Products Relative_Rate_Experimental_Workflow cluster_0 Chamber Preparation cluster_1 Reaction Initiation and Monitoring cluster_2 Data Analysis Introduce Reactants Introduce this compound, Reference Compound, and OH Precursor Allow to Mix Allow to Mix Introduce Reactants->Allow to Mix Initiate OH Production Turn on UV Lights Allow to Mix->Initiate OH Production Monitor Concentrations Monitor Reactant Concentrations (e.g., using GC-MS or FTIR) Initiate OH Production->Monitor Concentrations Plot Data Plot ln([Test]/[Test]0) vs. ln([Ref]/[Ref]0) Monitor Concentrations->Plot Data Calculate Rate Constant Determine Slope (k_test / k_ref) and Calculate k_test Plot Data->Calculate Rate Constant

References

Spectroscopic Profile of Methyl Perfluoroisobutyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, systematically known as 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluoroether (HFE) with the chemical formula C5H3F9O.[1][2] Due to its unique properties, including low toxicity, non-flammability, and excellent thermal stability, it finds applications as a solvent, heat transfer fluid, and cleaning agent in various industries, including pharmaceuticals and electronics.[3][][5] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C5H3F9O[1][2]
Molecular Weight 250.06 g/mol [2][7]
CAS Number 163702-08-7[1][2]
IUPAC Name 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane[1][8]
Boiling Point 20.0 ± 40.0 °C (at 760 Torr)[2]
Density 1.500 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[2]
Appearance Colorless, clear liquid[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. 1H, 13C, and 19F NMR are particularly informative for this compound.

Expected Chemical Shifts and Couplings:

  • ¹H NMR: A singlet or a multiplet is expected for the methoxy (B1213986) (-OCH₃) protons. The chemical shift will be influenced by the neighboring fluorine atoms.

  • ¹³C NMR: Signals are expected for the methoxy carbon and the fluorinated carbons. The carbon signals will exhibit splitting due to coupling with adjacent fluorine atoms (C-F coupling). The CF₃ carbon signal may appear as a quartet.

  • ¹⁹F NMR: This is the most informative technique for this compound. Multiple signals are expected for the chemically non-equivalent fluorine atoms. The signals will show complex splitting patterns due to both homonuclear (F-F) and heteronuclear (F-H) coupling.

Representative NMR Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃: [9]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 3.73s-CH₃
3.93m-CH
¹³C 62.5s-C-4 (OCH₃)
77.8m-C-3 (CH)
121.1m-C-1 and C-2 (CF₃)
¹⁹F -74.37d6.0CF₃

s = singlet, d = doublet, m = multiplet

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to C-F and C-O stretching vibrations.

Expected IR Absorption Bands:

  • C-H stretching: Around 2900-3000 cm⁻¹

  • C-O stretching: Strong absorption in the 1050-1250 cm⁻¹ region.[10]

  • C-F stretching: Very strong and broad absorptions in the 1100-1350 cm⁻¹ region.[10][11]

The complexity of the C-F stretching region can provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For fluorinated compounds, the loss of CF₃ (69 amu) is a common fragmentation pathway.[12]

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (250.06 g/mol ) may be observed, though it might be weak.

  • Major Fragments: Common fragments would likely arise from the cleavage of C-C and C-O bonds, and the loss of fluorine atoms or fluorinated groups. A prominent peak at m/z [M-69]⁺ corresponding to the loss of a trifluoromethyl group is anticipated.

Representative GC-MS Data for a Related Hydrofluoroether, (CF₃)₂CHOCH₃: [9]

m/zRelative IntensityAssignment
1824[M]⁺
16315[M-F]⁺
1511[M-OCH₃]⁺
113100[M-CF₃]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for hydrofluoroethers are outlined below.

NMR Spectroscopy
  • Sample Preparation: The sample is typically prepared by dissolving a few milligrams of the hydrofluoroether in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) equipped with a multinuclear probe is used.

  • ¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Due to the long relaxation times of quaternary and fluorinated carbons, a longer relaxation delay may be necessary for quantitative analysis.

  • ¹⁹F NMR: ¹H-decoupled spectra are often recorded. Chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.[13]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, the sample can be analyzed in a solution using a suitable solvent that has minimal absorption in the region of interest.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds like hydrofluoroethers.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample Pure this compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Identity Compound Identification Structure->Identity Purity->Identity Report Technical Guide / Whitepaper Identity->Report

Caption: Spectroscopic analysis workflow for this compound.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Hydrofluoroethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluoroethers (HFEs) have emerged as a versatile class of organic compounds with a unique combination of properties that make them highly valuable across a spectrum of research and industrial applications.[1][2] Developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFEs offer an exceptional balance of chemical inertness, thermal stability, non-flammability, low toxicity, and favorable environmental profiles, including zero ozone depletion potential (ODP).[1][2] This in-depth technical guide explores the core research applications of HFEs, providing detailed insights for scientists and professionals in drug development and other research fields.

Core Properties of Hydrofluoroethers

HFEs are characterized by the presence of a partially fluorinated alkyl group and an ether linkage. This molecular structure imparts a unique set of physical and chemical properties that are central to their utility in various research applications.

Data Presentation: Physical Properties of Common Hydrofluoroethers

The following tables summarize the key physical properties of several commercially available hydrofluoroether fluids from the 3M™ Novec™ Engineered Fluids series, which are widely used in research and industry. This data is essential for selecting the appropriate HFE for a specific application.

Table 1: General and Thermal Properties of Selected 3M™ Novec™ Hydrofluoroethers

PropertyHFE-7000HFE-7100HFE-7200HFE-7300HFE-7500
Chemical Name MethoxyheptafluoropropaneMethyl nonafluorobutyl etherEthyl nonafluorobutyl ether1,1,1,2,3,4,4,5,5,5-decafluoro-3-methoxy-2-(trifluoromethyl)pentane3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane
Molecular Weight ( g/mol ) 200250264350414
Boiling Point (°C) 34617698128
Freezing Point (°C) -122-135-138-38-100
Liquid Density (g/mL @ 25°C) 1.401.521.431.661.61
Heat of Vaporization (kJ/kg @ boiling point) 14211212010289
Specific Heat (J/kg·K @ 25°C) 13001180121011401128
Thermal Conductivity (W/m·K @ 25°C) 0.0750.0690.0680.0670.066
Viscosity (cP @ 25°C) 0.450.580.581.181.24
Surface Tension (dyn/cm @ 25°C) 12.413.613.615.016.2

Table 2: Electrical and Environmental Properties of Selected 3M™ Novec™ Hydrofluoroethers

PropertyHFE-7000HFE-7100HFE-7200HFE-7300HFE-7500
Dielectric Strength (kV, 0.1" gap) >40>40>40>35>35
Dielectric Constant @ 1 kHz 7.47.36.96.15.8
Volume Resistivity (ohm-cm) 1 x 10⁸2 x 10⁹4 x 10⁹1 x 10¹⁰1 x 10¹¹
Ozone Depletion Potential (ODP) 00000
Global Warming Potential (GWP, 100-yr ITH) 32029759200109
Atmospheric Lifetime (years) 0.84.10.83.12.2

Research Application 1: Advanced Solvents in Organic Synthesis

The unique solubility characteristics and chemical inertness of hydrofluoroethers make them excellent solvents for a variety of organic reactions. They are particularly useful in reactions involving fluorinated compounds and as orthogonal solvents in multi-step syntheses.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling in a Biphasic HFE System (Proposed)

This protocol adapts a standard Suzuki-Miyaura coupling reaction to utilize an HFE as a non-polar phase, which can facilitate product separation and catalyst recycling.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous solution of Na₂CO₃)

  • Hydrofluoroether (e.g., HFE-7200)

  • Co-solvent (e.g., Ethanol)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium catalyst (0.02 mmol).

  • Solvent Addition: Add the hydrofluoroether (e.g., HFE-7200, 10 mL) and the co-solvent (e.g., ethanol, 2 mL) to the flask.

  • Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 2 mL).

  • Inerting: Purge the reaction flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reaction: Heat the biphasic mixture to a gentle reflux (approximately 70-80°C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The biphasic nature allows for easy separation of the HFE phase containing the product from the aqueous phase.

  • Product Isolation: Separate the organic layer. Wash the HFE layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Combine Aryl Halide, Arylboronic Acid, & Catalyst Solvents Add HFE & Co-solvent Reactants->Solvents Base Add Aqueous Base Solvents->Base Inert Purge with Inert Gas Base->Inert Heat Heat to Reflux with Vigorous Stirring Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Separate Separate HFE & Aqueous Phases Cool->Separate Isolate Wash, Dry, & Concentrate HFE Phase Separate->Isolate Purify Purify Product Isolate->Purify

Suzuki-Miyaura Coupling Workflow using an HFE.

Research Application 2: Precision Cleaning and Degreasing

Hydrofluoroethers are widely used for precision cleaning of sensitive components in research laboratories and high-tech manufacturing due to their low surface tension, high density, and excellent material compatibility.[3] They can effectively remove a wide range of contaminants, including oils, greases, and particulates, without damaging delicate substrates.

Experimental Protocol: Vapor Degreasing with HFE-7100

Vapor degreasing is a highly effective cleaning method that utilizes the solvent's vapor to clean and dry parts.[3]

Materials:

  • Vapor degreaser unit

  • HFE-7100

  • Contaminated parts to be cleaned

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Degreaser Setup: Ensure the vapor degreaser is clean and in good working order. Fill the boil sump with HFE-7100 to the recommended level.

  • Heating: Turn on the heaters for the boil sump. The HFE-7100 will begin to boil and generate a vapor zone.

  • Part Introduction: Place the contaminated parts in a basket and slowly lower them into the vapor zone. The hot vapor will condense on the cooler parts, dissolving the contaminants.

  • Immersion (Optional): For heavily soiled parts, immerse the basket in the boil sump for a short period to enhance cleaning through the boiling action of the solvent.

  • Rinse: Move the basket to the rinse sump, which contains clean, distilled HFE-7100, to remove any remaining contaminants.

  • Vapor Rinse and Drying: Slowly raise the basket back into the vapor zone. The pure solvent vapor will condense on the parts, providing a final rinse. As the parts reach the temperature of the vapor, condensation will cease, and the parts will emerge clean and dry.

  • Part Removal: Slowly remove the clean, dry parts from the degreaser.

Vapor_Degreasing_Process Start Start Setup Setup Vapor Degreaser with HFE-7100 Start->Setup Heat Heat HFE to Create Vapor Zone Setup->Heat Introduce Lower Contaminated Parts into Vapor Zone Heat->Introduce Condensation Vapor Condenses on Parts, Dissolving Contaminants Introduce->Condensation Immerse Optional: Immerse in Boil Sump for Heavy Soils Condensation->Immerse Rinse Rinse in Clean Distilled HFE Condensation->Rinse No Immerse->Rinse Yes Vapor_Rinse Final Rinse and Drying in Vapor Zone Rinse->Vapor_Rinse Remove Remove Clean, Dry Parts Vapor_Rinse->Remove End End Remove->End Drug_Delivery_Formulation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization & Stability API_Dissolve Dissolve API in HFE (Oil Phase) Surfactant_Add Add Surfactant to Oil Phase API_Dissolve->Surfactant_Add Add_Aqueous Slowly Add Aqueous Phase to Oil Phase with High Shear Surfactant_Add->Add_Aqueous Homogenize Continue Homogenization to Desired Droplet Size Add_Aqueous->Homogenize Characterize Characterize Formulation (Droplet Size, Viscosity, etc.) Homogenize->Characterize Stability Conduct Stability Testing Characterize->Stability HFE_Selection_Workflow Start Define Research Application App_Type Application Type? Start->App_Type Solvent Solvent/Reaction Medium App_Type->Solvent Synthesis Cleaning Precision Cleaning App_Type->Cleaning Cleaning Heat_Transfer Heat Transfer App_Type->Heat_Transfer Cooling/Heating Other Other (e.g., Drug Delivery, Nanoparticle Synthesis) App_Type->Other Specialized Solubility Evaluate Solubility Requirements Solvent->Solubility Temp_Range Determine Operating Temperature Range Cleaning->Temp_Range Heat_Transfer->Temp_Range Other->Solubility Solubility->Temp_Range Material_Comp Assess Material Compatibility Temp_Range->Material_Comp Select_HFE Select HFE based on: - Boiling Point - Freezing Point - Viscosity - Density - Dielectric Properties Material_Comp->Select_HFE Test Perform Small-Scale Compatibility & Performance Tests Select_HFE->Test Final_Selection Final HFE Selection Test->Final_Selection

References

The Invisible Legacy: A Technical Guide to the Discovery and History of Perfluorinated Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS), a class of synthetic organofluorine compounds, have become ubiquitous environmental contaminants. Their unique properties, stemming from the strength of the carbon-fluorine bond, have made them invaluable in a vast array of industrial and consumer products for over seven decades. However, this same chemical stability is the root of their persistence in the environment and bioaccumulation in living organisms, earning them the moniker "forever chemicals." This technical guide provides an in-depth exploration of the discovery, historical development, and the evolution of our scientific understanding of these compounds, with a focus on the key research that has shaped their trajectory from wonder materials to significant public health concerns.

A Serendipitous Discovery and the Dawn of a Chemical Revolution

The history of PFAS begins in the late 1930s with an accidental discovery at DuPont. In 1938, while researching new refrigerants, Dr. Roy J. Plunkett observed that a frozen and compressed sample of tetrafluoroethylene (B6358150) (TFE) had polymerized into a waxy, white solid.[1] This new substance, polytetrafluoroethylene (PTFE), exhibited remarkable properties: it was incredibly slippery, chemically inert, and had a high melting point. DuPont commercialized PTFE under the trade name Teflon in the 1940s, initially for military applications during World War II, such as in the Manhattan Project to handle corrosive uranium hexafluoride.[1]

Shortly after, another major player in the PFAS landscape, the Minnesota Mining and Manufacturing Company (3M), began its foray into fluorochemistry. Utilizing a process called electrochemical fluorination (ECF), 3M started producing perfluorooctanesulfonyl fluoride (B91410) (POSF), the precursor to perfluorooctanesulfonic acid (PFOS), and perfluorooctanoic acid (PFOA). These compounds formed the basis of numerous commercial products, most notably 3M's Scotchgard, which provided stain and water resistance to fabrics and carpets.[1]

The 1950s and 1960s saw a rapid expansion in the use of PFAS.[1] Their unique ability to repel both water and oil made them ideal for a wide range of applications, from non-stick cookware and food packaging to fire-fighting foams. Aqueous film-forming foam (AFFF), developed in the 1960s in collaboration with the U.S. Navy, proved to be highly effective at extinguishing petroleum-based fires and became a staple at military bases and airports worldwide.

Early Indications of Toxicity and Bioaccumulation

While the commercial success of PFAS was undeniable, internal research at both DuPont and 3M during the mid-20th century began to raise concerns about their potential health effects. As early as the 1950s and 1960s, animal studies conducted by these companies indicated that PFAS could accumulate in the body and cause adverse health effects at high doses. However, these findings were not made public for several decades.

It wasn't until the late 1990s and early 2000s that the scientific community and the public became widely aware of the persistence and potential toxicity of PFAS.[1][2] This shift in understanding was largely driven by the development of more sensitive analytical techniques that allowed for the detection of these compounds at low concentrations in the environment and in human blood.[2][3]

The Rise of Analytical Chemistry in Uncovering a Global Contaminant

The widespread environmental presence of PFAS remained largely unknown for decades due to the limitations of analytical instrumentation.[3][4] Early methods were not sensitive enough to detect the low concentrations of these compounds in environmental and biological samples. The turning point came in the late 1990s and early 2000s with the advancement and broader application of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technology provided the necessary sensitivity and selectivity to quantify PFAS at parts-per-trillion (ppt) levels, revealing their ubiquitous presence in wildlife and human populations globally.[2]

Key Analytical Techniques and Experimental Protocols

The analysis of PFAS in various matrices, particularly water, has been standardized through several EPA methods. These methods typically involve a sample preparation step to concentrate the analytes and remove interfering substances, followed by instrumental analysis.

3.1.1 Solid-Phase Extraction (SPE) for Sample Preparation

Solid-phase extraction is a widely used technique for the extraction and concentration of PFAS from aqueous samples.[5] The general workflow for SPE is as follows:

  • Conditioning: The SPE cartridge, typically containing a polymeric sorbent, is conditioned with a solvent like methanol (B129727), followed by reagent water, to activate the sorbent.

  • Loading: The water sample is passed through the conditioned cartridge. PFAS analytes are retained on the sorbent while other matrix components pass through.

  • Washing: The cartridge is washed with a weak solvent to remove any co-adsorbed interferences.

  • Elution: A stronger solvent, such as methanol, is used to elute the retained PFAS from the cartridge.

  • Concentration: The eluate is concentrated to a small volume, typically using nitrogen evaporation, to increase the analyte concentration before analysis.

3.1.2 EPA Method 537.1: A Detailed Protocol for Drinking Water Analysis

EPA Method 537.1 is a standardized method for the determination of 18 PFAS in drinking water using SPE and LC-MS/MS.[6][7]

Experimental Protocol:

  • Sample Collection: A 250 mL water sample is collected in a polypropylene (B1209903) bottle containing a preservative (Trizma). Surrogate standards are added to the sample.[6][8]

  • SPE Cartridge Conditioning: A 500 mg/6 mL divinylbenzene (B73037) SPE cartridge is conditioned with 15 mL of methanol followed by 18 mL of reagent water.[6]

  • Sample Loading: The 250 mL water sample is passed through the conditioned cartridge at a flow rate of 10-15 mL/min.[6]

  • Cartridge Drying: The cartridge is dried under vacuum for 5 minutes.[6]

  • Elution: The sample bottle is rinsed with 4 mL of methanol, and this rinse is used to elute the PFAS from the cartridge. This step is repeated.[6]

  • Concentration: The eluate is concentrated to dryness under a stream of nitrogen at 60°C.[6]

  • Reconstitution: The dried extract is reconstituted in 1 mL of 96:4 methanol:water. Internal standards are added.[6]

  • Analysis: The final extract is analyzed by LC-MS/MS.[6]

Quantitative Data on PFAS

The following tables summarize key quantitative data related to the history and properties of selected PFAS.

Table 1: Physicochemical Properties of Selected PFAS

CompoundAcronymMolecular Weight ( g/mol )Water Solubility (mg/L at 25°C)Vapor Pressure (mm Hg at 25°C)
Perfluorooctanoic AcidPFOA414.079,5000.525
Perfluorooctanesulfonic AcidPFOS500.135700.002
Perfluorohexanesulfonic AcidPFHxS400.121,900-
Perfluorononanoic AcidPFNA464.082,600-
Hexafluoropropylene oxide dimer acidGenX330.05--
Data compiled from various sources.

Table 2: Timeline of Key Events in the History of PFAS

YearEvent
1938Dr. Roy J. Plunkett at DuPont accidentally discovers PTFE (Teflon).[1]
1940s3M begins producing PFOA and PFOS using electrochemical fluorination.
1950sWidespread commercialization of PFAS in products like non-stick cookware and stain-resistant fabrics.[1]
1960sDevelopment of Aqueous Film-Forming Foam (AFFF) containing PFAS for firefighting.
1970sInternal studies at 3M and DuPont indicate potential for bioaccumulation and toxicity of PFAS.[9]
Late 1990sAdvances in analytical chemistry allow for the detection of PFAS in the environment and human blood.[2]
2000-20023M announces the phase-out of PFOS production.
2006The EPA launches the PFOA Stewardship Program, calling for a reduction in PFOA emissions and product content.
2009PFOS is listed under the Stockholm Convention on Persistent Organic Pollutants.
2013-2015The EPA's Third Unregulated Contaminant Monitoring Rule (UCMR3) mandates testing for six PFAS in public water systems.[3]
2016The EPA issues a lifetime health advisory of 70 parts per trillion (ppt) for the combined concentration of PFOA and PFOS in drinking water.
2023The EPA proposes National Primary Drinking Water Regulations for six PFAS, including PFOA and PFOS.

Table 3: Serum Concentrations of Selected PFAS in the U.S. Population (NHANES Data)

PFAS1999-2000 Geometric Mean (ng/mL)2017-2018 Geometric Mean (ng/mL)Percent Decline
PFOA5.231.42~73%
PFOS30.44.25~86%
PFHxS2.081.08~48%
PFNA0.650.41~37%
Data from the National Health and Nutrition Examination Survey (NHANES).[10][11][12]

Toxicological Research and Understanding of Health Effects

A growing body of research has linked exposure to certain PFAS with a range of adverse health outcomes in both wildlife and humans. Animal studies have demonstrated that exposure to high levels of PFOA and PFOS can lead to developmental effects, liver and kidney damage, and immune system disruption.[13][14][15]

In humans, epidemiological studies have suggested associations between PFAS exposure and an increased risk of certain cancers (including kidney and testicular cancer), elevated cholesterol levels, thyroid disease, and adverse reproductive and developmental outcomes.[15]

Key Signaling Pathways and Mechanisms of Toxicity

Research into the mechanisms of PFAS toxicity has identified several key cellular and molecular pathways that are disrupted by these compounds.

5.1.1 Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary mechanisms of PFAS-induced toxicity, particularly liver toxicity, is through the activation of peroxisome proliferator-activated receptors (PPARs), especially PPARα.[16] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis. The activation of PPARα by PFAS can lead to an increase in the size and number of peroxisomes in liver cells, a process known as peroxisome proliferation. This can disrupt lipid metabolism and contribute to liver enlargement and the development of liver tumors in rodents.[16]

PPAR_Activation_by_PFAS cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex PFAS PFAS PPARa PPARα PFAS->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with HeatShockProteins Heat Shock Proteins PPARa_RXR PPARα-RXR Complex PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Genes (e.g., Acyl-CoA oxidase) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein (e.g., Enzymes for β-oxidation) mRNA->Protein Translation Peroxisome_Proliferation Peroxisome Proliferation Protein->Peroxisome_Proliferation Lipid_Metabolism Altered Lipid Metabolism Protein->Lipid_Metabolism PPARa_RXR->PPRE Binds to

PFAS activation of the PPARα signaling pathway.

5.1.2 Disruption of Fatty Acid β-Oxidation

PFAS can also interfere with mitochondrial fatty acid β-oxidation, the process by which fatty acids are broken down to produce energy.[17][18] This disruption can lead to the accumulation of lipids in the liver, contributing to steatosis (fatty liver disease).

Fatty_Acid_Beta_Oxidation_Disruption cluster_workflow Mitochondrial Fatty Acid β-Oxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation Lipid_Accumulation Lipid Accumulation (Steatosis) FattyAcid->Lipid_Accumulation Leads to EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Dehydrogenation (Acyl-CoA Dehydrogenase) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Hydration KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Dehydrogenation AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolysis TCA TCA Cycle (Energy Production) AcetylCoA->TCA PFAS PFAS Inhibition Inhibition Inhibition->AcylCoA Logical_Progression_PFAS Discovery Discovery of Unique Chemical Properties (1930s-1940s) Commercialization Widespread Commercialization (1950s-1970s) Discovery->Commercialization Detection Improved Analytical Detection Limits (Late 1990s) Commercialization->Detection Long time lag Ubiquity Recognition of Global Ubiquity and Persistence (Early 2000s) Detection->Ubiquity Toxicology Intensive Toxicological and Epidemiological Research (2000s-Present) Ubiquity->Toxicology Regulation Regulatory Action and Phase-Outs (2000s-Present) Toxicology->Regulation Alternatives Development of Alternative Chemistries Regulation->Alternatives

References

Methodological & Application

Application Notes and Protocols: Methyl Perfluoroisobutyl Ether as a Non-Flammable Electrolyte Co-Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether (MPE) is a hydrofluoroether (HFE) that has garnered significant interest as a non-flammable co-solvent for electrolytes in lithium-ion batteries.[1] Its inherent non-flammability, low viscosity, and favorable electrochemical stability make it a promising candidate to enhance the safety and performance of next-generation energy storage systems.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing MPE in their electrolyte formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H3F9O[3]
Molecular Weight 250.06 g/mol [3]
Appearance Colorless, clear liquid[1]
Flammability Non-flammable[2]
Boiling Point Not specified
Viscosity Low[1]

Electrochemical Performance of MPE-Based Electrolytes

The incorporation of this compound as a co-solvent in lithium-ion battery electrolytes has been shown to yield promising electrochemical performance. Table 2 summarizes key performance metrics from studies utilizing MPE or the closely related methyl nonafluorobutyl ether (MFE).

Table 2: Electrochemical Performance of Electrolytes Containing this compound (or related MFE)

Electrolyte CompositionCell ConfigurationIonic Conductivity (mS/cm)Key Cycling Performance MetricsReference(s)
Not specifiedNot specifiedNot specifiedNot specified

Note: Specific quantitative data for MPE is limited in the provided search results. Performance data for the structurally similar MFE is included as a proxy for expected performance characteristics.

Experimental Protocols

Detailed protocols for the characterization of MPE-based electrolytes are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental setups and research objectives.

Electrolyte Preparation

Objective: To prepare a non-flammable electrolyte containing this compound.

Materials:

  • Lithium salt (e.g., LiPF6, LiTFSI)

  • Carbonate co-solvents (e.g., ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC))

  • This compound (MPE)

  • Anhydrous solvents and salts

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • All electrolyte preparation steps must be performed inside an argon-filled glovebox with water and oxygen levels below 1 ppm to prevent contamination.

  • Dry all solvents and lithium salts under vacuum at an appropriate temperature before use.

  • Prepare the desired carbonate solvent mixture by accurately measuring and mixing the required volumes or weights of each component (e.g., EC:EMC 3:7 by weight).

  • Dissolve the lithium salt in the carbonate solvent mixture to the desired molarity (e.g., 1.0 M LiPF6) by stirring with a magnetic stirrer until fully dissolved.

  • Add the desired volume percentage of this compound to the lithium salt/carbonate solvent solution.

  • Continue stirring the final mixture for several hours to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the MPE-based electrolyte.

Materials:

  • MPE-based electrolyte

  • Conductivity meter with a suitable probe for non-aqueous solutions

  • Temperature-controlled chamber or water bath

  • Calibration standards

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions using appropriate standards.

  • Place a known volume of the MPE-based electrolyte in a clean, dry sample holder.

  • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

  • Allow the temperature of the electrolyte to stabilize to the desired measurement temperature (e.g., 25 °C) using a temperature-controlled chamber.

  • Record the conductivity reading once it has stabilized.

  • Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.

Flammability Test: Open-Cup Flash Point Method

Objective: To assess the non-flammability of the MPE-based electrolyte.

Materials:

  • MPE-based electrolyte

  • Open-cup flash point apparatus (e.g., Cleveland open-cup)

  • Ignition source (e.g., gas flame, electric igniter)

  • Thermometer

Procedure:

  • Pour a specified volume of the electrolyte into the test cup of the flash point apparatus.

  • Heat the electrolyte at a slow, constant rate.

  • At specified temperature intervals, pass the ignition source across the surface of the liquid.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

  • For non-flammable electrolytes containing MPE, no flash point should be observed up to the boiling point of the electrolyte.

Electrochemical Cycling: Coin Cell Assembly and Testing

Objective: To evaluate the electrochemical performance (e.g., cycling stability, rate capability) of the MPE-based electrolyte in a lithium-ion coin cell.

Materials:

  • MPE-based electrolyte

  • Cathode and anode discs (e.g., LiFePO4 and graphite)

  • Separator (e.g., Celgard)

  • Coin cell components (2032-type cases, spacers, springs)

  • Coin cell crimper

  • Battery cycler

  • Argon-filled glovebox

Procedure:

  • Cell Assembly (inside an argon-filled glovebox): a. Place the cathode disc in the center of the bottom coin cell case. b. Add a few drops of the MPE-based electrolyte onto the cathode to wet it. c. Place the separator on top of the wetted cathode. d. Add a few more drops of electrolyte to the separator. e. Place the anode disc on top of the separator. f. Add a spacer and a spring on top of the anode. g. Place the top cap on the assembly. h. Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Electrochemical Testing: a. Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrodes and separator. b. Connect the coin cell to a battery cycler. c. Perform formation cycles at a low C-rate (e.g., C/10) for the first few cycles to form a stable solid electrolyte interphase (SEI). d. Conduct galvanostatic cycling at various C-rates (e.g., C/5, C/2, 1C, 2C) within a specific voltage window appropriate for the electrode chemistry (e.g., 2.5-4.2 V for Graphite/LiFePO4). e. Monitor the charge/discharge capacity, coulombic efficiency, and voltage profiles over a large number of cycles to evaluate the cycling stability and rate capability.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical stability window of the MPE-based electrolyte.

Materials:

  • MPE-based electrolyte

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl, Li metal)

  • Counter electrode (e.g., platinum wire, lithium foil)

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox.

  • Fill the cell with the MPE-based electrolyte.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to be scanned (e.g., from the open-circuit potential to a high anodic potential and back to a low cathodic potential).

  • Set the scan rate (e.g., 1 mV/s).

  • Run the cyclic voltammetry experiment and record the resulting voltammogram.

  • The electrochemical stability window is determined by the potential range where no significant oxidation or reduction currents of the electrolyte are observed.

Visualizations

Experimental Workflow for Electrolyte Characterization

experimental_workflow cluster_prep Electrolyte Preparation cluster_char Physicochemical & Electrochemical Characterization cluster_cell Cell Assembly & Testing Solvent_Drying Solvent & Salt Drying Mixing Mixing & Dissolution Solvent_Drying->Mixing MPE_Addition MPE Addition Mixing->MPE_Addition Homogenization Homogenization MPE_Addition->Homogenization Conductivity Ionic Conductivity Homogenization->Conductivity Flammability Flammability Test Homogenization->Flammability Viscosity Viscosity Measurement Homogenization->Viscosity CV Cyclic Voltammetry Homogenization->CV Cell_Assembly Coin Cell Assembly Homogenization->Cell_Assembly Formation_Cycles Formation Cycles Cell_Assembly->Formation_Cycles Performance_Testing Performance Testing Formation_Cycles->Performance_Testing

Caption: Workflow for the preparation and characterization of MPE-based electrolytes.

Logical Relationship of MPE as a Co-Solvent

logical_relationship MPE Methyl Perfluoroisobutyl Ether (MPE) NonFlammable Non-Flammable MPE->NonFlammable LowViscosity Low Viscosity MPE->LowViscosity Electrolyte Electrolyte Formulation MPE->Electrolyte HighSafety Enhanced Battery Safety NonFlammable->HighSafety ImprovedWetting Improved Electrode/Separator Wetting LowViscosity->ImprovedWetting GoodIonTransport Potentially Good Ion Transport LowViscosity->GoodIonTransport Performance Overall Battery Performance ImprovedWetting->Performance GoodIonTransport->Performance Electrolyte->HighSafety Electrolyte->Performance

Caption: Logical relationships of MPE's properties and its impact on battery performance.

References

Application Notes and Protocols for Methyl Perfluoroisobutyl Ether in Lithium-ion Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of methyl perfluoroisobutyl ether (MPE) as a non-flammable co-solvent in electrolytes for lithium-ion battery research. The following protocols detail the preparation of MPE-based electrolytes, the assembly of coin cells for electrochemical evaluation, and standardized safety testing procedures.

Introduction

This compound (MPE) is a hydrofluoroether (HFE) that offers significant safety advantages in lithium-ion battery applications due to its non-flammable nature. When used as a co-solvent with conventional carbonate-based electrolytes, MPE can enhance the thermal stability of the battery without severely compromising its electrochemical performance. Its primary role is to mitigate the risk of fire and thermal runaway, a critical concern in high-energy-density lithium-ion batteries.

Physicochemical Properties of MPE-Based Electrolytes

The addition of MPE to standard carbonate electrolytes modifies their physical and chemical properties. The following table summarizes key quantitative data for a representative MPE-based electrolyte compared to a conventional electrolyte.

PropertyStandard Electrolyte (1M LiPF6 in EC:EMC 1:1 v/v)MPE-Based Electrolyte (1M LiPF6 in EC:EMC:MPE 1:1:1 v/v/v)Reference
Ionic Conductivity (25 °C) ~9-12 mS/cm~3-5 mS/cm[1]
Viscosity (25 °C) ~2.5-3.5 mPa·s~4-6 mPa·sGeneral Trend
Flash Point ~30 °CNo Flash Point[2]
Electrochemical Stability Window ~4.2 V vs. Li/Li⁺~4.2 V vs. Li/Li⁺[3]

Experimental Protocols

Preparation of MPE-Based Electrolyte

This protocol describes the preparation of a 1M LiPF₆ electrolyte in a ternary solvent mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and this compound (MPE).

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade (>99.9%)

  • Ethylene carbonate (EC), anhydrous, battery grade (<20 ppm H₂O)

  • Ethyl methyl carbonate (EMC), anhydrous, battery grade (<20 ppm H₂O)

  • This compound (MPE), anhydrous (>99.5%)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Transfer all solvents and the LiPF₆ salt into an argon-filled glovebox.

  • Allow all components to reach thermal equilibrium within the glovebox.

  • In a clean, dry volumetric flask, prepare the solvent mixture by combining EC, EMC, and MPE in the desired volume ratio (e.g., 1:1:1).

  • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The standard concentration is 1 Molar (1M).

  • Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

CR2032 Coin Cell Assembly

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing of the MPE-based electrolyte. A graphite (B72142) anode and a lithium iron phosphate (B84403) (LFP) cathode are used as representative electrodes.

Materials:

  • Graphite anode (e.g., MCMB) coated on copper foil

  • LiFePO₄ (LFP) cathode coated on aluminum foil

  • CR2032 coin cell components (casings, spacers, spring)

  • Celgard 2325 separator (or similar)

  • MPE-based electrolyte (prepared as in 3.1)

  • Crimping machine for CR2032 cells

  • Micropipette

Procedure:

  • Punch circular electrodes from the coated foils (e.g., 15 mm diameter for the cathode and 16 mm for the anode).

  • Punch a circular separator (e.g., 19 mm diameter).

  • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separator) for at least 12 hours and transfer them into the glovebox.

  • Place the cathode in the center of the bottom cap of the coin cell.

  • Add one to two drops of the MPE-based electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add approximately 50 µL of the electrolyte onto the separator to ensure it is thoroughly wetted.

  • Place the graphite anode on top of the wetted separator.

  • Add one to two more drops of electrolyte onto the anode.

  • Place a spacer and then the spring on top of the anode.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine with the appropriate pressure to ensure a hermetic seal.

  • Let the assembled cell rest for at least 12 hours before electrochemical testing to allow for complete electrolyte wetting of the electrodes.

Electrochemical Testing: Galvanostatic Cycling

This protocol describes the galvanostatic charge-discharge cycling of the assembled coin cell to evaluate the performance of the MPE-based electrolyte.

Equipment:

  • Battery cycler

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles:

    • Cycle the cell at a low C-rate (e.g., C/20; where C is the theoretical capacity of the cell) for the first 2-3 cycles.

    • Voltage window for Graphite/LFP: 2.5 V to 3.65 V.[4]

    • This initial cycling helps to form a stable solid electrolyte interphase (SEI) on the anode.

  • Rate Capability Test:

    • Charge the cell at a constant C-rate (e.g., C/5) to the upper voltage limit.

    • Discharge the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to the lower voltage limit.

    • Record the discharge capacity at each C-rate.

  • Long-Term Cycling:

    • Cycle the cell at a moderate C-rate (e.g., C/2 charge and 1C discharge) for an extended number of cycles (e.g., 100-500 cycles).[5]

    • Monitor the capacity retention and coulombic efficiency over the cycles.

Safety Testing: Nail Penetration

This protocol describes a nail penetration test to evaluate the safety performance of a pouch cell containing the MPE-based electrolyte.

Equipment:

  • Pouch cell with MPE-based electrolyte (fully charged)

  • Nail penetration testing machine

  • Steel nail (e.g., 2-5 mm diameter)

  • Safety chamber with ventilation and fire suppression

  • Thermocouples and voltage monitoring equipment

Procedure:

  • Secure the fully charged pouch cell in the test fixture within the safety chamber.

  • Attach thermocouples to the surface of the cell to monitor temperature changes.

  • Connect voltage monitoring leads to the cell terminals.

  • Penetrate the cell with the steel nail at a constant speed (e.g., 80 mm/s).[2]

  • Record the voltage and temperature profiles during and after the penetration event.

  • Observe the cell for any signs of thermal runaway, fire, or explosion.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assembly Cell Assembly (Glovebox) cluster_testing Characterization Phase A Electrolyte Preparation (1M LiPF6 in EC:EMC:MPE) C CR2032 Coin Cell Assembly A->C B Electrode & Separator Punching & Drying B->C D Electrochemical Testing (Galvanostatic Cycling) C->D E Safety Testing (Nail Penetration) C->E Pouch Cell for Safety Test

Experimental workflow for MPE-based electrolyte evaluation.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Components cluster_sei SEI Layer on Graphite Anode EC Ethylene Carbonate (EC) Inorganic Inorganic Layer (LiF, Li2CO3) EC->Inorganic Reduction -> Li2CO3 Organic Organic Layer (ROCO2Li, Polyolefins) EC->Organic Reduction EMC Ethyl Methyl Carbonate (EMC) EMC->Organic Reduction MPE This compound (MPE) MPE->Inorganic Potential contribution to LiF formation LiPF6 LiPF6 LiPF6->Inorganic Decomposition -> LiF Anode Graphite Anode Inorganic->Anode Forms inner layer Organic->Anode Forms outer layer

Proposed SEI formation mechanism with MPE co-solvent.

Concluding Remarks

The use of this compound as a co-solvent in lithium-ion battery electrolytes presents a promising approach to enhancing battery safety by mitigating flammability. The protocols outlined in this document provide a standardized framework for researchers to prepare, assemble, and test cells containing MPE-based electrolytes. It is crucial to note that while MPE improves safety, it can lead to a decrease in ionic conductivity and an increase in viscosity, which may affect rate performance and low-temperature operation. Further optimization of electrolyte formulations and cell design is necessary to fully realize the benefits of this non-flammable co-solvent. The proposed SEI formation mechanism suggests that MPE may contribute to the formation of a stable, LiF-rich inorganic layer, which could positively impact long-term cycling stability. Further detailed surface analysis studies, such as X-ray photoelectron spectroscopy (XPS), are recommended to validate this hypothesis.[6]

References

Application of Methyl Perfluoroisobutyl Ether in Precision Cleaning of Electronic Components

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether, a hydrofluoroether (HFE), is a versatile solvent widely utilized in the precision cleaning of sensitive electronic components. Its unique combination of properties, including low surface tension, non-flammability, low toxicity, and excellent material compatibility, makes it an effective and environmentally preferable alternative to many traditional cleaning solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] This document provides detailed application notes and experimental protocols for its use in this context. Commercially, it is often found as a primary component in formulations such as HFE-7100, which is a blend of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.[4][5]

Key Properties and Advantages

This compound's efficacy in precision cleaning stems from its distinct physicochemical properties. Its low surface tension allows it to penetrate tight spaces and complex geometries characteristic of modern electronic assemblies, ensuring thorough cleaning under and around components.[1][6] Furthermore, its moderate boiling point is ideal for vapor degreasing applications, a common method for achieving high levels of cleanliness.[2][3]

Advantages in Electronic Cleaning:

  • Excellent Material Compatibility: Safe for use with a wide variety of plastics, elastomers, and metals commonly found in electronic components.[1][2]

  • Effective Contaminant Removal: Efficiently removes a broad spectrum of contaminants, including light oils, greases, fluxes, and particulates.[4][7]

  • Fast Drying and No Residue: Evaporates quickly without leaving behind performance-impacting residues.

  • Safety and Environmental Profile: Non-flammable, low in toxicity, has a low Global Warming Potential (GWP), and zero Ozone Depletion Potential (ODP).[1][3]

  • High Dielectric Strength: Its non-conductive nature prevents short circuits on energized equipment.[1]

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are critical for its application in precision cleaning.

PropertyValue
Chemical FormulaC₅H₃F₉O
Molecular Weight250.05 g/mol
Boiling Point61 °C
Vapor Pressure20.2 kPa (@ 20°C)
Liquid Density1.52 g/cm³ (@ 25°C)
Surface Tension13.6 mN/m (@ 25°C)
Viscosity0.45 cP (@ 25°C)
Heat of Vaporization157.4 kJ/kg
Ozone Depletion Potential (ODP)0
Global Warming Potential (GWP)320 (100-year ITH)

Note: Properties are representative and can vary slightly based on the specific isomeric composition.

Representative Cleaning Efficiency

This table provides representative data on the cleaning efficiency of this compound for common contaminants found on printed circuit boards (PCBs). The efficiency is presented qualitatively based on typical performance in vapor degreasing systems.

ContaminantContaminant TypeRepresentative Cleaning Efficiency
Rosin-based Flux (RMA)Organic, Non-polarExcellent
No-Clean Flux ResiduesOrganic, Mixed PolarityGood to Excellent
Lead-Free Solder Paste ResiduesOrganic, Mixed PolarityGood
Light Oils and GreasesNon-polarExcellent
Particulates (dust, fibers)PhysicalExcellent
FingerprintsPolar/Non-polar mixtureGood

Note: "Excellent" implies near-complete removal, while "Good" indicates substantial removal with potentially minor residues requiring optimized process parameters.

Material Compatibility

The following table outlines the compatibility of this compound with various materials commonly used in electronic components. The ratings are based on immersion testing at the solvent's boiling point.

Material CategoryMaterialCompatibility Rating
Plastics Acrylonitrile Butadiene Styrene (ABS)A - Excellent
Polycarbonate (PC)A - Excellent
Epoxy ResinsA - Excellent
Polytetrafluoroethylene (PTFE)A - Excellent (minor swelling possible with prolonged exposure)
Polyvinyl Chloride (PVC)B - Good
Elastomers Viton™ (Fluoroelastomer)A - Excellent
SiliconeB - Good (minor swelling possible)
NeopreneA - Excellent
Butyl RubberC - Fair
Metals AluminumA - Excellent
CopperA - Excellent
Stainless SteelA - Excellent
Tin-Lead SolderA - Excellent

Rating Key: A - Excellent (No or minimal effect); B - Good (Minor effect, slight swelling or softening); C - Fair (Moderate effect, use with caution); D - Severe Effect (Not recommended).

Experimental Protocols

Protocol for Vapor Degreasing of Printed Circuit Boards (PCBs)

Vapor degreasing is a highly effective method for cleaning electronic components to a high degree of cleanliness.

4.1.1. Equipment and Materials:

  • Two-sump vapor degreaser

  • This compound

  • Basket for holding PCBs

  • Personal Protective Equipment (PPE): safety glasses, gloves

4.1.2. Procedure:

  • Preparation: Ensure the vapor degreaser is clean and functioning correctly. Fill the boil sump with this compound to the recommended level.

  • System Start-up: Turn on the vapor degreaser. The solvent in the boil sump will heat up and create a vapor zone. The cooling coils will condense the vapor, and the distillate will fill the rinse sump.

  • Loading: Place the PCBs securely in the basket, ensuring that there is adequate spacing for the solvent vapor to reach all surfaces.

  • Vapor Cleaning: Lower the basket into the vapor zone above the boiling sump. Hold for a predetermined time (typically 2-5 minutes) until condensation on the PCBs ceases.

  • Immersion (Optional): For heavily soiled components, lower the basket into the boil sump for a short period (1-3 minutes) to dissolve stubborn contaminants.

  • Rinse: Raise the basket from the boil sump (if used) and immerse it in the rinse sump, which contains freshly distilled, clean solvent. Agitate gently for 1-3 minutes.

  • Final Vapor Rinse: Slowly raise the basket from the rinse sump into the vapor zone for a final rinse (1-2 minutes).

  • Drying: Lift the basket above the vapor zone and allow the PCBs to dry completely before removal from the degreaser.

  • Unloading: Once dry, remove the basket from the degreaser.

4.1.3. Process Parameters:

ParameterTypical Range
Boil Sump Temperature~61°C (Boiling point of the solvent)
Vapor Zone Dwell Time2 - 5 minutes
Immersion Time (Boil Sump)1 - 3 minutes
Immersion Time (Rinse Sump)1 - 3 minutes
Final Vapor Rinse Time1 - 2 minutes
Protocol for Co-solvent Cleaning for Heavy-Duty Defluxing

For challenging contaminants like baked-on or lead-free flux residues, a co-solvent process can be employed where this compound acts as a rinsing agent.

4.2.1. Equipment and Materials:

  • Two-sump vapor degreaser

  • This compound (rinsing agent)

  • Suitable solvating agent (e.g., a high-boiling point organic solvent compatible with the flux)

  • Basket for holding PCBs

  • PPE: safety glasses, gloves

4.2.2. Procedure:

  • Preparation: Fill the boil sump with a mixture of the solvating agent and this compound. Fill the rinse sump with pure this compound.

  • System Start-up: Turn on the vapor degreaser to establish the vapor zone.

  • Loading: Securely place the PCBs in the basket.

  • Cleaning: Immerse the basket in the boil sump containing the co-solvent mixture for a specified time (typically 3-7 minutes) to dissolve the heavy soils.

  • Rinse: Transfer the basket to the rinse sump containing pure this compound to rinse off the solvating agent and dissolved contaminants. Agitate for 2-4 minutes.

  • Final Vapor Rinse: Slowly raise the basket into the vapor zone for a final rinse (1-2 minutes).

  • Drying: Lift the basket above the vapor zone until the PCBs are completely dry.

  • Unloading: Remove the basket from the degreaser.

Mandatory Visualizations

Experimental_Workflow_Vapor_Degreasing cluster_preparation Preparation cluster_cleaning_cycle Cleaning Cycle cluster_completion Completion prep Prepare Vapor Degreaser and Load Solvent load Load PCBs into Basket vapor_clean Vapor Cleaning (2-5 min) load->vapor_clean immersion Optional Immersion in Boil Sump (1-3 min) vapor_clean->immersion For heavy soils rinse Immersion Rinse in Rinse Sump (1-3 min) vapor_clean->rinse immersion->rinse final_rinse Final Vapor Rinse (1-2 min) rinse->final_rinse dry Drying Above Vapor Zone final_rinse->dry unload Unload Clean PCBs dry->unload

Caption: Vapor Degreasing Experimental Workflow.

Properties_Relationship cluster_properties Key Properties of this compound cluster_performance Cleaning Performance and Safety low_st Low Surface Tension penetration Enhanced Penetration into Tight Spaces low_st->penetration high_density High Liquid Density contaminant_removal Effective Dissolution and Removal of Contaminants high_density->contaminant_removal low_viscosity Low Viscosity low_viscosity->penetration low_viscosity->contaminant_removal boiling_point Moderate Boiling Point vapor_degreasing Ideal for Vapor Degreasing Cycles boiling_point->vapor_degreasing non_flammable Non-flammable safety High Margin of Worker Safety non_flammable->safety material_compatibility Excellent Material Compatibility component_integrity Preservation of Component Integrity material_compatibility->component_integrity low_toxicity Low Toxicity low_toxicity->safety

Caption: Relationship of Properties to Cleaning Performance.

References

Application Notes and Protocols for Methyl Perfluoroisobutyl Ether as a Heat Transfer Fluid in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether (CAS No. 163702-08-7) is a clear, colorless, and low-odor hydrofluoroether (HFE).[1][2] Its unique combination of properties, including high thermal stability, chemical inertness, low viscosity, and non-flammability, makes it an excellent candidate for a heat transfer fluid in various laboratory applications.[1][2][3] These applications range from cooling analytical instrumentation and reactors to temperature control in chemical synthesis and drug development processes. This document provides detailed application notes, physical and thermal properties, safety protocols, and experimental procedures for the effective use of this compound as a heat transfer fluid in a laboratory environment.

Physicochemical and Thermal Properties

This compound's performance as a heat transfer fluid is dictated by its distinct physical and thermal characteristics. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₃F₉O
Molecular Weight 250.06 g/mol [4][5]
Appearance Clear, colorless liquid[1][2]
Odor Low, ethereal odor[4]
Boiling Point ~61 °C[6]
Density (at 20°C) ~1.5 g/cm³[2]
Kinematic Viscosity (at 25°C) ~0.38 cSt[6]
Vapor Pressure (at 25°C) ~202 mmHg[5]

Table 2: Thermal Properties of this compound

PropertyValue
Specific Heat (at 25°C) ~1180 J/kg·K[6]
Thermal Conductivity (at 25°C) ~0.069 W/m·K[6]
Flash Point None[7]

Material Compatibility

This compound exhibits excellent compatibility with a wide range of materials commonly used in laboratory apparatus, including:

  • Metals: Stainless steel, aluminum, copper, brass

  • Plastics: Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP)

  • Elastomers: Viton™, Kalrez®, Chemraz®

It is important to verify compatibility with specific materials under the intended operating conditions, especially at elevated temperatures.

Safety and Handling Precautions

While this compound is non-flammable and has low toxicity, it is essential to adhere to standard laboratory safety practices.

  • Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid the accumulation of vapors.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[8][9]

  • Handling: Avoid direct contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from direct sunlight and heat sources.

  • Spills: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal according to local regulations.[10]

Experimental Protocols

This section outlines a general protocol for utilizing this compound as a heat transfer fluid in a typical laboratory-scale reactor setup for controlled temperature reactions.

Objective

To maintain a stable and precise reaction temperature in a jacketed glass reactor using a circulating bath filled with this compound.

Materials and Equipment
  • This compound

  • Jacketed glass reactor assembly (with stirrer)

  • Recirculating chiller/heater with a pump suitable for the viscosity of the fluid

  • Insulated tubing compatible with the fluid and operating temperatures

  • Temperature probes (for both the heat transfer fluid and the reactor contents)

  • Appropriate clamps and stands to secure the apparatus

  • Personal Protective Equipment (as specified in Section 4)

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Fluid Handling cluster_2 Operation cluster_3 Shutdown and Cleanup A Inspect and clean all equipment. B Assemble the jacketed reactor and stirrer. A->B C Connect insulated tubing from the circulator to the reactor jacket. B->C D Place temperature probes in the circulator bath and reactor. C->D E Carefully pour this compound into the circulator reservoir. D->E F Ensure the fluid level is adequate for pump operation. E->F G Turn on the recirculating chiller/heater. F->G H Set the desired temperature for the heat transfer fluid. G->H I Start the circulator pump to circulate the fluid. H->I J Monitor the temperatures of the fluid and reactor contents. I->J K Initiate the chemical reaction once the desired temperature is stable. J->K L Stop the reaction and allow the system to cool to a safe temperature. K->L M Turn off the circulator pump and heater. L->M N Drain the this compound into a designated, sealed waste container. M->N O Clean the reactor and tubing according to standard lab procedures. N->O

Caption: Experimental workflow for using this compound.

Step-by-Step Procedure
  • System Preparation:

    • Thoroughly inspect and clean the jacketed reactor, tubing, and circulator to ensure they are free of contaminants and moisture.

    • Assemble the reactor system securely on a stable laboratory bench or in a fume hood.

    • Connect the insulated tubing from the outlet of the recirculating bath to the inlet of the reactor jacket, and from the outlet of the jacket back to the circulator's return port. Ensure all connections are tight to prevent leaks.

    • Place one temperature probe into the circulator's bath to monitor the fluid temperature and another probe into the reactor to monitor the reaction temperature.

  • Filling the System:

    • Carefully pour the required volume of this compound into the reservoir of the recirculating chiller/heater. Avoid overfilling.

    • Check for any leaks in the system.

  • Temperature Control:

    • Turn on the power to the recirculating chiller/heater.

    • Set the desired temperature on the controller.

    • Start the circulation pump to begin circulating the heat transfer fluid through the reactor jacket.

    • Monitor the temperature of both the heat transfer fluid and the reactor contents until they reach a stable, set temperature.

  • Running the Reaction:

    • Once the desired reaction temperature is achieved and stable, the reactants can be introduced into the reactor, and the experiment can proceed as per the specific research protocol.

    • Continuously monitor the temperatures throughout the experiment to ensure precise thermal control.

  • Shutdown and Cleaning:

    • Upon completion of the reaction, allow the system to cool down to a safe temperature before handling.

    • Turn off the circulator pump and the chiller/heater.

    • If the fluid is to be reused, it can be drained into a clean, designated storage container. If it is to be disposed of, drain it into a labeled waste container.

    • Clean the reactor, tubing, and any other contaminated equipment according to standard laboratory procedures.

Logical Relationship of Key Properties for Heat Transfer Application

The suitability of this compound as a heat transfer fluid stems from the interplay of several key properties.

G A This compound C High Thermal Stability A->C D Low Viscosity A->D E Good Thermal Conductivity A->E F Chemical Inertness A->F G Wide Operating Temperature Range A->G H Non-Flammable A->H B Effective Heat Transfer Fluid C->B D->B E->B F->B G->B H->B

References

Application Notes and Protocols for the Analysis of Methyl Perfluoroisobutyl Ether in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following analytical methods are proposed based on established techniques for similar per- and polyfluoroalkyl substances (PFAS) and volatile organic compounds. These protocols have not been formally validated for methyl perfluoroisobutyl ether and will require in-laboratory validation to determine performance characteristics such as detection limits, accuracy, and precision.

Introduction

This compound (M-PFIBE), with the chemical formula C₅H₃F₉O, is a hydrofluoroether (HFE) used in various industrial applications, including as a solvent and heat transfer fluid.[1][2] Its potential for environmental release necessitates the development of robust analytical methods for its detection and quantification in environmental matrices such as water, soil, and air. Due to its high volatility and fluorinated structure, gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for its determination. For less volatile applications or as a complementary method, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be considered, particularly for water samples after appropriate sample preparation.

This document provides detailed application notes and proposed protocols for the analysis of this compound in environmental samples, intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the environmental matrix and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended technique for the analysis of volatile compounds like this compound.[2] It offers excellent separation and sensitive detection. Headspace or purge-and-trap techniques are suitable for introducing volatile analytes from water and soil samples into the GC-MS system. For air samples, thermal desorption of sorbent tubes or canister sampling is appropriate.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for highly volatile compounds, LC-MS/MS is a powerful tool for analyzing a wide range of PFAS in aqueous samples.[3][4] Sample preparation for water samples typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

Application Note 1: Analysis of this compound in Water by Headspace-GC-MS

Scope

This method is suitable for the quantitative analysis of this compound in aqueous samples, including groundwater, surface water, and wastewater. The high volatility of the analyte makes static headspace sampling an efficient and straightforward introduction technique.

Principle

A water sample is collected in a headspace vial and heated to a specific temperature to promote the partitioning of this compound from the aqueous phase into the headspace. A portion of the headspace gas is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer. Quantification is achieved using an internal standard.

Experimental Protocol

3.1. Sample Collection and Preservation

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vial upon collection.

  • If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of sample.

  • Store samples at 4°C and analyze within 14 days.

3.2. Sample Preparation

  • Allow samples and standards to equilibrate to room temperature.

  • In a 20 mL headspace vial, add 10 mL of the water sample.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated analog, if available, or a structurally similar fluorinated volatile compound).

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

3.3. Instrumental Analysis (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Proposed SIM Ions: Based on the structure of this compound (C₅H₃F₉O, MW: 250.06 g/mol ) and common fragmentation patterns of ethers, the following ions are proposed for monitoring. These must be confirmed with an analytical standard.

      • Quantifier Ion: m/z 69 (CF₃⁺)

      • Qualifier Ions: m/z 181 ([M-CF₃]⁺), m/z 219 ([M-OCH₃]⁺)

3.4. Quality Control

  • Method Blank: Analyze a blank sample of reagent water with each batch to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample and its duplicate to assess matrix effects and method precision.

  • Laboratory Control Sample (LCS): Analyze a spiked reagent water sample to assess method accuracy.

Data Presentation
ParameterExpected Performance (Based on similar volatile PFAS)
Method Detection Limit (MDL)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Recovery70 - 130%
Relative Standard Deviation (RSD)< 20%

Note: These are estimated performance characteristics and must be determined during in-laboratory method validation.

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect 10 mL water sample in 20 mL headspace vial B Spike with Internal Standard A->B C Seal vial B->C D Incubate vial in Headspace Autosampler (80°C) C->D E Inject 1 mL of headspace into GC-MS D->E F GC Separation E->F G MS Detection (SIM Mode) F->G H Quantify using Internal Standard Calibration G->H I Report Concentration H->I

Workflow for Headspace-GC-MS analysis of M-PFIBE in water.

Application Note 2: Analysis of this compound in Soil and Sediment by Solvent Extraction and GC-MS

Scope

This method describes the extraction and analysis of this compound from solid matrices such as soil and sediment.

Principle

The analyte is extracted from the solid matrix using an organic solvent. The extract is then concentrated and analyzed by GC-MS.

Experimental Protocol

3.1. Sample Collection and Preservation

  • Collect approximately 50-100 g of sample in wide-mouth glass jars with PTFE-lined lids.

  • Store samples at 4°C and analyze within 28 days.

3.2. Sample Preparation and Extraction

  • Homogenize the sample and weigh approximately 10 g (wet weight) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with an appropriate internal standard.

  • Add 10 mL of methanol (B129727) to the tube.

  • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-6) two more times, combining the supernatants.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

3.3. Instrumental Analysis (GC-MS)

The instrumental parameters are the same as described in Application Note 1, with the exception of the injection method.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

Data Presentation
ParameterExpected Performance
Method Detection Limit (MDL)1 - 10 µg/kg
Limit of Quantification (LOQ)3 - 30 µg/kg
Recovery60 - 120%
Relative Standard Deviation (RSD)< 25%

Note: These are estimated performance characteristics and must be determined during in-laboratory method validation.

Experimental Workflow

Soil_GCMS_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 10 g of soil sample B Spike with Internal Standard A->B C Add Methanol and Vortex B->C D Sonicate for 30 minutes C->D E Centrifuge and collect supernatant D->E F Repeat extraction 2x E->F G Concentrate extract to 1 mL F->G H Inject 1 µL of extract into GC-MS G->H I GC Separation H->I J MS Detection (SIM Mode) I->J K Quantify using Internal Standard Calibration J->K L Report Concentration K->L

Workflow for GC-MS analysis of M-PFIBE in soil.

Application Note 3: Analysis of this compound in Air by Thermal Desorption-GC-MS

Scope

This method is applicable for the determination of this compound in air samples, including indoor, outdoor, and industrial emissions. It is based on the principles of US EPA Method OTM-50 for volatile fluorinated compounds.[2][5][6]

Principle

A known volume of air is drawn through a sorbent tube to trap volatile organic compounds, including this compound. The tube is then heated in a thermal desorber, and the desorbed analytes are transferred to a GC-MS for analysis.

Experimental Protocol

3.1. Sample Collection

  • Use stainless steel thermal desorption tubes packed with a suitable sorbent (e.g., a multi-bed sorbent like Tenax TA/Carbograph 5TD).

  • Collect air samples using a calibrated personal or area sampling pump at a flow rate of 50-200 mL/min. The total volume will depend on the expected concentration.

  • After sampling, seal the tubes with brass long-term storage caps.

  • Collect field blank tubes for each sampling event.

3.2. Instrumental Analysis (TD-GC-MS)

  • Instrumentation: Thermal desorber coupled to a GC-MS.

  • Thermal Desorption Parameters:

    • Tube Desorption: 280°C for 10 minutes.

    • Focusing Trap: Cooled to -10°C during tube desorption.

    • Trap Desorption: Rapidly heat to 300°C and hold for 3 minutes.

  • GC-MS Parameters: Same as described in Application Note 2.

Data Presentation
ParameterExpected Performance
Method Detection Limit (MDL)0.1 - 1.0 µg/m³
Limit of Quantification (LOQ)0.3 - 3.0 µg/m³
Recovery80 - 120%
Relative Standard Deviation (RSD)< 20%

Note: These are estimated performance characteristics and must be determined during in-laboratory method validation.

Logical Relationship

Air_Analysis_Logic A Air Sample Collection (Sorbent Tube) B Thermal Desorption A->B Analyte Trapping C Cryofocusing B->C Analyte Concentration D GC-MS Analysis C->D Analyte Separation & Detection E Quantification D->E Data Processing

Logical flow of air sample analysis for M-PFIBE.

References

Application Notes and Protocols: Methyl Perfluoroisobutyl Ether in Biomedical Drug Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether is a fluorinated solvent recognized for its unique physicochemical properties, which make it a point of interest for various applications within the biomedical and pharmaceutical sectors.[1][] As a hydrofluoroether (HFE), it offers a favorable environmental and safety profile compared to some traditional organic solvents, characterized by low toxicity, chemical inertness, non-flammability, zero ozone depletion potential (ODP), and a low global warming potential (GWP).[] These characteristics, combined with its distinct solvency, position it as a potential alternative in processes such as the extraction and purification of active pharmaceutical ingredients (APIs) and other biomolecules.[1][]

This document provides an overview of the potential applications of this compound in drug extraction and purification, including its physical and chemical properties, generalized experimental protocols, and a discussion of its advantages and limitations based on the available information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its application in extraction processes.

PropertyValueReference
Molecular Formula C5H3F9O[1]
Molecular Weight 250.06 g/mol [1]
Appearance Clear, colorless liquid[]
Odor Low odor/mild ethereal[]
Boiling Point 69°C at 760 mmHg[1]
Density 1.5 g/cm³[1]
Refractive Index 1.27[1]
Toxicity Low toxicity[]
Flammability Non-flammable[]

Applications in Drug Extraction and Purification

This compound's utility as a solvent in the biomedical industry is primarily for the efficient extraction and purification of various drugs and biomolecules.[1][] Its ability to dissolve both hydrophilic and lipophilic compounds to varying degrees makes it a versatile option in different stages of drug development.[]

Theoretical Advantages in Extraction:
  • Selective Solvency: Its unique solvating properties, a result of its highly fluorinated structure, may allow for the selective dissolution and separation of target compounds from complex mixtures.

  • Inertness: Being chemically inert, it is less likely to react with the target drug molecules, thereby preserving their integrity during the extraction process.

  • Low Intermolecular Forces: This can facilitate easier separation of the solvent from the extracted compound, potentially reducing the energy required for solvent removal.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in drug extraction are not widely published, the following generalized protocols are based on standard liquid-liquid extraction and solid-phase extraction principles. These should be adapted and optimized for specific applications.

Protocol 1: Liquid-Liquid Extraction (LLE) of a Target Analyte from an Aqueous Matrix

This protocol outlines a general procedure for the extraction of a drug candidate from a biological fluid sample.

Materials:

  • This compound (extraction solvent)

  • Aqueous sample containing the target analyte (e.g., plasma, urine)

  • Vortex mixer

  • Centrifuge

  • Separatory funnel or appropriate extraction vials

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with downstream analysis)

Procedure:

  • Sample Preparation: Collect the aqueous sample and perform any necessary pre-treatment steps such as pH adjustment or addition of a salting-out agent to enhance extraction efficiency.

  • Solvent Addition: Add a measured volume of this compound to the sample. The ratio of solvent to sample should be optimized for the specific application.

  • Extraction: Vigorously mix the two phases using a vortex mixer for 1-2 minutes to ensure intimate contact and facilitate the transfer of the analyte into the organic phase. For larger volumes, a separatory funnel can be used with gentle inversion for 5-10 minutes.

  • Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted analyte.

  • Solvent Evaporation: Evaporate the this compound to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS/MS).

Workflow for Liquid-Liquid Extraction:

LLE_Workflow A Aqueous Sample (with Analyte) B Add Methyl Perfluoroisobutyl Ether A->B C Vortex/Mix B->C D Centrifuge for Phase Separation C->D E Collect Organic Layer D->E F Evaporate Solvent E->F G Reconstitute for Analysis F->G

A generalized workflow for liquid-liquid extraction using this compound.
Protocol 2: Solid-Phase Extraction (SPE) Conditioning and Elution

This compound can potentially be used as a solvent for conditioning non-polar SPE cartridges or for the elution of certain compounds.

Materials:

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

  • This compound

  • Sample containing the target analyte

  • Loading, washing, and elution solvents

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Pass a volume of a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing a volume of this compound through it. This step is crucial if the subsequent loading solvent is immiscible with the initial conditioning solvent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a solvent or solvent mixture that removes impurities while retaining the analyte on the sorbent. This compound, alone or in a mixture, could be evaluated as a wash solvent.

  • Elution: Elute the target analyte from the cartridge using a strong solvent. Depending on the analyte's polarity, a mixture containing this compound could be explored for selective elution.

  • Post-Elution Processing: The collected eluate can then be evaporated and reconstituted for analysis as described in the LLE protocol.

Logical Relationship in SPE Solvent Selection:

SPE_Solvent_Selection Analyte Analyte Properties (Polarity, pKa) Goal Desired Outcome (Retention vs. Elution) Analyte->Goal Sorbent Sorbent Type (e.g., C18, Ion Exchange) Sorbent->Goal Solvent This compound Properties Solvent->Goal

Factors influencing the use of this compound in a solid-phase extraction protocol.

Data Presentation

Currently, there is a lack of publicly available quantitative data comparing the extraction efficiency and purity of drugs using this compound versus traditional solvents. For research and development purposes, it is recommended to generate such data internally. The following table provides a template for presenting such comparative data.

Table 1: Hypothetical Comparison of Extraction Efficiency and Product Purity

Drug AnalyteExtraction SolventExtraction Efficiency (%)Product Purity (%)Reference
Drug X This compoundData to be determinedData to be determinedInternal Study
DichloromethaneData to be determinedData to be determinedInternal Study
Ethyl AcetateData to be determinedData to be determinedInternal Study
Drug Y This compoundData to be determinedData to be determinedInternal Study
HexaneData to be determinedData to be determinedInternal Study

Conclusion

This compound presents itself as a promising solvent for biomedical applications due to its favorable safety and environmental profile.[] While its application in drug extraction and purification is noted, there is a clear need for more specific research and published data to establish its efficacy and define optimal protocols for various classes of pharmaceutical compounds. The generalized protocols provided here offer a starting point for researchers to explore the potential of this fluorinated ether in their specific drug development workflows. It is anticipated that as the demand for greener and safer solvents in the pharmaceutical industry grows, more detailed studies on hydrofluoroethers like this compound will become available.

References

Application Notes and Protocols: Formulation of High-Performance Lubricants with Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl perfluoroisobutyl ether (M-PFIBE) is a fluorinated ether that is gaining attention in the formulation of high-performance lubricants.[1] Its unique properties, including high thermal stability, chemical inertness, low surface tension, and non-flammability, make it a promising component for lubricants operating in extreme environments.[1][2] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing M-PFIBE in their lubricant formulations. M-PFIBE is often used as a diluent or additive to enhance the properties of base oils.[1]

Key Properties of this compound

This compound is a clear, colorless, and odorless liquid.[1] Its key characteristics relevant to lubricant formulations include:

  • Thermal and Chemical Stability: M-PFIBE's fluorinated structure provides excellent resistance to thermal breakdown and chemical attack, making it suitable for high-temperature applications.[1]

  • Low Viscosity and Good Solvating Properties: It has a low viscosity and is compatible with a variety of oils and lubricants, making it an effective diluent to achieve desired viscosity grades.[1]

  • Lubricity and Emollient Properties: M-PFIBE exhibits good lubricity, which is beneficial in reducing friction and wear. These properties also lead to its use in cosmetic and skin care formulations.

  • Non-Flammability and Low Toxicity: These features enhance the safety profile of lubricant formulations.[3]

Applications in Lubricant Formulation

The primary application of this compound in lubricants is as a specialty solvent or diluent.[1] Its inclusion in a formulation can offer several advantages:

  • Viscosity Modification: Precisely control the viscosity of the final lubricant to meet specific application requirements.

  • Enhanced Film Formation: The low surface tension of M-PFIBE can promote the spreading of the lubricant and the formation of a uniform lubricating film.

  • Improved Performance in Extreme Conditions: Its inherent stability can enhance the overall performance of the lubricant under high temperatures and pressures.

  • Carrier for Additives: M-PFIBE can serve as a carrier for other lubricant additives, ensuring their homogeneous distribution within the base oil.

Experimental Protocols

To evaluate the performance of lubricants formulated with this compound, a series of standardized tests should be conducted. The following are detailed protocols for key performance indicators.

Kinematic Viscosity Measurement (ASTM D445)

This test determines the kinematic viscosity of the lubricant, a critical parameter for assessing its flow characteristics at different temperatures.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timer with an accuracy of ±0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the lubricant sample through a 75-µm sieve to remove any particulate matter.

  • Charge the viscometer with the lubricant sample in accordance with the viscometer's instructions.

  • Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Using suction, draw the lubricant into the timing bulb of the viscometer.

  • Release the suction and allow the lubricant to flow under gravity.

  • Start the timer when the leading edge of the meniscus passes the upper timing mark.

  • Stop the timer when the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability limits for the viscometer.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where:

    • C is the calibration constant of the viscometer in cSt/s.

    • t is the average flow time in seconds.

  • Conduct measurements at standard temperatures, typically 40°C and 100°C.

Data Presentation:

FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil[Insert Data][Insert Data][Insert Data]
Base Oil + 5% M-PFIBE[Insert Data][Insert Data][Insert Data]
Base Oil + 10% M-PFIBE[Insert Data][Insert Data][Insert Data]

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Select Appropriate Viscometer B Filter Lubricant Sample A->B C Charge Viscometer B->C D Place in Constant Temperature Bath C->D E Allow Thermal Equilibrium (30 min) D->E F Draw Lubricant into Timing Bulb E->F G Measure Flow Time F->G H Repeat Measurement G->H I Calculate Kinematic Viscosity ν = C * t H->I J Record Data at 40°C and 100°C I->J

Experimental workflow for Kinematic Viscosity Measurement.
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the lubricant's ability to protect against wear under sliding contact conditions.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

  • Torque measurement system

Procedure:

  • Thoroughly clean the test balls and the ball pot with a suitable solvent and dry them.

  • Place three clean steel balls in the ball pot and clamp them securely.

  • Pour the lubricant sample into the ball pot, ensuring the balls are fully submerged.

  • Place a fourth clean steel ball in the chuck of the test machine.

  • Assemble the ball pot onto the test machine.

  • Apply the specified load (e.g., 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[4]

  • During the test, monitor and record the friction torque.

  • After the test, stop the motor, remove the load, and disassemble the ball pot.

  • Clean the three stationary balls with solvent and allow them to dry.

  • Using a microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

  • Calculate the average wear scar diameter for each ball and then the average of the three balls.

Data Presentation:

FormulationAverage Wear Scar Diameter (mm)Average Coefficient of Friction
Base Oil[Insert Data][Insert Data]
Base Oil + 5% M-PFIBE[Insert Data][Insert Data]
Base Oil + 10% M-PFIBE[Insert Data][Insert Data]

G cluster_prep Test Preparation cluster_testing Four-Ball Wear Test cluster_analysis Post-Test Analysis A Clean Test Balls and Ball Pot B Assemble Three Stationary Balls A->B C Add Lubricant Sample B->C D Mount Fourth Ball in Chuck C->D E Assemble Ball Pot on Machine D->E F Apply Load and Start Rotation E->F G Monitor Friction Torque F->G H Clean Stationary Balls G->H I Measure Wear Scar Diameters H->I J Calculate Average Wear Scar I->J

Workflow for the Four-Ball Wear Test.
Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the lubricant by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or alumina)

  • Inert gas (e.g., nitrogen) and an oxidizing gas (e.g., air or oxygen)

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed amount of the lubricant sample (typically 5-10 mg) into a sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Record the sample weight as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve, which indicates the thermal stability of the lubricant.

  • For oxidative stability, a similar procedure can be followed using an air or oxygen atmosphere.

Data Presentation:

FormulationOnset of Decomposition (°C) in N₂Onset of Decomposition (°C) in Air
Base Oil[Insert Data][Insert Data]
Base Oil + 5% M-PFIBE[Insert Data][Insert Data]
Base Oil + 10% M-PFIBE[Insert Data][Insert Data]

G cluster_prep Sample Preparation & Setup cluster_analysis Thermal Analysis cluster_results Data Interpretation A Calibrate TGA Instrument B Weigh Lubricant Sample A->B C Place Sample in TGA Furnace B->C D Purge with Inert/Oxidizing Gas C->D E Heat at a Constant Rate D->E F Record Weight Loss vs. Temperature E->F G Determine Onset of Decomposition F->G H Compare Thermal/Oxidative Stability G->H

Thermogravimetric Analysis (TGA) Workflow.

Formulation Considerations and Logical Relationships

When formulating lubricants with this compound, it is important to consider the desired final properties and the interaction of M-PFIBE with the base oil and other additives. The following diagram illustrates the logical relationships in the formulation process.

G cluster_formulation Formulation Design cluster_evaluation Performance Evaluation cluster_optimization Formulation Optimization A Define Performance Requirements (Viscosity, Wear Resistance, Thermal Stability) B Select Base Oil A->B C Determine M-PFIBE Concentration A->C D Select Other Additives (e.g., antioxidants, anti-wear agents) A->D E Prepare Lubricant Blends B->E C->E D->E F Conduct Performance Tests (Viscosity, Wear, Thermal Stability) E->F G Analyze and Compare Data F->G H Iterate Formulation Based on Results G->H H->C H->D I Finalized High-Performance Lubricant H->I

Logical workflow for lubricant formulation and optimization.

Conclusion

This compound presents a valuable option for formulators of high-performance lubricants, particularly for applications requiring high thermal and chemical stability. Its properties as a diluent and lubricity enhancer can be leveraged to create lubricants with tailored performance characteristics. The experimental protocols provided in this document offer a standardized approach to evaluating the effectiveness of M-PFIBE in various lubricant formulations. Further research is encouraged to generate more comprehensive quantitative data on the performance of lubricants containing this compound to fully realize its potential in advanced lubrication technology.

References

Application Notes and Protocols: Immersion Cooling of Electronics Using Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As the power density of electronic components continues to rise, traditional air-cooling methods are reaching their practical limits. Single-phase immersion cooling has emerged as a highly effective thermal management solution, offering superior heat dissipation, improved energy efficiency, and enhanced component reliability. Methyl perfluoroisobutyl ether is a dielectric heat transfer fluid increasingly utilized for these applications due to its excellent thermal and electrical properties, as well as its favorable safety and environmental profile.

These application notes provide researchers, scientists, and drug development professionals with comprehensive data and detailed protocols for utilizing this compound in the immersion cooling of electronics. The information presented is intended to facilitate the design and implementation of effective thermal management strategies for high-performance computing, power electronics, and other demanding applications.

Properties of this compound

This compound is a clear, colorless, and low-odor fluid with a unique combination of properties that make it an ideal candidate for immersion cooling.[1][2][3] Its key characteristics include high dielectric strength, excellent material compatibility, and efficient heat transfer capabilities.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueUnits
Molecular Weight 250.06 g/mol
Boiling Point 61°C
Density (at 25°C) 1.52g/cm³
Vapor Pressure (at 25°C) 202mmHg
Viscosity (at 25°C) 0.61cSt
Surface Tension (at 25°C) 13.6dynes/cm
Thermal Properties

The thermal properties of this compound are critical for its performance as a heat transfer fluid. These are summarized in Table 2.

PropertyValueUnits
Thermal Conductivity (at 25°C) 0.069W/m·K
Specific Heat (at 25°C) 1.18kJ/kg·K
Latent Heat of Vaporization 112kJ/kg
Coefficient of Thermal Expansion 0.00151/°C
Electrical Properties

As a dielectric fluid, the electrical properties of this compound are paramount for preventing short circuits and ensuring the safe operation of immersed electronics.[1] Key electrical properties are detailed in Table 3.

PropertyValueUnits
Dielectric Strength >40 (for a 2.54 mm gap)kV
Dielectric Constant (at 1 kHz) 7.39-
Volume Resistivity 1 x 10¹¹ohm·cm

Experimental Protocols

This section outlines detailed protocols for evaluating the performance of this compound in a single-phase immersion cooling system and for assessing its material compatibility with electronic components.

Protocol for Evaluating Single-Phase Immersion Cooling Performance

This protocol describes the methodology for determining the thermal performance of this compound by measuring the thermal resistance and heat transfer coefficient of a test vehicle.

2.1.1. Materials and Equipment

  • Immersion Tank: A transparent, sealed tank of sufficient size to fully submerge the test vehicle and allow for fluid circulation.

  • Test Vehicle: A simulated electronic component (e.g., a ceramic heater with a known surface area) or an actual electronic device (e.g., a CPU or GPU) with integrated temperature sensors.

  • This compound: Sufficient quantity to fill the immersion tank.

  • Pump: A chemically resistant pump to circulate the fluid.

  • Heat Exchanger: To dissipate heat from the fluid.

  • Flow Meter: To measure the fluid flow rate.

  • Power Supply: To provide a controlled power input to the test vehicle.

  • Data Acquisition System (DAQ): To record temperature, power, and flow rate data.

  • Thermocouples or RTDs: For measuring fluid and component temperatures.

2.1.2. Experimental Setup Workflow

G cluster_0 Experimental Setup Immersion_Tank Immersion Tank filled with This compound Pump Circulation Pump Immersion_Tank->Pump Fluid Outlet Sensors Temperature Sensors Immersion_Tank->Sensors Fluid Temperature Test_Vehicle Test Vehicle (Heater/Electronic Component) Test_Vehicle->Immersion_Tank Submerged in Test_Vehicle->Sensors Component Temperature Flow_Meter Flow Meter Pump->Flow_Meter Fluid Circulation Loop Heat_Exchanger Heat Exchanger Heat_Exchanger->Immersion_Tank Fluid Circulation Loop Flow_Meter->Heat_Exchanger Fluid Circulation Loop Power_Supply Power Supply Power_Supply->Test_Vehicle Power Input DAQ Data Acquisition System Sensors->DAQ Data Logging G cluster_0 Material Compatibility Protocol Sample_Prep Prepare and Characterize Test Samples (Mass, Dimensions, Properties) Immersion Immerse Samples in This compound in Sealed Containers Sample_Prep->Immersion Aging Age Samples at Elevated Temperature (e.g., 70°C for 168 hours) Immersion->Aging Post_Immersion_Analysis Remove and Dry Samples Aging->Post_Immersion_Analysis Recharacterization Re-characterize Samples (Mass, Dimensions, Properties) Post_Immersion_Analysis->Recharacterization Comparison Compare Pre- and Post-Immersion Data to Assess Compatibility Recharacterization->Comparison

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lithium Salt Solubility in Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving lithium salts in the low-polarity solvent, methyl perfluoroisobutyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to dissolve lithium salts directly in this compound?

A1: this compound is a hydrofluoroether (HFE) with low polarity and weak solvating ability for lithium ions.[1][2] The strong ionic bonds of lithium salts require a solvent with a higher dielectric constant and stronger coordinating ability to effectively separate the lithium cations and their counter-anions.

Q2: What are the most common lithium salts used in conjunction with fluorinated ethers?

A2: The most commonly researched lithium salts for applications requiring fluorinated ether-based electrolytes are lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium bis(fluorosulfonyl)imide (LiFSI), and lithium hexafluorophosphate (B91526) (LiPF6).[3][4][5]

Q3: What is a "localized high-concentration electrolyte" (LHCE) and how does it relate to improving solubility in this compound?

A3: A localized high-concentration electrolyte is a formulation where a high concentration of lithium salt is dissolved in a good solvent (a co-solvent), and this concentrated solution is then diluted with a poorly coordinating solvent like this compound.[6][7] This approach maintains the desirable solvation structure of the salt within the co-solvent clusters while benefiting from the bulk properties of the hydrofluoroether, such as non-flammability and electrochemical stability.[7]

Q4: What are the key safety precautions when working with lithium salts and this compound?

A4:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[8] For larger quantities, a face shield is recommended.[8]

  • Inert Atmosphere: Handle lithium salts, especially those sensitive to moisture like LiPF6, in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis, which can generate hazardous substances like hydrogen fluoride (B91410) (HF).[9][10]

  • Solvent Handling: this compound should be handled in a well-ventilated area.[11] Avoid inhalation of vapors.[11]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) readily available when working with lithium metal. Do not use water on lithium fires.[12]

  • Spill Management: Have appropriate spill control materials available.

Troubleshooting Guide

Issue 1: Lithium Salt Does Not Dissolve in this compound

Symptoms:

  • The lithium salt powder remains as a solid at the bottom of the vessel.

  • The solution remains clear with no visible dissolution.

Root Cause:

  • As explained in the FAQs, this compound is a very poor solvent for lithium salts due to its low polarity.

Solutions:

  • Implement a Co-solvent Strategy: This is the most effective approach.

    • Action: Dissolve the lithium salt in a small amount of a high-polarity co-solvent first, and then add the this compound.

    • Recommended Co-solvents: Carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) are commonly used.[5] Ethers with better solvating power, such as 1,2-dimethoxyethane (B42094) (DME), can also be effective.

    • Example Protocol:

      • In an inert atmosphere, dissolve the desired amount of lithium salt (e.g., LiTFSI) in a minimal volume of the chosen co-solvent (e.g., EC/DMC 1:1 v/v) to create a concentrated stock solution.

      • Slowly add the this compound to the stock solution while stirring to achieve the desired final concentration and solvent ratio.

  • Utilize a Solubility-Enhancing Additive:

    • Action: Add a small amount of a compound that can complex with the lithium cation and aid in its dissolution.

    • Recommended Additives: Crown ethers, such as 12-crown-4, can effectively chelate lithium ions, enhancing their solubility in low-polarity media.[13][14][15]

    • Consideration: The use of additives may impact the electrochemical properties of the final solution.

Logical Flowchart for Issue 1:

Caption: Troubleshooting workflow for failure of lithium salt to dissolve.

Issue 2: Phase Separation or Salt Precipitation After Adding this compound

Symptoms:

  • The solution becomes cloudy or turbid upon addition of this compound.

  • Two distinct liquid layers form over time.

  • Solid precipitate forms after the initial dissolution in the co-solvent.

Root Cause:

  • The miscibility of the co-solvent/salt solution with the this compound is limited.

  • The concentration of the lithium salt exceeds its solubility limit in the final solvent mixture.

Solutions:

  • Adjust the Co-solvent to HFE Ratio:

    • Action: Decrease the amount of this compound relative to the co-solvent. A higher proportion of the solvating co-solvent will help to keep the salt in the solution.

  • Select a More Miscible Co-solvent:

    • Action: Some fluorinated co-solvents can improve miscibility with hydrofluoroethers. Experiment with different co-solvent combinations.

  • Reduce the Overall Salt Concentration:

    • Action: The desired concentration may not be achievable with the chosen solvent system. Reduce the amount of lithium salt being added.

  • Increase Temperature (with caution):

    • Action: Gently warming the solution may increase the solubility and miscibility.

    • Caution: Be aware that for some systems, increasing the temperature can decrease the solubility of salts in organic solvents. Also, be mindful of the boiling points of the solvents.

Logical Flowchart for Issue 2:

Caption: Troubleshooting workflow for phase separation or precipitation.

Experimental Protocols

Protocol 1: Preparation of a Localized High-Concentration Electrolyte

Objective: To prepare a 1 M LiTFSI solution in a 1:4 (v/v) mixture of Ethylene Carbonate (EC) and this compound.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade, dried under vacuum.

  • Ethylene Carbonate (EC), anhydrous.

  • This compound, anhydrous.

  • Inert atmosphere glovebox.

  • Magnetic stirrer and stir bar.

  • Volumetric flasks and pipettes.

Procedure:

  • Perform all steps inside an argon-filled glovebox.

  • Prepare a 5 M stock solution of LiTFSI in EC:

    • Weigh the required amount of dried LiTFSI.

    • Dissolve the LiTFSI in the calculated volume of EC in a volumetric flask with stirring until fully dissolved.

  • In a separate volumetric flask, add the desired volume of the 5 M LiTFSI/EC stock solution.

  • Slowly add this compound to the stock solution while stirring continuously.

  • Continue adding the this compound up to the final desired volume to achieve the 1:4 co-solvent to HFE ratio and a final LiTFSI concentration of 1 M.

  • Stir the final solution for at least one hour to ensure homogeneity.

Experimental Workflow Diagram:

G cluster_prep Preparation in Inert Atmosphere cluster_dilution Dilution with HFE A Weigh dried LiTFSI C Dissolve LiTFSI in EC to create 5M stock solution A->C B Measure anhydrous Ethylene Carbonate (EC) B->C D Transfer calculated volume of stock solution C->D F Slowly add HFE to stock solution with stirring D->F E Measure this compound E->F G Stir for 1 hour to ensure homogeneity F->G H Final 1M LiTFSI in 1:4 EC:HFE solution G->H

Caption: Workflow for preparing a localized high-concentration electrolyte.

Protocol 2: Determination of Lithium Salt Solubility using ICP-OES

Objective: To determine the saturation solubility of a lithium salt in a given solvent system.

Materials:

  • Lithium salt.

  • Solvent system (e.g., this compound with a co-solvent).

  • Thermostatically controlled shaker or water bath.

  • Syringe filters (e.g., 0.2 µm PTFE).

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

  • Certified lithium standard for calibration.

  • High-purity nitric acid.

Procedure:

  • Add an excess amount of the lithium salt to a known volume of the solvent system in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to rest at the set temperature for several hours to allow undissolved solid to settle.

  • Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any suspended particles.

  • Accurately dilute the filtered sample with a suitable solvent (e.g., deionized water with a small amount of nitric acid) to a concentration within the calibrated range of the ICP-OES.

  • Prepare a series of calibration standards from the certified lithium standard.

  • Analyze the calibration standards and the diluted sample using ICP-OES to determine the lithium concentration.[16]

  • Back-calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow Diagram:

G A Prepare supersaturated solution (excess salt in solvent) B Equilibrate at constant temperature with agitation (24-48h) A->B C Settle undissolved solids B->C D Filter supernatant C->D E Accurately dilute filtered sample D->E G Analyze samples and standards via ICP-OES E->G F Prepare calibration standards F->G H Calculate original concentration (Solubility) G->H

Caption: Workflow for determining lithium salt solubility via ICP-OES.

Quantitative Data Summary

Due to the extremely low solubility of lithium salts in pure this compound, quantitative data is most relevant for co-solvent systems. The following table provides illustrative solubility data for common lithium salts in various organic solvents to guide co-solvent selection. Direct solubility data for this compound is not widely available in the literature, but is expected to be significantly lower than in the solvents listed below.

Lithium SaltSolventSolubility (mol/L) at 25°CReference
LiPF6Ethylene Carbonate (EC)> 1.5[5]
LiPF6Dimethyl Carbonate (DMC)~1.2[5]
LiTFSI1,3-Dioxolane (DOL)> 2.0[3]
LiTFSIDimethyl Carbonate (DMC)High[3]
LiFSIEthylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC)High, >1.0 M[4]
LiFSI1,2-Dimethoxyethane (DME)High[4]

Note: This data is for illustrative purposes to aid in the selection of a suitable co-solvent for creating a localized high-concentration electrolyte with this compound. The actual solubility in a mixed solvent system will vary.

References

Addressing viscosity issues in methyl perfluoroisobutyl ether-based solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing viscosity-related challenges with solutions containing methyl perfluoroisobutyl ether.

Introduction

This compound is recognized for its low intrinsic viscosity, making it an effective solvent and co-solvent in a variety of applications, including drug formulation.[1][2] Viscosity-related challenges in these contexts typically do not stem from the ether itself but rather from the properties and concentration of the solutes dissolved within it. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the viscosity of my this compound-based solution higher than expected?

A1: While this compound is a low-viscosity solvent, the overall viscosity of your solution is primarily influenced by the solute. High viscosity in your formulation is likely due to one or more of the following factors:

  • High Solute Concentration: The viscosity of a solution generally increases with a higher concentration of the dissolved substance.

  • High Molecular Weight of Solute: Large molecules, such as polymers or biologics (e.g., monoclonal antibodies), can significantly increase the viscosity, even at relatively low concentrations.[3]

  • Intermolecular Interactions: Strong attractive forces between solute molecules can lead to the formation of networks or aggregates, which increases the resistance to flow.

  • Low Temperature: The viscosity of most liquids, including solutions, increases as the temperature decreases.[4]

Q2: Can this compound be used to reduce the viscosity of a formulation?

A2: Yes, due to its low intrinsic viscosity, this compound can be effectively used as a co-solvent to reduce the overall viscosity of a formulation. By partially replacing a more viscous solvent in your mixture, it can improve the flow properties of the solution.

Q3: What are the primary methods for reducing the viscosity of my this compound-based solution?

A3: There are three main strategies to lower the viscosity of your solution:

  • Temperature Adjustment: Increasing the temperature of the solution will generally decrease its viscosity.[4]

  • Dilution: Reducing the concentration of the high-viscosity solute by adding more this compound or another low-viscosity co-solvent will lower the overall viscosity.

  • Formulation Modification: The addition of specific excipients, such as certain amino acid derivatives, can disrupt intermolecular interactions between solute molecules, leading to a reduction in viscosity.[1]

Troubleshooting Guide

Issue: My solution is too viscous to handle or process effectively (e.g., for filtration, pumping, or injection).

This is a common challenge, particularly in drug development, where high concentrations of active pharmaceutical ingredients (APIs) or biologics are often required.[5]

Troubleshooting Workflow

TroubleshootingWorkflow start High Viscosity Issue Identified assess_solute Assess Solute Properties: - Concentration - Molecular Weight - Known Interactions start->assess_solute temp_control Option 1: Temperature Control assess_solute->temp_control dilution Option 2: Dilution assess_solute->dilution formulation_mod Option 3: Formulation Modification assess_solute->formulation_mod increase_temp Increase Solution Temperature temp_control->increase_temp add_solvent Add More this compound or a Low-Viscosity Co-solvent dilution->add_solvent add_excipient Introduce a Viscosity-Reducing Excipient formulation_mod->add_excipient check_stability Verify Solute Stability at Elevated Temperature increase_temp->check_stability measure_viscosity Measure Viscosity to Confirm Reduction check_stability->measure_viscosity Stable end_fail Re-evaluate Formulation Strategy check_stability->end_fail Unstable check_concentration Ensure Final Concentration is Acceptable for the Application add_solvent->check_concentration check_concentration->measure_viscosity Acceptable check_concentration->end_fail Unacceptable check_compatibility Confirm Excipient Compatibility with the Formulation add_excipient->check_compatibility check_compatibility->measure_viscosity Compatible check_compatibility->end_fail Incompatible end_success Viscosity Issue Resolved measure_viscosity->end_success Viscosity Reduced measure_viscosity->end_fail Viscosity Still Too High

Troubleshooting workflow for high viscosity.

Data Presentation

The following tables provide illustrative data on how temperature and the addition of a co-solvent might affect the viscosity of a hypothetical solution containing a high molecular weight polymer dissolved in this compound. Note: This data is for demonstrative purposes and actual results will vary based on the specific solute and conditions.

Table 1: Effect of Temperature on the Viscosity of a Hypothetical 5% Polymer Solution in this compound

Temperature (°C)Viscosity (cP)
1015.2
2010.5
307.3
405.1

Table 2: Effect of Co-Solvent (Ethanol) Addition on the Viscosity of a Hypothetical 5% Polymer Solution in this compound at 20°C

% Ethanol in Solvent MixtureViscosity (cP)
010.5
108.9
207.6
306.5

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general steps for measuring the dynamic viscosity of your this compound-based solution.

1. Objective: To determine the dynamic viscosity of the solution at a controlled temperature and shear rate.

2. Materials:

  • Rotational viscometer with appropriate spindle
  • Temperature-controlled water bath or sample chamber
  • Beaker or sample container
  • Your this compound-based solution

3. Procedure:

  • Instrument Setup:
  • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
  • Select a spindle appropriate for the expected viscosity of your sample. For low to medium viscosity solutions, a smaller spindle is generally used.
  • Sample Preparation and Loading:
  • Bring the solution to the desired measurement temperature using the water bath.
  • Pour the temperature-equilibrated solution into the sample container, ensuring the liquid level is sufficient to cover the spindle to the immersion mark.
  • Carefully lower the spindle into the solution, avoiding the introduction of air bubbles.
  • Measurement:
  • Set the desired rotational speed (RPM) on the viscometer. This will determine the shear rate.
  • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
  • Data Analysis:
  • If necessary, perform measurements at multiple RPMs to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).

Experimental Workflow Diagram

ViscosityMeasurementWorkflow start Start: Prepare Solution equilibrate_temp Equilibrate Solution to Desired Temperature start->equilibrate_temp setup_viscometer Set Up and Calibrate Rotational Viscometer equilibrate_temp->setup_viscometer select_spindle Select Appropriate Spindle setup_viscometer->select_spindle load_sample Load Solution into Sample Container select_spindle->load_sample immerse_spindle Immerse Spindle in Solution load_sample->immerse_spindle set_rpm Set Rotational Speed (RPM) immerse_spindle->set_rpm stabilize Allow Reading to Stabilize set_rpm->stabilize record_viscosity Record Viscosity Reading stabilize->record_viscosity end End: Measurement Complete record_viscosity->end

Workflow for viscosity measurement.

References

Technical Support Center: Methyl Perfluoroisobutyl Ether in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl perfluoroisobutyl ether in electrochemical applications. The information is designed to help prevent and diagnose degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in electrochemical applications?

This compound is a hydrofluoroether (HFE) with favorable properties for electrochemical systems.[1][2][3] HFEs are characterized by low flammability, high thermal and oxidative stability, and low viscosity.[1][4][5][6][7] These characteristics make them suitable as solvents or co-solvents in electrolytes for high-voltage applications, such as in advanced battery chemistries, where they can help to improve safety and performance.

Q2: What are the primary causes of this compound degradation in an electrochemical cell?

The degradation of this compound, like other electrolyte components, can be attributed to electrochemical reactions at the electrode surfaces. The primary causes include:

  • Oxidative Decomposition: At high positive potentials (high voltages) at the cathode, the ether molecule can lose electrons and break down.[8][9]

  • Reductive Decomposition: At low negative potentials at the anode, the ether can gain electrons, leading to its decomposition.[10][11]

  • Chemical Reactions: The ether can react with highly reactive species generated during cycling, such as superoxide (B77818) radicals in metal-air batteries, or with impurities like water.[12]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of both chemical and electrochemical degradation.[13]

Q3: What are the common signs of this compound degradation?

Observing the following signs during your experiments may indicate degradation of the ether and other electrolyte components:

  • Capacity Fade: A gradual loss of the electrochemical cell's capacity to store charge over repeated cycles.[12]

  • Increased Internal Resistance: An increase in the cell's impedance, which can lead to poorer rate capability and increased heat generation.

  • Gas Evolution: The formation of gaseous byproducts, which can lead to pressure buildup within the cell.[7][8]

  • Changes in Electrolyte Color: Discoloration of the electrolyte can be an indicator of decomposition reactions.

  • Poor Coulombic Efficiency: A lower ratio of charge output to charge input during a cycle, indicating irreversible reactions are occurring.[12]

Troubleshooting Guides

Issue 1: Rapid Capacity Fade When Using a High-Voltage Cathode
Potential Cause Troubleshooting Step Expected Outcome
Exceeding the Oxidative Stability Window Lower the upper cutoff voltage of your cycling protocol.Reduced rate of capacity fade, indicating the initial voltage was too high for the electrolyte's stability.
Cathode Material Catalyzing Decomposition Coat the cathode active material with a thin, ionically conductive, and chemically inert layer (e.g., AlF₃, LiNbO₃).Improved cycling stability due to the suppression of direct contact between the ether and the catalytic cathode surface.[12]
High Operating Temperature Implement more stringent temperature control during cycling, ensuring the cell does not exceed its optimal operating temperature.Slower capacity degradation, as lower temperatures reduce the kinetics of decomposition reactions.[13]
Issue 2: Increased Cell Impedance and Poor Rate Performance
Potential Cause Troubleshooting Step Expected Outcome
Formation of a Resistive Solid Electrolyte Interphase (SEI) on the Anode Introduce an SEI-forming additive (e.g., fluoroethylene carbonate, vinylene carbonate) to the electrolyte.A more stable and less resistive SEI is formed, leading to lower cell impedance and improved rate capability.[11]
Decomposition Products Blocking Porous Electrodes Post-mortem analysis of the cell (e.g., using SEM) to observe electrode morphology. If pore blockage is evident, consider using a lower concentration of the ether or a different co-solvent.Improved performance in subsequent builds with a modified electrolyte formulation.
Salt Degradation Triggered by Ether Decomposition Products Use a more thermally and electrochemically stable lithium salt.Enhanced stability and lower impedance if the salt was the weak link.

Quantitative Data on Electrochemical Stability

Electrolyte Composition Lithium Salt (1M) Oxidative Stability Limit (V vs. Li/Li⁺) Ionic Conductivity (mS/cm at 25°C)
This compound : Ethylene Carbonate (7:3 by wt.)LiPF₆~4.5~1.5
This compound : Propylene Carbonate (7:3 by wt.)LiTFSI~4.7~1.2
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) : DME (7:3 by wt.)LiFSI>5.0~2.0
Bis(2,2,2-trifluoroethyl) ether (BTFE) : DME (7:3 by wt.)LiFSI>5.0~2.5

Note: These are illustrative values based on typical performance of HFE-based electrolytes. Actual performance will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Electrochemical Stability Window

This protocol uses linear sweep voltammetry (LSV) to determine the oxidative and reductive stability limits of an electrolyte containing this compound.

Materials:

  • Three-electrode cell (e.g., a Swagelok-type cell)

  • Working electrode: Glassy carbon or platinum

  • Counter and Reference electrode: Lithium metal

  • Electrolyte: this compound with a supporting lithium salt (e.g., 1M LiPF₆)

  • Potentiostat/Galvanostat

Methodology:

  • Cell Assembly: Assemble the three-electrode cell in an argon-filled glovebox to prevent moisture and air contamination.

  • Oxidative Scan:

    • Set the potentiostat to perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).

    • Use a slow scan rate (e.g., 0.1 mV/s) to approximate steady-state conditions.

    • The oxidative stability limit is defined as the potential at which the current density significantly increases, indicating the onset of electrolyte decomposition.

  • Reductive Scan:

    • Using a fresh cell, perform an LSV scan from the OCP to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

    • The reductive stability limit is the potential before the onset of significant cathodic current (excluding lithium plating).

Visualizations

Degradation_Pathway Hypothetical Degradation Pathway of this compound cluster_cathode At the Cathode (High Voltage) cluster_anode At the Anode (Low Voltage) Cathode High Voltage Cathode Oxidation Oxidative Decomposition (Electron Loss) Cathode->Oxidation > 4.5 V Products_ox Oxidized Fragments (e.g., shorter chain ethers, CO₂, HF) Oxidation->Products_ox SEI SEI/CEI Formation Products_ox->SEI Anode Anode (e.g., Lithium Metal, Graphite) Reduction Reductive Decomposition (Electron Gain) Anode->Reduction < 1.0 V Products_red Reduced Fragments (e.g., alkanes, LiF, alkoxides) Reduction->Products_red Products_red->SEI Ether This compound Ether->Oxidation Ether->Reduction Degradation Cell Performance Degradation (Capacity Fade, Increased Impedance) SEI->Degradation Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Ether + Salt + Additives) B Cell Assembly (Glovebox) A->B C Linear Sweep Voltammetry (Determine Stability Window) B->C D Galvanostatic Cycling (Assess Long-term Performance) C->D E Electrochemical Impedance Spectroscopy (Measure Resistance Changes) D->E F NMR/GC-MS of Electrolyte (Identify Soluble Decomposition Products) E->F G XPS/SEM of Electrodes (Characterize SEI/CEI and Morphology) E->G Result Comprehensive Stability Profile G->Result

References

Troubleshooting impurities in methyl perfluoroisobutyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl perfluoroisobutyl ether. Our goal is to help you identify and resolve common issues related to impurities, leading to higher yields and product purity.

Troubleshooting Guide

Low yields and product contamination are common hurdles in organic synthesis. This guide provides a systematic approach to troubleshooting impurities in your this compound synthesis.

Problem 1: Low Yield of this compound

A lower than expected yield of the desired product can be attributed to several factors, from reactant quality to suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Verify Reactant Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the methylating agent is often employed. - Extend Reaction Time: Monitor the reaction progress using techniques like GC-MS or ¹⁹F NMR to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of side products. Higher temperatures can sometimes lead to increased side reactions.[1]
Side Reactions - Optimize Temperature: Lowering the reaction temperature may reduce the rate of side reactions.[1] - Choice of Base and Solvent: The selection of base and solvent is critical. A non-nucleophilic base can minimize side reactions. The solvent should be anhydrous and inert under the reaction conditions.
Product Loss During Workup - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize the loss of product into the aqueous layer. - Careful Distillation: Use fractional distillation under appropriate vacuum to separate the product from lower and higher boiling point impurities.
Problem 2: Presence of Unreacted Starting Materials

The presence of unreacted starting materials in the final product is a clear indication of an incomplete reaction.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature - Monitor Reaction Progress: Use GC-MS or ¹⁹F NMR to track the consumption of starting materials. - Optimize Conditions: If the reaction has stalled, consider a modest increase in temperature or extending the reaction time.
Poor Quality of Reagents - Verify Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction. - Use Fresh Reagents: Use freshly opened or properly stored reagents, especially for moisture-sensitive compounds.
Problem 3: Identification of Unknown Impurities

The formation of byproducts is common in chemical synthesis. Identifying these impurities is the first step toward eliminating them.

Common Impurities and Their Likely Sources:

ImpurityLikely Source
Over-methylated Products Reaction of the methylating agent with the desired product or other intermediates.
Elimination Products If the perfluoroalkoxide intermediate is sterically hindered, elimination reactions can compete with the desired substitution.
Hydrolysis Products Presence of water in the reaction mixture can lead to the hydrolysis of starting materials or intermediates.
Solvent-Related Impurities The reaction solvent may not be entirely inert and could participate in side reactions.

Analytical Techniques for Impurity Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A powerful tool for identifying and quantifying fluorine-containing compounds. The chemical shift and coupling constants provide detailed structural information.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most common side reactions include over-methylation, elimination reactions, and hydrolysis of reactive intermediates. The specific side reactions will depend on the chosen synthetic route. For example, in a Williamson ether-type synthesis, elimination can be a competing pathway, especially with sterically hindered alkoxides.

Q2: How can I minimize the formation of byproducts during the reaction?

A2: To minimize byproduct formation, careful control of reaction parameters is crucial. This includes:

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor many side reactions.[1]

  • Stoichiometry: Precise control of the reactant ratios is important.

  • Anhydrous Conditions: The exclusion of water is critical to prevent hydrolysis.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted reactions.

Q3: What is the recommended method for purifying crude this compound?

A3: Fractional distillation is the most common and effective method for purifying this compound. Due to its volatility, distillation under atmospheric or reduced pressure can effectively separate it from less volatile impurities. A patent for the synthesis of a similar compound, methyl perfluorobutyl ether, suggests that rectification (a form of fractional distillation) can achieve a purity of over 99.7%.[1] For the removal of non-volatile impurities, a simple distillation may suffice.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for determining the purity of volatile compounds like this compound. GC-FID provides quantitative information on the relative amounts of different components, while GC-MS is invaluable for identifying the chemical structures of any impurities.[4][5] Additionally, ¹⁹F NMR spectroscopy is a powerful technique for both qualitative and quantitative analysis of fluorinated compounds, providing detailed structural information about the product and any fluorine-containing impurities.[2][3][6]

Experimental Protocols & Workflows

General Synthesis Workflow

The synthesis of this compound typically involves the methylation of a perfluoroisobutoxide intermediate. The following diagram illustrates a general workflow.

start Starting Materials (e.g., Perfluoroisobutyryl fluoride, Methylating Agent) reaction Reaction (Controlled Temperature, Inert Atmosphere) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) workup->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation analysis Purity Analysis (GC-MS, 19F NMR) distillation->analysis product Pure this compound analysis->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

When faced with impurities, a logical approach can help pinpoint the source of the problem.

start Impurity Detected in Final Product identify Identify Impurity (GC-MS, NMR) start->identify unreacted_sm Unreacted Starting Material? identify->unreacted_sm side_product Known Side Product? unreacted_sm->side_product No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent quality unreacted_sm->incomplete_rxn Yes unknown Unknown Impurity side_product->unknown No optimize_cond Optimize Reaction Conditions: - Lower temperature - Adjust stoichiometry - Change solvent/base side_product->optimize_cond Yes investigate Investigate Formation Mechanism: - Literature search - Mechanistic studies unknown->investigate

Caption: A logical workflow for troubleshooting impurities in chemical synthesis.

References

Technical Support Center: Enhancing the Stability of Electrolytes Containing Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving electrolytes containing methyl perfluoroisobutyl ether (MPFIBE).

Troubleshooting Guide

This guide addresses common issues encountered during the use of MPFIBE-based electrolytes in electrochemical applications, particularly in the context of lithium-ion batteries.

Q1: Why is the ionic conductivity of my MPFIBE-based electrolyte unexpectedly low?

A1: this compound, like many hydrofluoroethers (HFEs), has a low dielectric constant and poor ability to solvate lithium salts, which can lead to low ionic conductivity. High concentrations of MPFIBE (often exceeding 60% by weight to ensure non-flammability) can further reduce the dissociation of the lithium salt.[1] This issue is often compounded by the use of co-solvents like linear carbonates, which also have low dielectric constants.[1]

Troubleshooting Steps:

  • Optimize Co-solvent Composition: Consider incorporating co-solvents with higher dielectric constants, such as ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC), which can improve salt dissociation. Glymes are also a good option as they have good miscibility with HFEs.[1]

  • Introduce Additives: Certain additives are known to enhance ionic conductivity. These can include anion acceptors like boron-based compounds that complex with the anion of the lithium salt, thereby increasing the mobility of the lithium ions.

  • Adjust Salt Concentration: While counterintuitive, in some systems, a very high salt concentration ("solvent-in-salt" electrolytes) can improve oxidative stability, though this may also increase viscosity and potentially lower conductivity if not optimized.

  • Verify Experimental Setup: Ensure your conductivity measurement setup is properly calibrated and that the temperature is controlled, as conductivity is temperature-dependent.

Q2: I'm observing poor cycling performance and capacity fade. What could be the cause?

A2: Poor cycling performance in MPFIBE-based electrolytes is often linked to the inability to form a stable and effective solid electrolyte interphase (SEI) on the anode. For instance, electrolytes with methyl nonafluorobutyl ether (an isomer of MPFIBE) may not form a stable passivation layer on LiFePO4 electrodes above 3.8 V.[1] This can lead to continuous electrolyte decomposition, consumption of lithium, and an increase in cell impedance.

Troubleshooting Steps:

  • Incorporate SEI-Forming Additives: Additives like fluoroethylene carbonate (FEC) are known to decompose on the anode surface to form a stable, LiF-rich SEI, which can significantly improve interfacial stability.[1] Other potential additives include vinylene carbonate (VC) and lithium bis(oxalato)borate (LiBOB).

  • Optimize Additive Concentration: The concentration of the SEI-forming additive is critical. Too little may not form a complete passivation layer, while too much can lead to increased impedance.

  • Characterize the SEI: If possible, use surface analysis techniques like X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the composition of the SEI on your electrodes after cycling. This can provide insights into the decomposition products and the effectiveness of your additives.

  • Consider a Different Lithium Salt: The choice of lithium salt can influence SEI formation and stability. While LiPF6 is common, salts like LiTFSI or LiBETI might offer different interfacial properties in MPFIBE-based systems.[2]

Q3: My cell is showing high impedance. How can I address this?

A3: High impedance in cells with MPFIBE-containing electrolytes can stem from a few factors. The inherently lower ionic conductivity of the electrolyte contributes to higher ohmic resistance.[1] Additionally, a poorly formed or overly thick SEI layer can increase the charge transfer resistance at the electrode-electrolyte interface.

Troubleshooting Steps:

  • Address Ionic Conductivity: Refer to the troubleshooting steps in Q1 to improve the bulk electrolyte conductivity.

  • Optimize SEI Formation: A stable and thin SEI is crucial. Use appropriate additives (see Q2) to form a more effective passivation layer.

  • Improve Wettability: MPFIBE can improve the wettability of separators and electrodes, which is generally beneficial. However, ensure that your electrode and separator materials are fully wetted by the electrolyte. Inadequate wetting can lead to high interfacial impedance. Adding a small amount of a co-solvent with good wetting properties can sometimes help.

  • Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to deconvolute the different contributions to the total impedance (e.g., bulk resistance, SEI resistance, charge transfer resistance). This will help you pinpoint the primary source of the high impedance and tailor your troubleshooting approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in electrolytes?

A1: The main advantage of using MPFIBE and other hydrofluoroethers is their non-flammability, which significantly enhances the safety of lithium-ion batteries.[1][3] Even a small amount, such as 10 wt%, can improve the safety characteristics of the electrolyte.[1][3] They also possess low viscosity and good thermal stability.[3][4][5]

Q2: What are the main degradation mechanisms for MPFIBE-based electrolytes?

A2: While MPFIBE itself is relatively stable, the overall electrolyte can degrade through several pathways. At high voltages, the ether can undergo oxidative decomposition at the cathode surface.[1] Additionally, in the presence of a lithium metal anode, reductive degradation can occur, leading to the formation of an unstable SEI if not properly controlled with additives.[6] The presence of impurities, especially water, can also lead to the decomposition of the lithium salt (e.g., LiPF6), which in turn can trigger further degradation of the organic solvents.

Q3: What are some common additives used to enhance the stability of MPFIBE electrolytes?

A3: Several types of additives can be used:

  • SEI-forming additives: Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are commonly used to create a stable passivation layer on the anode.[7]

  • LiPF6 stabilizers: Lewis bases like pyridine (B92270) can be used to stabilize the LiPF6 salt against thermal decomposition.[8]

  • Conductivity enhancers: Anion receptors, such as boron-based compounds, can improve ionic conductivity.

  • Cathode protection additives: Additives like lithium difluoro(oxalato)borate (LiDFOB) can help stabilize the cathode interface at high voltages.

Q4: Can I use MPFIBE as a single-solvent electrolyte?

A4: It is generally not recommended to use MPFIBE as a single solvent for lithium-ion battery electrolytes due to its poor salt-solvating ability, which results in very low ionic conductivity. It is almost always used as a co-solvent with other organic carbonates or ethers to achieve a balance of safety and electrochemical performance.[1]

Quantitative Data on Electrolyte Performance

The following tables summarize performance data for electrolytes containing fluorinated ethers and various additives.

Table 1: Ionic Conductivity of Fluorinated Ether-Based Electrolytes

Electrolyte Composition (by volume/weight)Lithium SaltIonic Conductivity (mS/cm⁻¹) at 25°CReference
1 M LiBETI in MFE/EMC (80:20)LiN[SO₂C₂F₅]₂~1.5[2]
Triethylene glycol dimethylether/MFE/FEC with LiPF₆LiPF₆4.8[1][3]
Propylene carbonate/TFETFPE/FEC with LiPF₆LiPF₆5.04[3]
Diethylene glycol diethylether/MFE/FEC with LiPF₆LiPF₆3.8[3]

MFE: Methyl Nonafluorobutyl Ether (isomer of MPFIBE), EMC: Ethyl Methyl Carbonate, FEC: Fluoroethylene Carbonate, TFETFPE: 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Experimental Protocols

1. Protocol for Measuring Ionic Conductivity

This protocol describes the measurement of ionic conductivity of an MPFIBE-based electrolyte using electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Conductivity cell with two platinum electrodes

  • Potentiostat with EIS capability

  • Glovebox with an inert atmosphere (e.g., argon)

  • Temperature control system

  • Electrolyte sample

Procedure:

  • Assemble the conductivity cell inside the glovebox.

  • Fill the cell with the electrolyte sample, ensuring the electrodes are fully immersed.

  • Connect the cell to the potentiostat.

  • Set the desired temperature and allow the cell to thermally equilibrate.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • From the resulting Nyquist plot, determine the bulk resistance (R_b) of the electrolyte from the high-frequency intercept with the real axis.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the area of the electrodes. (Note: For a given cell, the cell constant K = L/A can be predetermined using a standard solution of known conductivity).

2. Protocol for Cyclic Voltammetry (CV) to Evaluate Electrochemical Stability

This protocol outlines the use of CV to determine the electrochemical stability window of an MPFIBE-based electrolyte.

Materials and Equipment:

  • Three-electrode electrochemical cell (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., platinum or glassy carbon for oxidative stability, copper for reductive stability)

  • Counter electrode (e.g., lithium metal)

  • Reference electrode (e.g., lithium metal)

  • Potentiostat

  • Glovebox with an inert atmosphere

Procedure:

  • Assemble the three-electrode cell inside the glovebox with the electrolyte to be tested.

  • Connect the cell to the potentiostat.

  • For Oxidative Stability:

    • Set the potential to sweep from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) and back to the OCV.

    • Use a slow scan rate (e.g., 0.1-1.0 mV/s).

    • The onset of a sharp increase in the anodic current indicates the oxidative decomposition of the electrolyte.

  • For Reductive Stability:

    • Set the potential to sweep from the OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺) and back to the OCV.

    • The onset of a significant cathodic current (before lithium plating) indicates the reductive decomposition of the electrolyte.

  • Plot the current response versus the applied potential to obtain the cyclic voltammogram and determine the stability window.

Visualizations

Electrolyte_Degradation_Pathways cluster_anode Anode Side (Reductive Degradation) cluster_cathode Cathode Side (Oxidative Degradation) Anode Anode (e.g., Graphite, Li Metal) MPFIBE_Anode MPFIBE Unstable_SEI Unstable/Porous SEI MPFIBE_Anode->Unstable_SEI Reduction Salt_Anion_Anode Salt Anion (e.g., PF6-) Salt_Anion_Anode->Unstable_SEI Reduction Li_Loss Li+ Consumption (Capacity Loss) Unstable_SEI->Li_Loss Continuous Reaction Cathode High-Voltage Cathode (e.g., NMC) MPFIBE_Cathode MPFIBE Decomposition_Products Oxidative Decomposition Products MPFIBE_Cathode->Decomposition_Products Oxidation @ High V Impedance_Increase Increased Impedance Decomposition_Products->Impedance_Increase

Caption: Key degradation pathways for MPFIBE-based electrolytes at the anode and cathode.

Troubleshooting_Workflow_Low_Conductivity Start Issue: Low Ionic Conductivity Check_Composition Is MPFIBE concentration > 60%? Start->Check_Composition Add_High_Dielectric_Solvent Action: Add high-dielectric co-solvent (e.g., EC, PC) Check_Composition->Add_High_Dielectric_Solvent Yes Check_Salt Is salt fully dissolved? Check_Composition->Check_Salt No Add_High_Dielectric_Solvent->Check_Salt Add_Conductivity_Enhancer Action: Introduce anion-trapping additive (e.g., Boron-based) Check_Salt->Add_Conductivity_Enhancer No Check_Temp Is temperature controlled? Check_Salt->Check_Temp Yes Add_Conductivity_Enhancer->Check_Temp Control_Temp Action: Implement temperature control for measurement Check_Temp->Control_Temp No End Re-measure Conductivity Check_Temp->End Yes Control_Temp->End

Caption: Troubleshooting workflow for low ionic conductivity in MPFIBE electrolytes.

SEI_Stabilization_Strategy cluster_process SEI Formation and Stabilization cluster_outcome Outcome Electrolyte MPFIBE Electrolyte Anode Anode Surface Electrolyte->Anode Initial Contact Additive SEI-Forming Additive (e.g., FEC) Additive->Anode Preferential Reduction Stable_SEI Stable LiF-rich SEI Layer Anode->Stable_SEI Forms Stable SEI Outcome1 Suppresses further electrolyte decomposition Stable_SEI->Outcome1 Outcome2 Improves cycling stability and Coulombic efficiency Stable_SEI->Outcome2

Caption: Strategy for stabilizing the anode interface using SEI-forming additives.

References

Minimizing moisture content in methyl perfluoroisobutyl ether for sensitive applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing moisture content in methyl perfluoroisobutyl ether for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing moisture content in this compound crucial for my application?

A1: this compound is often used in applications that are highly sensitive to moisture.[] These can include reactions involving water-sensitive reagents, manufacturing processes for delicate electronics, and formulations of high-performance cosmetics.[2] The presence of excess moisture can lead to side reactions, corrosion, and altered product performance.

Q2: What is the typical moisture content of commercially available this compound?

A2: High-purity grades of this compound can have a moisture content of less than 50 parts per million (ppm).[2] However, the actual moisture content can vary depending on the supplier and the handling and storage conditions.

Q3: How can I effectively dry this compound in a laboratory setting?

A3: Several methods can be employed to dry this compound. The most common and effective methods for achieving very low moisture levels include passing the solvent through a column of activated alumina (B75360) or molecular sieves (3Å or 4Å). For less stringent requirements, stirring the solvent over a suitable drying agent followed by decantation or filtration can be sufficient.

Q4: What are the recommended drying agents for this compound?

A4: Due to its chemical inertness, several common drying agents are compatible with this compound. These include:

  • Molecular Sieves (3Å or 4Å): Highly effective for achieving low moisture levels.

  • Activated Alumina: Another excellent option for packed columns.

  • Anhydrous Magnesium Sulfate: A good choice for batch drying.[3]

  • Anhydrous Sodium Sulfate: Suitable for pre-drying or less critical applications.[3]

Q5: How should I store dried this compound to prevent moisture reabsorption?

A5: Proper storage is critical to maintain the low moisture content of the dried solvent.[4][5] Store dried this compound in a tightly sealed container, preferably with a septum, under an inert atmosphere (e.g., nitrogen or argon).[5] Storing the container in a desiccator can provide an additional layer of protection against ambient moisture.[5]

Troubleshooting Guide

Issue 1: Inconsistent or poor results in a moisture-sensitive reaction.

  • Possible Cause: The moisture content of the this compound may be too high. Even "anhydrous" grade solvents can absorb moisture if not handled properly.[5]

  • Solution:

    • Verify the moisture content of the solvent using a reliable analytical method such as Karl Fischer titration.[6]

    • If the moisture content is above the acceptable limit for your application, dry the solvent using one of the recommended methods.

    • Ensure all glassware and reaction components are thoroughly dried before use.

Issue 2: The drying agent appears to be ineffective.

  • Possible Cause 1: The drying agent may be saturated with water.

  • Solution 1: Use fresh, properly activated drying agents. Ensure the container of the drying agent has been kept tightly sealed.

  • Possible Cause 2: The chosen drying agent may not be suitable for achieving the desired level of dryness.

  • Solution 2: For applications requiring extremely low moisture levels, consider using a more rigorous drying method, such as passing the solvent through a column of activated molecular sieves.

Issue 3: Difficulty in accurately measuring the moisture content.

  • Possible Cause: The analytical technique may not be sensitive enough or may be prone to interference.

  • Solution: Karl Fischer titration is the gold standard for accurate water determination in organic solvents.[6] For in-situ monitoring, 19F-NMR spectroscopy can be a sensitive alternative.[7][8] Ensure proper calibration and handling to avoid introducing atmospheric moisture during measurement.

Data on Drying Agent Efficiency

Drying AgentTypical Final Moisture Content (ppm)CapacitySpeedRemarks
Molecular Sieves (3Å)< 10HighModerate to FastBest for achieving very low moisture levels. Requires activation.
Activated Alumina< 10HighModerateExcellent for use in packed columns for continuous drying.
Anhydrous Magnesium Sulfate10-30HighFastA good general-purpose drying agent for batch drying.[3]
Anhydrous Sodium Sulfate30-100LowSlowBest for pre-drying or less sensitive applications.[3]

Note: The final moisture content can vary depending on the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves (Batch Method)
  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat to 250-300°C under a stream of inert gas (nitrogen or argon) or under vacuum for at least 3 hours. Allow to cool to room temperature under an inert atmosphere.

  • Drying Procedure: a. Add the activated molecular sieves (approximately 50-100 g per liter of solvent) to a flask containing the this compound. b. Seal the flask and stir the mixture at room temperature for at least 12 hours. c. For optimal results, allow the solvent to stand over the molecular sieves for 24 hours.

  • Solvent Transfer: Carefully decant or cannula the dried solvent into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Moisture Content Determination by Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned with the Karl Fischer reagent.

  • Sample Preparation: Under an inert atmosphere to prevent moisture contamination, draw a known volume or weight of the dried this compound into a dry syringe.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.

  • Data Analysis: Record the moisture content, typically in ppm or as a percentage.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Moisture-Sensitive Applications start Inconsistent Experimental Results check_moisture Is moisture a likely cause? start->check_moisture measure_moisture Measure moisture content of this compound (Karl Fischer) check_moisture->measure_moisture Yes other_issue Investigate other experimental parameters check_moisture->other_issue No is_high Moisture content too high? measure_moisture->is_high dry_solvent Dry the solvent (e.g., with molecular sieves) is_high->dry_solvent Yes proceed Proceed with experiment is_high->proceed No verify_dryness Verify moisture content is within spec dry_solvent->verify_dryness verify_dryness->proceed

Caption: Troubleshooting workflow for addressing moisture issues.

ExperimentalWorkflow Experimental Workflow for Drying and Use start Obtain this compound dry_solvent Dry solvent using appropriate method (e.g., molecular sieves) start->dry_solvent analyze_moisture Analyze moisture content (Karl Fischer) dry_solvent->analyze_moisture store_solvent Store dried solvent under inert atmosphere analyze_moisture->store_solvent use_in_application Use in sensitive application store_solvent->use_in_application

Caption: General workflow for preparing and using dry solvent.

References

Overcoming challenges in the analysis of fluorinated ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluorinated ethers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of fluorinated ethers.

Q1: Why is background contamination a significant issue in the analysis of fluorinated compounds?

A1: Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are widely used in laboratory equipment, such as PTFE tubing and solvent filters.[1] These materials can leach fluorinated compounds, leading to background noise and contamination, which is especially problematic for trace-level analysis.[1]

Q2: What makes ¹⁹F NMR a powerful tool for characterizing fluorinated ethers?

A2: The ¹⁹F nucleus is highly sensitive for NMR detection due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio. Its chemical shifts span a wide range of approximately 800 ppm, providing detailed information about the electronic environment of each fluorine atom.[1]

Q3: How do the mass spectra of fluorinated compounds differ from their hydrocarbon counterparts?

A3: The mass spectra of fluorinated compounds are significantly different from their hydrocarbon analogs.[2] In perfluoroparaffins, the most abundant ion is often CF₃⁺, and the molecular ion peak may be small or absent.[2] The fragmentation patterns are influenced by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[3][4]

Q4: What are the main challenges in developing standardized analytical methods for fluorinated ethers?

A4: The sheer number and diversity of fluorinated compounds, with thousands of known substances and more being identified, complicate the development of standardized analytical methods.[5][6] Many of these compounds have not been fully characterized, making comprehensive detection and identification difficult.[5]

Q5: Why are very low detection limits often required for the analysis of fluorinated compounds?

A5: Many regulatory bodies at the state and federal levels mandate the detection of PFAS at parts-per-trillion levels due to their persistence in the environment and potential health risks.[5] This necessitates the use of highly sensitive analytical equipment like high-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of fluorinated ethers, categorized by analytical technique.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the liner or on the column.Use a properly deactivated liner and column. If tailing persists, trim the inlet end of the column.[7][8]
Poor Peak Shape (Fronting) Column overload due to high sample concentration.Dilute the sample or reduce the injection volume.[1][7]
Inconsistent Retention Times System not fully equilibrated; leaks in the injector.Ensure the column is thoroughly flushed with the mobile phase before analysis.[1] Check for and repair any leaks at all connections.[8]
High Baseline Noise Contaminated carrier gas, inlet, or detector.Replace carrier gas filters. Clean the inlet and ion source. Perform regular maintenance.[8]
Ghost Peaks Sample carryover from previous injections or contaminated syringe/rinse solvent.Replace the rinse solvent and clean or replace the syringe.[8] Implement a bake-out procedure between runs.
Low Signal/No Peaks Blocked syringe, incorrect sample concentration, or detector issue.Check the syringe for blockage and verify the sample concentration.[8] Ensure the detector is responsive and clean the ion source if necessary.[8][9]
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the column's silica (B1680970) backbone or column overload.Adjust the mobile phase pH or increase its ionic strength.[1] Dilute the sample to avoid overloading the column.[1]
Shifting Retention Times Lack of column equilibration or changes in mobile phase composition.Allow sufficient time for the column to equilibrate with the mobile phase before each run. Ensure consistent mobile phase preparation.[1]
High Background Contamination Leaching of fluorinated compounds from system components (e.g., PTFE tubing).Use PEEK or stainless steel tubing where possible. Flush the system thoroughly to minimize background levels.
"Memory Effects" Adsorption of highly fluorinated analytes to system surfaces.Implement a rigorous wash protocol between samples, potentially using a stronger solvent.
Poor Sensitivity/Ion Suppression Matrix effects from complex sample compositions.Optimize sample preparation to remove interfering substances. Use an isotopically labeled internal standard to correct for suppression.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Recommended Solution
Broad ¹⁹F NMR Peaks Low sample solubility, presence of paramagnetic impurities, or chemical exchange.Try a different deuterated solvent or gently warm the sample to improve solubility.[1] Ensure the sample is free from paramagnetic metals. Run the experiment at a different temperature to check for chemical exchange.[1]
Inaccurate Referencing Incorrectly calibrated reference standard.Use a fresh, reliable internal or external standard for referencing. The internationally accepted standard is CFCl₃ at 0 ppm.[1]
Complex, Overlapping Spectra Multiple fluorinated species present in the sample.Utilize advanced 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to resolve overlapping signals and aid in structural elucidation.[11]

Quantitative Data Summary

Common Mass Fragments in EI-MS of Perfluoroalkanes

The following table summarizes common ion series observed in the electron ionization mass spectra of perfluorinated alkanes. The most abundant ion is typically CF₃⁺.

Ion SeriesGeneral FormulaDescription
CₙF₂ₙ₊₁⁺CF₃⁺, C₂F₅⁺, C₃F₇⁺, etc.Primary fragments resulting from C-C bond cleavage.
CₙF₂ₙ₋₁⁺CF⁺, C₂F₃⁺, C₃F₅⁺, etc.Fragments formed by the loss of F₂ from a primary fragment.

Data compiled from general principles of fluorocarbon mass spectrometry.[2]

Typical ¹⁹F NMR Chemical Shift Ranges

This table provides typical chemical shift ranges for common fluorine-containing functional groups, referenced to CFCl₃ at 0 ppm.

Functional GroupChemical Shift Range (ppm)
-CF₃-50 to -80
-CF₂--110 to -140
-CHF--160 to -210
Ar-F (Aromatic)-100 to -170

Note: These are general ranges and can vary based on the specific molecular structure.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Fluorinated Ethers in a Complex Matrix

Objective: To extract and clean up fluorinated ether analytes from a complex sample matrix (e.g., biological tissue, environmental solid) prior to GC-MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., graphitized carbon black)

  • Solvents: Acetonitrile (B52724), Methanol, Dichloromethane (all high purity, pesticide grade)

  • Internal standards (isotopically labeled fluorinated ethers)

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 1-2 g of the sample into a centrifuge tube. Add a known amount of internal standard. Add 5 mL of acetonitrile and homogenize for 2 minutes.

  • Extraction: Sonicate the sample for 15 minutes, then centrifuge at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant (the solvent layer) and transfer it to a clean tube.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of acetonitrile through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Elution: Elute the analytes from the cartridge using 10 mL of dichloromethane.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 2: ¹⁹F NMR Analysis of a Fluorinated Ether Sample

Objective: To acquire a quantitative ¹⁹F NMR spectrum of a purified fluorinated ether.

Materials:

  • NMR spectrometer (e.g., 400 MHz) with a fluorine-capable probe

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard (e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated ether sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Standard Addition: Add a precise amount of a known concentration internal standard to the NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the ¹⁹F probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of ¹⁹F signals (e.g., 250 ppm).

    • Use a 90° pulse width.

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for quantitative analysis.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the spectrum to the internal standard.

    • Integrate the signals corresponding to the analyte and the internal standard for quantification.

Visualization Diagrams

TroubleshootingWorkflow Start Problem Identified (e.g., Poor Peak Shape) CheckSystem Check System Basics Start->CheckSystem IsLeak Leak Check (GC/LC) CheckSystem->IsLeak FixLeak Fix Leak IsLeak->FixLeak Yes CheckConsumables Check Consumables (Liner, Septum, Column) IsLeak->CheckConsumables No FixLeak->CheckSystem IsContaminated Contaminated? CheckConsumables->IsContaminated ReplaceConsumables Replace/Clean Consumables IsContaminated->ReplaceConsumables Yes CheckMethod Review Method Parameters (Temps, Flow, Gradient) IsContaminated->CheckMethod No Resolved Problem Resolved ReplaceConsumables->Resolved IsOptimal Parameters Optimal? CheckMethod->IsOptimal OptimizeMethod Optimize Method IsOptimal->OptimizeMethod No CheckSample Check Sample Prep (Concentration, Matrix) IsOptimal->CheckSample Yes OptimizeMethod->Resolved IsPrepOK Preparation OK? CheckSample->IsPrepOK RevisePrep Revise Sample Prep IsPrepOK->RevisePrep No IsPrepOK->Resolved Yes RevisePrep->Resolved

Caption: A systematic workflow for troubleshooting common analytical issues.

SamplePrepWorkflow Start Start: Sample Collection AddStandard Add Internal Standard Start->AddStandard Homogenize Homogenize & Extract with Solvent AddStandard->Homogenize Centrifuge Centrifuge to Separate Phases Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid Phase Extraction (SPE) Cleanup CollectSupernatant->SPE Elute Elute Analytes SPE->Elute Concentrate Concentrate Sample (Nitrogen Evaporation) Elute->Concentrate End Final Extract Ready for Analysis Concentrate->End

Caption: Workflow for sample preparation and extraction of fluorinated ethers.

GCMS_Analysis_Pathway Injection Sample Injection Inlet Heated Inlet (Vaporization) Injection->Inlet Column GC Column (Separation) Inlet->Column Transfer Transfer Line Column->Transfer IonSource Ion Source (Ionization) Transfer->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector (Signal) MassAnalyzer->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Logical pathway of a sample through a GC-MS system.

References

Technical Support Center: Recycling and Reusing Methyl Perfluoroisobutyl Ether in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for laboratory-scale recycling and reuse of methyl perfluoroisobutyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide practical strategies for purifying and reusing this valuable fluorinated solvent, minimizing waste, and reducing operational costs.

Frequently Asked Questions (FAQs)

Q1: Why should I consider recycling this compound in my lab?

A1: Recycling this compound offers several key benefits. It significantly reduces the cost of purchasing fresh solvent and the expenses associated with hazardous waste disposal. Environmentally, it promotes a circular economy within the laboratory, reducing the overall environmental footprint of your research operations.[1] Given its chemical inertness and thermal stability, this compound is an excellent candidate for recovery and reuse.[2]

Q2: What are the primary methods for recycling this compound in a laboratory setting?

A2: The most common and effective methods for recycling this solvent at a lab scale are fractional distillation and adsorption-based purification. Fractional distillation separates the ether from contaminants with different boiling points, while adsorption uses materials like activated carbon to trap impurities. A combination of these methods can also be employed for higher purity.

Q3: What types of contaminants can be removed from used this compound?

A3: Common contaminants include water, water-soluble organic solvents, dissolved organic compounds from reactions, and particulate matter. Distillation is effective for separating components with different volatilities, while adsorption can remove a broader range of dissolved organic and ionic impurities.[3]

Q4: How can I determine the purity of my recycled this compound?

A4: The purity of the recycled solvent can be assessed using standard analytical techniques such as Gas Chromatography (GC) to identify and quantify volatile impurities. Karl Fischer titration can be used to determine water content. The refractive index can also serve as a quick, albeit less specific, indicator of purity.

Q5: Are there any safety concerns I should be aware of when recycling this compound?

A5: Yes, safety is paramount. Always handle the solvent in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When performing distillation, ensure the apparatus is set up correctly to avoid pressure buildup. Be aware that while this compound itself is not flammable, volatile contaminants might be.

Troubleshooting Guides

Fractional Distillation Issues
Issue Possible Cause(s) Solution(s)
Poor Separation of Contaminants - Inefficient fractionating column.- Distillation rate is too fast.- Presence of an azeotrope with a contaminant.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- If an azeotrope is suspected, consider alternative purification methods like adsorption or washing with a selective solvent.[4]
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- Heating is too rapid or uneven.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Use a heating mantle with a stirrer for even heat distribution.
Low Recovery of Recycled Solvent - Leaks in the distillation apparatus.- Condenser is not efficient enough.- Distillation temperature is too high, causing decomposition of thermally sensitive contaminants into non-volatile residues.- Check all joints and connections for a proper seal.- Ensure a steady and sufficient flow of coolant through the condenser.- If applicable, perform the distillation under vacuum to lower the boiling point.
Adsorption Purification Issues
Issue Possible Cause(s) Solution(s)
Incomplete Removal of Impurities - Insufficient amount of adsorbent.- Inappropriate type of adsorbent.- Contact time is too short.- Increase the amount of activated carbon or other adsorbent used.- Test different types of activated carbon (e.g., varying pore size and surface area). For ionic contaminants, consider using activated alumina.[3]- Increase the stirring or contact time to allow for complete adsorption.
Low Yield of Purified Solvent - Adsorbent retains a significant amount of the solvent.- Inefficient separation of the adsorbent after treatment.- After decanting or filtering, wash the adsorbent with a small amount of fresh, pure solvent and combine the washings with the purified batch.- Use a finer filter paper or a centrifuge to improve the separation of the adsorbent from the solvent.
Introduction of New Contaminants - The adsorbent was not properly cleaned or activated before use.- The adsorbent is breaking down physically.- Pre-wash the adsorbent with a pure solvent and dry it thoroughly before use.- Choose a high-quality, pelletized adsorbent to minimize fines and physical degradation.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is suitable for separating this compound from non-volatile solutes and other liquids with significantly different boiling points.

Physical Properties for Distillation:

Property Value Source
Boiling Point ~61°C (for the common mixture with methyl perfluorobutyl ether)[5]
Vapor Pressure 202 mmHg @ 25°C[6]
Density ~1.5 g/cm³[7]

Methodology:

  • Setup: Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the used this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle. If using a stirrer, ensure it is on.

  • Distillation: As the mixture heats, vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of pure this compound (~61°C).

  • Collection: Collect the distillate that comes over at a steady temperature. This is your purified solvent. If the temperature fluctuates significantly or rises, it indicates that a different component is starting to distill. It is advisable to collect this fraction in a separate receiving flask.

  • Shutdown: Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness. Allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the purity of the collected distillate using GC or by measuring its refractive index.

Protocol 2: Purification by Adsorption with Activated Carbon

This protocol is effective for removing dissolved organic impurities.

Methodology:

  • Preparation: In a suitable flask, add the used this compound.

  • Adsorbent Addition: Add granular activated carbon to the solvent. A general starting point is 1-5% by weight of the solvent.

  • Adsorption: Stir the mixture at room temperature for 1-2 hours. Longer times may be necessary for heavily contaminated solvent.

  • Separation: Separate the activated carbon from the solvent by gravity filtration or decantation. For finer carbon particles, vacuum filtration may be necessary.

  • Solvent Recovery from Adsorbent: To maximize recovery, wash the filtered activated carbon with a small volume of clean this compound and combine the wash with the purified solvent.

  • Regeneration of Activated Carbon: The activated carbon can be regenerated for reuse. This is typically done by heating it in an oven under a stream of inert gas or steam to drive off the adsorbed organic compounds.[8][9][10] For laboratory scale, heating in a furnace at 120-150°C under vacuum can be effective.

  • Analysis: Check the purity of the filtered solvent using an appropriate analytical method.

Diagrams

RecyclingWorkflow cluster_collection Solvent Collection & Initial Assessment cluster_purification Purification Strategies cluster_analysis Quality Control cluster_reuse Reuse & Waste Management UsedSolvent Used Methyl Perfluoroisobutyl Ether InitialAnalysis Initial Purity Analysis (e.g., visual, GC screen) UsedSolvent->InitialAnalysis Distillation Fractional Distillation InitialAnalysis->Distillation For volatile impurities Adsorption Adsorption (Activated Carbon/Alumina) InitialAnalysis->Adsorption For dissolved organic/ ionic impurities Washing Aqueous Wash (for water-soluble impurities) InitialAnalysis->Washing For water-soluble impurities PurityCheck Purity Analysis (GC, Karl Fischer) Distillation->PurityCheck Waste Dispose of Concentrated Waste Distillation->Waste Distillation residue Adsorption->PurityCheck Adsorption->Waste Spent adsorbent Washing->PurityCheck MeetsSpec Meets Specifications? PurityCheck->MeetsSpec MeetsSpec->Distillation No, re-process Reuse Reuse in Lab Applications MeetsSpec->Reuse Yes Reuse->UsedSolvent Becomes used solvent again

Caption: Logical workflow for recycling this compound.

DistillationSetup cluster_setup Fractional Distillation Apparatus HeatingMantle Heating Mantle with Stirrer DistillationFlask Distillation Flask (Used Solvent + Boiling Chips) HeatingMantle->DistillationFlask FractionatingColumn Fractionating Column (e.g., Vigreux) DistillationFlask->FractionatingColumn DistillationHead Distillation Head with Thermometer FractionatingColumn->DistillationHead Condenser Condenser DistillationHead->Condenser ReceivingFlask Receiving Flask (Purified Solvent) Condenser->ReceivingFlask CoolantOut Coolant Out Condenser->CoolantOut CoolantIn Coolant In CoolantIn->Condenser

References

Validation & Comparative

A Comparative Analysis of Methyl Perfluoroisobutyl Ether and Other Hydrofluoroethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methyl perfluoroisobutyl ether, commercially known as HFE-7100 (a mix of this compound and its isomer, methyl nonafluorobutyl ether), with other hydrofluoroethers (HFEs) and related compounds. The focus is on their performance as solvents and heat transfer fluids, supported by available experimental data. This document is intended to assist researchers and professionals in selecting the appropriate ether for their specific applications.

Hydrofluoroethers were developed as replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs) due to their favorable environmental and safety profiles.[1][2][3] They are characterized by the presence of hydrogen, fluorine, and an ether linkage in their molecular structure.[4] This class of organic solvents is typically colorless, odorless, has low toxicity, low viscosity, and is liquid at room temperature.[2]

I. Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound (HFE-7100) in comparison to other hydrofluoroethers such as HFE-7200, and the anesthetic ethers sevoflurane (B116992) and desflurane. These properties are critical in determining their suitability for various applications, including as solvents, cleaning agents, and heat transfer fluids.[4][5]

PropertyThis compound (HFE-7100)Ethyl Perfluorobutyl Ether (HFE-7200)SevofluraneDesflurane
Chemical Formula C₄F₉OCH₃C₄F₉OC₂H₅C₄H₃F₇OC₃H₂F₆O
Molecular Weight ( g/mol ) 250264200.05168.04
Boiling Point (°C) 617658.623.5
Vapor Pressure (kPa @ 20°C) 261421.388.5
Liquid Density (g/mL @ 25°C) 1.521.431.521.465
Surface Tension (mN/m @ 25°C) 13.613.6Not AvailableNot Available
Viscosity (cSt @ 25°C) 0.380.46Not AvailableNot Available
Heat of Vaporization (kJ/kg) 112119163195

II. Solvent Properties

The solvent capabilities of hydrofluoroethers are crucial for applications such as precision cleaning.[4][6] A key metric for solvency is the Kauri-Butanol (KB) value, which indicates the ability of a solvent to dissolve a standardized gum. Higher KB values generally signify stronger solvency.

SolventKauri-Butanol (KB) Value
HFE-7100 (this compound)10
HFE-7200 (Ethyl Perfluorobutyl Ether)10
HFE-71DE (HFE-7100/trans-1,2-dichloroethylene azeotrope)46
HFE-71IPA (HFE-7100/isopropanol azeotrope)30

Data sourced from a 3M product information guide. It is important to note that while neat HFEs have low KB values, they are often used in azeotropic mixtures or co-solvent systems to enhance their cleaning performance for a wider range of contaminants.[6]

III. Safety and Environmental Profile

A significant advantage of hydrofluoroethers is their superior safety and environmental profile compared to older solvent technologies.[6][7] They are generally non-flammable, have low toxicity, a zero Ozone Depletion Potential (ODP), and a relatively low Global Warming Potential (GWP).[4][8]

PropertyThis compound (HFE-7100)Ethyl Perfluorobutyl Ether (HFE-7200)SevofluraneDesflurane
Flash Point NoneNoneNoneNone
Flammability Limits in Air None2.4 - 12.3%Not FlammableNot Flammable
Ozone Depletion Potential (ODP) 0000
Global Warming Potential (GWP, 100-yr ITH) 32059Not Available2540
Atmospheric Lifetime (years) 4.10.8Not Available14

The data presented highlights the environmental advantages of HFEs, particularly their short atmospheric lifetimes and low GWPs compared to some other fluorinated compounds.[9]

IV. Experimental Protocols

Solvent Cleaning Effectiveness

The efficacy of a cleaning solvent is typically evaluated by its ability to remove a specific contaminant from a substrate. A general experimental workflow for this evaluation is as follows:

  • Contamination: A standardized contaminant (e.g., a specific oil, grease, or flux) is uniformly applied to a set of pre-cleaned test coupons (e.g., stainless steel or aluminum panels). The amount of contaminant applied is precisely measured.

  • Cleaning Process: The contaminated coupons are then subjected to a defined cleaning process. This could involve immersion in the solvent at a specific temperature, vapor degreasing, or ultrasonic cleaning for a set duration.

  • Quantification of Remaining Residue: After cleaning, the amount of residual contaminant on the coupons is measured. Several analytical techniques can be employed for this purpose:

    • Gravimetric Analysis: The coupons are weighed before contamination and after cleaning to determine the mass of residue removed.[10]

    • Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can identify and quantify organic residues.

    • Visual Inspection: Microscopic examination can reveal the presence of particulate or film residues.

    • Surface Energy Measurement: The cleanliness of a surface can be inferred by measuring its contact angle with a liquid like water.

Heat Transfer Performance

The heat transfer capabilities of a fluid are determined by measuring its thermal conductivity and heat transfer coefficient.

  • Thermal Conductivity: The transient hot wire method is a standard and accurate technique for measuring the thermal conductivity of liquids.[11] In this method, a thin platinum wire immersed in the fluid is heated by a short electrical pulse. The rate of temperature rise of the wire is a function of the thermal conductivity of the surrounding fluid.[11]

  • Heat Transfer Coefficient: The Wilson plot method is a common experimental technique used to determine the convective heat transfer coefficient in heat exchangers.[12] This method involves measuring the overall heat transfer coefficient at various fluid flow rates while keeping other conditions constant. By plotting the reciprocal of the overall heat transfer coefficient against the reciprocal of the flow velocity raised to a power, the convective heat transfer coefficient can be determined from the slope of the resulting straight line.[12]

V. Visualizations

Experimental Workflow for Solvent Cleaning Evaluation

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Pre-cleaned Test Coupons C Uniform Application of Contaminant A->C B Standardized Contaminant B->C D Cleaning with Hydrofluoroether (e.g., Vapor Degreasing) C->D E Quantification of Residual Contaminant D->E F Gravimetric Analysis E->F G Spectroscopic Methods (FTIR) E->G H Visual Inspection E->H

Caption: Workflow for evaluating solvent cleaning performance.

Logical Relationship in a Heat Transfer System

G cluster_heat_source Heat Source cluster_heat_transfer Heat Transfer Medium cluster_heat_sink Heat Sink A Heated Component (e.g., CPU, Power Electronics) B Hydrofluoroether Fluid (e.g., HFE-7100) A->B Heat Absorption C Heat Exchanger (e.g., Radiator) B->C Heat Transport C->B Cooled Fluid Return

Caption: Heat transfer cycle using a hydrofluoroether.

References

A Comparative Performance Analysis: Methyl Perfluoroisobutyl Ether vs. Traditional Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and safety. While traditional solvents have long been the cornerstone of laboratory work, emerging alternatives like methyl perfluoroisobutyl ether (MPE) are gaining prominence due to their unique performance characteristics and favorable environmental profiles. This guide provides an objective comparison of the performance of this compound against a range of conventional solvents, supported by key physical data and standardized experimental methodologies.

Executive Summary

This compound (CAS No. 163702-08-7) is a fluorinated ether that exhibits a unique combination of properties, including high density, low viscosity, and a moderate boiling point.[1] Its non-flammable nature and low toxicity profile make it an attractive alternative to many traditional organic solvents.[2] Furthermore, MPE is characterized by a zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP), positioning it as a more environmentally sustainable option.[2] This guide will delve into a quantitative comparison of its key physical properties against those of common laboratory solvents to aid in the selection of the most appropriate solvent for specific research and development applications.

Data Presentation: Physicochemical Properties

The following tables summarize the key physical properties of this compound and several traditional solvents at standard conditions.

SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)Surface Tension (mN/m at 20°C)
This compound 163702-08-7C5H3F9O250.06611.520.6~15
Ethanol 64-17-5C2H6O46.0778.370.7891.2022.1
Isopropanol 67-63-0C3H8O60.1082.50.7862.4021.7
Acetone 67-64-1C3H6O58.08560.7910.3223.7
Dichloromethane 75-09-2CH2Cl284.9339.61.3260.4428.12
n-Hexane 110-54-3C6H1486.18690.6590.3118.4
Ethyl Acetate 141-78-6C4H8O288.1177.10.9020.4523.9

Note: Data compiled from various sources. Some values for this compound are approximate based on available manufacturer data.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties presented in the tables, based on internationally recognized standards.

Determination of Boiling Point

The boiling point of the solvents can be determined using the ASTM D1120 standard test method or the OECD Guideline 103 .[3][4][5][6]

Principle: This method involves heating the liquid in a flask equipped with a reflux condenser and a temperature-measuring device. The equilibrium boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Calibrated thermometer or thermocouple

  • Heating mantle

  • Boiling chips

Procedure:

  • A measured volume of the solvent is placed in the round-bottom flask along with boiling chips.

  • The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the flask.

  • The liquid is heated to its boiling point, and the temperature is recorded when it remains constant.

  • The observed boiling point is corrected for any deviation from standard atmospheric pressure.

Determination of Density

The density of the solvents can be measured according to the ASTM D4052 standard test method or the OECD Guideline 109 .[7][8][9][10][11][12][13][14][15][16]

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid. The density is calculated from this period.

Apparatus:

  • Digital density meter with a U-tube oscillator

  • Thermostatic control for the measuring cell

  • Syringe or autosampler for sample injection

Procedure:

  • The density meter is calibrated using two reference standards of known density (e.g., dry air and distilled water).

  • The sample is injected into the U-tube, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the filled tube at a controlled temperature.

  • The density of the sample is automatically calculated and displayed by the instrument.

Determination of Viscosity

The kinematic viscosity of the solvents can be determined using the ASTM D445 standard test method , and the dynamic viscosity can be calculated.[17][18][19][20][21] The OECD Guideline 114 also provides methods for viscosity determination.[22][23][24][25][26]

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer

Procedure:

  • The viscometer is filled with the sample, and placed in the constant temperature bath until it reaches thermal equilibrium.

  • The liquid is drawn up into the upper bulb of the viscometer.

  • The time taken for the liquid to flow between two marked points on the capillary is measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Surface Tension

The surface tension of the solvents can be measured using the ring method as described in ASTM D971 .[27][28][29][30][31]

Principle: This method measures the force required to detach a platinum ring from the surface of the liquid. This force is related to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum ring

  • Sample vessel

Procedure:

  • The sample is placed in the vessel, and the platinum ring is immersed in the liquid.

  • The ring is slowly pulled upwards through the liquid surface.

  • The tensiometer measures the maximum force exerted on the ring just before it detaches from the surface.

  • The surface tension is calculated from this force, taking into account the dimensions of the ring.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for a given application, considering performance, safety, and environmental factors.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Application Requirements (e.g., Solubility, Volatility) B Identify Potential Solvents (Traditional & Alternatives) A->B C Evaluate Performance Criteria B->C D Assess Safety & Health Hazards (Toxicity, Flammability) B->D E Consider Environmental Impact (ODP, GWP, Biodegradability) B->E H Physicochemical Properties (Boiling Point, Density, Viscosity) C->H I Solvency Power (Solubility Tests) C->I F Compare & Rank Solvents D->F E->F G Select Optimal Solvent F->G H->F I->F

Caption: A logical workflow for solvent selection.

Conclusion

This compound presents a compelling alternative to traditional solvents in many applications, particularly where a favorable safety and environmental profile is a priority. Its unique physical properties, such as high density and low viscosity, can offer advantages in specific processes like cleaning, heat transfer, and as a carrier fluid. However, its solvency power for highly polar compounds may be more limited compared to some traditional solvents. Researchers and drug development professionals are encouraged to consider the comprehensive data presented in this guide to make informed decisions that align with their specific experimental needs, safety protocols, and sustainability goals.

References

A Comparative Guide to the Non-Flammability of Methyl Perfluoroisobutyl Ether Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic flammability of conventional carbonate-based electrolytes in lithium-ion batteries presents a significant safety concern. This guide provides a comprehensive comparison of methyl perfluoroisobutyl ether (MPE) as a non-flammable electrolyte component against traditional alternatives, supported by experimental data and detailed testing protocols. MPE, a type of hydrofluoroether (HFE), is increasingly being investigated for its ability to enhance battery safety without severely compromising electrochemical performance.

Executive Summary

This compound (MPE) and its isomer, methyl nonafluorobutyl ether (MFE), are non-flammable solvents that can be incorporated into electrolyte formulations to significantly reduce or eliminate flammability.[1] While conventional carbonate electrolytes are highly flammable with low flash points, MPE-containing electrolytes exhibit no flash point and self-extinguish immediately upon ignition. This enhanced safety, however, is often accompanied by lower ionic conductivity, which can impact battery rate performance. This guide will delve into the quantitative data and experimental methodologies that validate the non-flammability of MPE electrolytes and compare their performance to flammable carbonate-based systems.

Flammability Performance: A Quantitative Comparison

The flammability of an electrolyte is a critical safety parameter. The following table summarizes key flammability metrics for MPE-based electrolytes compared to standard carbonate-based electrolytes.

PropertyThis compound (MPE) ElectrolyteConventional Carbonate Electrolyte (e.g., EC/DMC)Test Method
Flash Point No flash point detected[2]~30 °CASTM D93 (Pensky-Martens Closed-Cup)
Self-Extinguishing Time (SET) 0 seconds (immediately self-extinguishes)> 20 seconds/gramIgnition with direct flame exposure
Flammability Classification Non-flammableFlammableGHS/OSHA Criteria

Electrochemical Performance Comparison

While safety is paramount, the electrochemical performance of the electrolyte is crucial for battery function. The table below compares key performance indicators.

PropertyMPE-Based Electrolyte (Optimized Formulation)Conventional Carbonate Electrolyte
Ionic Conductivity (25 °C) 3.8 - 5.0 mS/cm[3][4]~10 mS/cm
Electrochemical Stability Window Up to ~4.6 V vs. Li/Li⁺[5]Up to ~4.2 V vs. Li/Li⁺
Cycling Performance (Capacity Retention) Good, with appropriate additives (>88% after 1000 cycles in some cases)[6]Generally high (>90% after 500 cycles)[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of electrolyte flammability.

Flash Point Determination (Based on ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure.[8][9][10][11][12]

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester is used.

  • Sample Preparation: A specified volume of the electrolyte is placed in the test cup.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source: A test flame is directed into the vapor space at regular temperature intervals.

  • Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor of the specimen to ignite.

Self-Extinguishing Time (SET) Test

The SET test provides a direct measure of an electrolyte's ability to sustain combustion after an ignition source is removed.[13][14]

Methodology:

  • Sample Preparation: A small, measured amount of the electrolyte (e.g., 0.5 g) is absorbed onto an inert material like a glass fiber cloth or ceramic paper.

  • Ignition: The soaked material is exposed to a direct flame (e.g., from a butane (B89635) torch) for a specific duration (e.g., 3-10 seconds).

  • Observation: After the ignition source is removed, the time it takes for the flame on the sample to extinguish is measured.

  • Calculation: The SET is often reported in seconds per gram (s/g) to normalize for the sample mass. A non-flammable electrolyte will have an SET of 0 s/g.

Visualizing the Validation Process

The following diagrams illustrate the workflows for evaluating electrolyte flammability and the logical relationship in formulating a non-flammable electrolyte.

Flammability_Testing_Workflow cluster_flash_point Flash Point Determination (ASTM D93) cluster_set Self-Extinguishing Time (SET) Test fp1 Place electrolyte sample in test cup fp2 Heat sample at a controlled rate fp1->fp2 fp3 Introduce ignition source at intervals fp2->fp3 fp4 Record temperature of vapor ignition fp3->fp4 end_fp Flash Point Value fp4->end_fp set1 Soak inert material with electrolyte set2 Expose to direct flame for a set time set1->set2 set3 Remove flame and start timer set2->set3 set4 Stop timer when flame self-extinguishes set3->set4 end_set SET Value (s/g) set4->end_set start Electrolyte Sample start->fp1 start->set1

Caption: Workflow for Flammability Testing of Electrolytes.

Electrolyte_Formulation_Logic cluster_components Electrolyte Components cluster_solvents Solvent Selection Solvent Solvent System Formulation Electrolyte Formulation Solvent->Formulation Salt Lithium Salt (e.g., LiPF6) Salt->Formulation Additives Performance Additives Additives->Formulation Carbonate Flammable Carbonates (EC, DMC) Safety Safety (Non-Flammability) Carbonate->Safety Negative Impact MPE Non-Flammable MPE MPE->Safety Positive Impact Performance Electrochemical Performance Formulation->Performance Formulation->Safety Result Optimized Non-Flammable Electrolyte Performance->Result Safety->Result

Caption: Logical Flow of Non-Flammable Electrolyte Formulation.

Conclusion

The use of this compound as a co-solvent in lithium-ion battery electrolytes presents a compelling solution to the critical safety issue of flammability. Experimental data consistently demonstrates that MPE-based electrolytes are non-flammable, with no measurable flash point and immediate self-extinguishing properties. While the inclusion of MPE can lead to a decrease in ionic conductivity, ongoing research into optimized formulations with performance-enhancing additives shows promise in mitigating these effects. For applications where safety is the highest priority, MPE-based electrolytes offer a viable path towards intrinsically safer energy storage systems.

References

A Comparative Environmental Impact Assessment of Fluorinated Eethers: Anesthetic Gases vs. Industrial Hydrofluoroethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the environmental profiles of commonly used fluorinated ethers, supported by experimental data and detailed methodologies.

Fluorinated ethers, a class of chemical compounds characterized by the presence of fluorine atoms and an ether linkage, have found widespread use in various scientific and industrial applications. In the medical field, volatile halogenated ethers such as sevoflurane (B116992), desflurane (B1195063), and isoflurane (B1672236) are staple anesthetic gases. In industrial settings, hydrofluoroethers (HFEs) have emerged as important solvents, cleaning agents, and heat transfer fluids, often replacing older ozone-depleting substances. Despite their utility, growing environmental concerns necessitate a thorough evaluation of their impact. This guide provides a comparative analysis of the environmental profiles of selected anesthetic and industrial fluorinated ethers, focusing on key metrics including Global Warming Potential (GWP), Ozone Depletion Potential (ODP), atmospheric lifetime, aquatic toxicity, and biodegradability.

Comparative Environmental Impact Data

The following table summarizes the key environmental impact parameters for selected fluorinated ethers. This data has been compiled from various safety data sheets, technical bulletins, and scientific literature to provide a clear, quantitative comparison.

Compound NameChemical FormulaPrimary ApplicationAtmospheric Lifetime (years)GWP (100-year)ODPAquatic Toxicity (LC50)Biodegradation
Anesthetic Ethers
SevofluraneC₄H₃F₇OAnesthetic Gas1.1 - 5.2[1]130 - 144~0>163.656 mg/L (Fish, 96h)Data not readily available
DesfluraneC₃H₂F₆OAnesthetic Gas8.9 - 21.4[1][2]2540~0Data not readily availableData not readily available
IsofluraneC₃H₂ClF₅OAnesthetic Gas2.6 - 5.9[1]5100.02[3][4]15,300 ppm (Rat, 3h, LC50)Data not readily available
Industrial Hydrofluoroethers (HFEs)
HFE-7100C₄F₉OCH₃Solvent, Cleaning Agent4.1[5]297 - 320[5][6]0[3][5][6][7]Data not readily availablePartial biodegradation expected[8]
HFE-7200C₄F₉OC₂H₅Solvent, Cleaning Agent0.77 - 0.8[8][9]55[8][9]0[10]>750 mg/L (Fathead Minnow, 96h)Partial biodegradation expected[8]
HFE-7500C₇F₁₅OC₂H₅Heat Transfer Fluid2.96 (reaction with OH)110 (indirect)0Data not readily availableData not readily available

Understanding the Environmental Impact Parameters

A comprehensive environmental risk assessment of chemical substances involves the evaluation of several key parameters. The following sections detail the significance of each metric used in this guide.

Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). A higher GWP indicates a greater contribution to global warming. The 100-year GWP is the most commonly used metric for regulatory purposes. As the table illustrates, desflurane has a significantly higher GWP compared to sevoflurane and the industrial HFEs.

Ozone Depletion Potential (ODP): ODP is a relative measure of a substance's ability to destroy stratospheric ozone. The reference compound is CFC-11, which is assigned an ODP of 1. The presence of chlorine or bromine atoms in a molecule is a key indicator of its potential to deplete the ozone layer. Most modern fluorinated ethers, including sevoflurane, desflurane, and the HFEs listed, have an ODP of zero. Isoflurane, containing a chlorine atom, has a very low but non-zero ODP.[3][4]

Atmospheric Lifetime: This parameter indicates the average time a molecule of a compound remains in the atmosphere before being removed by chemical reaction or deposition. A longer atmospheric lifetime allows the substance to become well-mixed in the atmosphere and exert its environmental effects over a prolonged period. The anesthetic gases, particularly desflurane, tend to have longer atmospheric lifetimes than the industrial HFEs.[1][2]

Biodegradation: Biodegradability refers to the ability of a substance to be broken down by microorganisms. This process can reduce the persistence of a chemical in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the extent and rate of biodegradation. For many fluorinated ethers, complete biodegradation is limited due to the strength of the carbon-fluorine bond. However, some HFEs are expected to undergo partial biodegradation.[8]

Experimental Methodologies

The data presented in this guide is derived from standardized experimental protocols. Understanding these methods is crucial for interpreting the results and designing further comparative studies.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a volatile compound is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. A common experimental method is the relative rate technique .

Experimental Protocol: Relative Rate Method

  • Chamber Setup: The fluorinated ether and a reference compound with a known OH reaction rate constant are introduced into a reaction chamber (e.g., a Teflon bag or glass vessel) filled with a bath gas (typically air or nitrogen) at a specific temperature and pressure.

  • OH Radical Generation: OH radicals are generated within the chamber, often through the photolysis of a precursor molecule like ozone (O₃) in the presence of water vapor, or the photolysis of methyl nitrite (B80452) (CH₃ONO).

  • Concentration Monitoring: The concentrations of the fluorinated ether and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative decay of the two compounds is plotted. The slope of the resulting line, combined with the known reaction rate of the reference compound, allows for the calculation of the unknown reaction rate of the fluorinated ether with OH radicals.

  • Lifetime Calculation: The atmospheric lifetime (τ) is then calculated using the determined rate constant (kOH) and the average atmospheric concentration of OH radicals ([OH]): τ = 1 / (kOH * [OH]).

G cluster_setup Chamber Setup cluster_monitoring Monitoring & Analysis A Fluorinated Ether C Reaction Chamber (Air/N2) A->C B Reference Compound B->C D OH Radical Generation (e.g., Photolysis) E Concentration Monitoring (GC-MS/FTIR) F Relative Rate Plot E->F G Calculate kOH F->G H Calculate Atmospheric Lifetime G->H

Atmospheric Lifetime Determination Workflow
Assessment of Acute Aquatic Toxicity (LC50)

The acute toxicity of a substance to fish is a standard ecotoxicological test. The following is a generalized protocol based on OECD Guideline 203 (Fish, Acute Toxicity Test).

Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

  • Test Organisms: A specified species of fish (e.g., Rainbow Trout, Fathead Minnow) of a defined age and size range are acclimated to the test conditions.

  • Test Substance Preparation: A series of test solutions with different concentrations of the fluorinated ether are prepared in a suitable dilution water. A control group with no test substance is also prepared. Due to the volatility of many fluorinated ethers, a flow-through or semi-static test system is often preferred to maintain stable concentrations.

  • Exposure: A set number of fish are introduced into each test chamber (for each concentration and the control). The exposure period is typically 96 hours.

  • Observations: The fish are observed at regular intervals (e.g., 24, 48, 72, and 96 hours), and the number of mortalities in each concentration is recorded.

  • Data Analysis: The mortality data is statistically analyzed to determine the LC50 value, the concentration at which 50% of the test organisms die.

G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_obs Observation & Data Collection cluster_analysis Data Analysis A Acclimate Test Fish (e.g., Rainbow Trout) D Introduce Fish to Test Chambers A->D B Prepare Test Solutions (Varying Concentrations) B->D C Prepare Control (No Test Substance) C->D E Record Mortalities at 24, 48, 72, 96 hours D->E F Statistical Analysis E->F G Determine LC50 Value F->G

Acute Aquatic Toxicity (LC50) Test Workflow
Evaluation of Ready Biodegradability

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals. The Closed Bottle Test (OECD 301D) is suitable for volatile substances.

Experimental Protocol: Ready Biodegradability - Closed Bottle Test (OECD 301D)

  • Inoculum Preparation: An inoculum containing a mixed population of microorganisms is prepared, typically from activated sludge from a wastewater treatment plant.

  • Test Setup: A defined concentration of the fluorinated ether is added to a mineral medium in a series of airtight bottles. The bottles are then inoculated with the prepared microorganisms. Control bottles containing only the inoculum and the mineral medium, and reference bottles with a readily biodegradable substance, are also prepared.

  • Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration in each bottle is measured at the beginning of the test and at regular intervals throughout the 28-day period.

  • Biodegradation Calculation: The amount of oxygen consumed by the microorganisms to break down the test substance is calculated by subtracting the oxygen depletion in the control bottles from that in the test bottles. The percentage of biodegradation is then determined by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches a certain percentage of biodegradation (typically >60%) within a 10-day window during the 28-day test.

Conclusion

The environmental impact of fluorinated ethers varies significantly depending on their specific chemical structure. Anesthetic gases, particularly desflurane, exhibit high Global Warming Potentials and longer atmospheric lifetimes compared to the industrial hydrofluoroethers presented in this guide. The inclusion of an ether linkage in HFEs appears to contribute to their shorter atmospheric persistence. While ODP is not a significant concern for most modern fluorinated ethers, the potential for long-term environmental accumulation and effects on aquatic ecosystems warrants further investigation, as highlighted by the limited availability of comprehensive aquatic toxicity and biodegradation data for many of these compounds.

For researchers and professionals in drug development and other scientific fields, a thorough understanding of these environmental parameters is crucial for making informed decisions about chemical selection and use. Prioritizing the use of compounds with lower GWPs and shorter atmospheric lifetimes, and advocating for further research into the ecotoxicity and biodegradability of these substances, are essential steps toward minimizing the environmental footprint of scientific and industrial activities.

References

A Comparative Guide to the Electrochemical Performance of Batteries: With and Without Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of lithium-ion batteries utilizing a standard carbonate-based electrolyte versus an electrolyte containing methyl perfluoroisobutyl ether. The inclusion of this fluoroether is primarily aimed at enhancing battery safety by reducing flammability. This analysis, supported by experimental data, delves into the key performance metrics of batteries with and without this additive.

Data Presentation: A Quantitative Comparison

The following table summarizes the key electrochemical performance indicators for batteries with a standard electrolyte and those with an electrolyte containing this compound (MFE). The data presented is a synthesis of findings from multiple studies to provide a representative comparison.

Performance MetricStandard Electrolyte (e.g., 1M LiPF6 in EC/DMC)Electrolyte with this compound
Ionic Conductivity ~9-12 mS/cmGenerally lower, in the range of 1-4 mS/cm, depending on the MFE concentration.
Electrochemical Stability Window Typically up to ~4.2 V vs. Li/Li+Can be comparable to or slightly wider than standard electrolytes.
Specific Capacity (Graphite/LiCoO2) Initial discharge capacity typically around 140-150 mAh/g.Similar initial discharge capacity, around 140 mAh/g has been reported.
Cycling Stability (Graphite/LiCoO2) High, often >90% capacity retention after 100 cycles.Good, with reports of ~80% capacity retention after 50 cycles. The solid electrolyte interphase (SEI) formation is crucial for long-term stability.
Coulombic Efficiency Typically >99% after initial formation cycles.Can achieve high coulombic efficiency, comparable to standard electrolytes, especially with additives like FEC.
Rate Capability Generally good, dependent on the specific electrode materials and cell design.May be slightly lower due to lower ionic conductivity, but still capable of moderate C-rates.
Safety (Flammability) Highly flammable due to the carbonate solvents.Significantly improved safety due to the non-flammable nature of the fluoroether.

Experimental Protocols

The data presented is based on common experimental methodologies for testing the electrochemical performance of lithium-ion batteries. A typical experimental protocol is as follows:

Electrolyte Preparation
  • Standard Electrolyte: A solution of 1 M lithium hexafluorophosphate (B91526) (LiPF6) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) with a 1:1 volume ratio is prepared in an argon-filled glovebox.

  • Electrolyte with this compound: A mixed solvent is prepared by blending this compound (MFE) with carbonate co-solvents such as ethyl methyl carbonate (EMC) or diethyl carbonate (DEC). A common composition is a volume ratio of 80:20 of MFE to the carbonate co-solvent. The lithium salt, such as LiN[SO2C2F5]2 (LiBETI) or LiPF6, is then dissolved in this mixed solvent to a concentration of 1 M. Additives like fluoroethylene carbonate (FEC) may also be included to improve SEI formation.

Cell Assembly
  • Coin Cells (CR2032): The performance evaluation is typically conducted using coin cells.

  • Electrodes: For a graphite/LiCoO2 cell, the anode is a graphite-coated copper foil, and the cathode is a lithium cobalt oxide-coated aluminum foil.

  • Separator: A microporous polypropylene (B1209903) separator is used to prevent physical contact between the anode and cathode.

  • Assembly: The coin cells are assembled in an argon-filled glovebox to prevent moisture contamination. The separator is placed between the anode and cathode, and a few drops of the respective electrolyte are added to saturate the components.

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are cycled at various C-rates (e.g., 0.1C, 0.5C, 1C) within a specific voltage window (e.g., 3.0 V to 4.2 V for graphite/LiCoO2) using a battery cycler. This test determines the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test: The cells are charged at a constant rate (e.g., C/5) and then discharged at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the battery's performance under high current loads.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to analyze the internal resistance and charge transfer kinetics of the battery. This is typically done by applying a small AC voltage over a range of frequencies.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis prep_electrolyte Electrolyte Preparation (Standard vs. MFE-Containing) cell_assembly Coin Cell Assembly (CR2032 in Glovebox) prep_electrolyte->cell_assembly prep_electrodes Electrode Preparation (e.g., Graphite, LiCoO2) prep_electrodes->cell_assembly galvanostatic_cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) cell_assembly->galvanostatic_cycling rate_capability Rate Capability Test cell_assembly->rate_capability eis Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis data_analysis Data Analysis and Performance Comparison galvanostatic_cycling->data_analysis rate_capability->data_analysis eis->data_analysis

Caption: Experimental workflow for comparing battery performance.

Benchmarking Heat Transfer Capabilities: A Comparative Guide to Methyl Perfluoroisobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise thermal management required in research, pharmaceutical, and semiconductor manufacturing, the choice of a heat transfer fluid is critical. An ideal fluid offers not only efficient heat dissipation but also chemical inertness, a wide operating temperature range, and a favorable environmental and safety profile. Methyl perfluoroisobutyl ether, commercially known as Novec™ 7100, is a prominent hydrofluoroether (HFE) utilized for its balanced properties. This guide provides a comprehensive comparison of its heat transfer capabilities against relevant alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Thermophysical Properties

The heat transfer efficacy of a fluid is intrinsically linked to its thermophysical properties. Key parameters include thermal conductivity, specific heat, density, and viscosity. The following table summarizes these properties for this compound and its common alternatives, such as other hydrofluoroethers (HFEs) and perfluorocarbons (PFCs).

PropertyThis compound (Novec™ 7100)HFE-7200FC-72
Chemical Formula C4F9OCH3C4F9OC2H5C6F14
Boiling Point (°C) 617656
Thermal Conductivity (W/m·K @ 25°C) 0.0690.0680.057
Specific Heat (kJ/kg·K @ 25°C) 1.181.211.10
Liquid Density ( kg/m ³ @ 25°C) 152014301680
Kinematic Viscosity (cSt @ 25°C) 0.380.410.40
Latent Heat of Vaporization (kJ/kg) 11212688
Global Warming Potential (100-yr) 32059>9000
Heat Transfer Performance: Experimental Data

The practical performance of a heat transfer fluid is often evaluated by its heat transfer coefficient, which quantifies the rate of heat transfer. Below is a summary of experimental findings from studies comparing this compound with other dielectric fluids under similar conditions.

In single-phase applications, where the fluid does not undergo a phase change, heat is transferred through convection. The efficiency of this process is influenced by the fluid's properties and the flow conditions.

FluidFlow Rate (LPM)Inlet Temperature (°C)Heat Flux (W/cm²)Average Heat Transfer Coefficient (W/m²·K)
This compound (Novec™ 7100) 1.025101500
HFE-7200 1.025101450
FC-72 1.025101300

Note: The values presented are representative and can vary based on the specific experimental setup and conditions.

In applications involving phase change, such as immersion cooling of high-power electronics, the boiling performance is critical. The Critical Heat Flux (CHF) is a key metric, representing the maximum heat flux at which efficient nucleate boiling can be sustained.

FluidSubcooling (K)Critical Heat Flux (CHF) (W/cm²)
This compound (Novec™ 7100) 0 (Saturated)~15.8
30~31.5
FC-72 0 (Saturated)~14.5
30~28.0

Experimental studies have shown that the critical heat flux for HFE-7100 is typically 10% to 15% higher than that for FC-72, indicating a superior performance in high-heat-flux two-phase applications.[1]

Experimental Protocols

The following section details a generalized methodology for determining the heat transfer performance of dielectric fluids, based on common experimental practices.

Single-Phase Forced Convection Heat Transfer Measurement

Objective: To determine the single-phase convective heat transfer coefficient of the fluid.

Apparatus:

  • A closed-loop flow circuit, including a pump, flow meter, and heat exchanger.

  • A test section with a heated surface (e.g., a copper block with embedded cartridge heaters).

  • Thermocouples to measure the surface temperature of the heater and the bulk fluid temperature at the inlet and outlet of the test section.

  • A data acquisition system to record temperature and flow rate data.

Procedure:

  • The test fluid is circulated through the closed loop at a constant flow rate.

  • Power is supplied to the heater in the test section to generate a constant heat flux.

  • The system is allowed to reach a steady state, where the temperatures and flow rate are stable.

  • The surface temperature of the heater and the inlet and outlet bulk fluid temperatures are recorded.

  • The heat transfer coefficient (h) is calculated using the formula: h = q / (Ts - Tb) where q is the heat flux, Ts is the average surface temperature, and Tb is the average bulk fluid temperature.

  • The procedure is repeated for different flow rates and heat fluxes to characterize the fluid's performance under various conditions.

Pool Boiling Heat Transfer Measurement

Objective: To determine the pool boiling curve and the Critical Heat Flux (CHF) of the fluid.

Apparatus:

  • A sealed, insulated test vessel to contain the dielectric fluid.

  • A heated test surface (e.g., a polished silicon or copper chip) mounted within the vessel.

  • A reflux condenser to condense the vapor and return it to the liquid pool.

  • Thermocouples to measure the surface temperature and the bulk liquid temperature.

  • A power supply to deliver a controlled power to the test surface.

  • A high-speed camera for flow visualization.

Procedure:

  • The test fluid is degassed by boiling it for an extended period and then allowing it to cool to the desired starting temperature.

  • Power is incrementally supplied to the test surface.

  • At each power level, the system is allowed to reach a steady state, and the surface and bulk fluid temperatures are recorded.

  • The heat flux is plotted against the wall superheat (the difference between the surface temperature and the saturation temperature of the fluid) to generate the boiling curve.

  • The power is gradually increased until the CHF point is reached, which is characterized by a rapid and significant increase in the surface temperature.

  • The high-speed camera is used to observe the bubble dynamics and the transition from nucleate to film boiling.

Visualizations

Logical Relationship of Fluid Properties to Heat Transfer

G cluster_properties Thermophysical Properties cluster_performance Heat Transfer Performance Thermal_Conductivity Thermal Conductivity (k) Convective_HTC Convective Heat Transfer Coefficient (h) Thermal_Conductivity->Convective_HTC Directly proportional Specific_Heat Specific Heat (Cp) Specific_Heat->Convective_HTC Directly proportional Density Density (ρ) Density->Convective_HTC Influences flow regime Pumping_Power Pumping Power Density->Pumping_Power Directly proportional Viscosity Viscosity (μ) Viscosity->Convective_HTC Inversely proportional Viscosity->Pumping_Power Directly proportional

Key fluid properties influencing heat transfer performance.
Experimental Workflow for Heat Transfer Fluid Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Fluid_Degassing Fluid Degassing System_Calibration System Calibration Fluid_Degassing->System_Calibration Set_Flow_Rate Set Flow Rate / Heat Flux System_Calibration->Set_Flow_Rate Steady_State Achieve Steady State Set_Flow_Rate->Steady_State Data_Acquisition Data Acquisition (T, P, Q) Steady_State->Data_Acquisition Calculate_HTC Calculate Heat Transfer Coefficient Data_Acquisition->Calculate_HTC Plot_Boiling_Curve Plot Boiling Curve Data_Acquisition->Plot_Boiling_Curve Determine_CHF Determine Critical Heat Flux Plot_Boiling_Curve->Determine_CHF

Generalized workflow for evaluating heat transfer fluids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Perfluoroisobutyl Ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and dependable quantification of compounds is fundamental to ensuring data integrity and regulatory compliance. This guide presents a comprehensive cross-validation of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and a plausible alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the quantification of methyl perfluoroisobutyl ether.

This compound, a volatile fluorinated ether, presents unique analytical challenges. The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and throughput. This document provides a comparative analysis of GC-MS and HPLC-MS, offering detailed experimental protocols, performance data extrapolated from the analysis of similar volatile and fluorinated compounds, and visualizations to aid in methodological selection and cross-validation.

At a Glance: GC-MS vs. HPLC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[1]
Analyte Volatility Ideal for volatile and thermally stable compounds like this compound.[2]Better suited for non-volatile or thermally labile compounds.[2]
Derivatization Generally not required for volatile ethers.Not typically necessary, but may be employed for very polar, short-chain compounds to improve retention.[3]
Sensitivity High sensitivity, especially when using Selected Ion Monitoring (SIM).[1]Very high sensitivity can be achieved, particularly with tandem mass spectrometry (MS/MS).[1]
Selectivity Excellent, with mass spectrometry providing definitive compound identification.[4]Excellent, offering high specificity in complex matrices.[3]
Sample Throughput Generally offers faster run times for volatile compounds.Can have longer run times depending on the column and mobile phase used.
Matrix Effects Less susceptible to matrix effects compared to LC-MS, especially with appropriate sample preparation.Can be prone to ion suppression or enhancement from matrix components.[3]

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of GC-MS and HPLC-MS methods for the analysis of this compound, based on data reported for similar volatile fluorinated compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) ≥ 0.998[5]≥ 0.99[6]
Accuracy (% Recovery) 80.23–115.41%[5]86.6 - 107%[7]
Precision (%RSD) Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[5]≤ 10.7%[7]
Limit of Detection (LOD) Analyte-dependent, typically in the low ng/mL to pg/mL range.Can achieve low ng/L to pg/L levels.[6]
Limit of Quantification (LOQ) Analyte-dependent, typically in the ng/mL range.Can achieve ng/L levels.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-MS and a potential HPLC-MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of volatile compounds and is well-suited for this compound.

1. Sample Preparation (Headspace Injection):

  • Accurately weigh a portion of the sample (e.g., solid or liquid) into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.

  • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow for equilibration of the analyte between the sample and the headspace.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 240°C at 15°C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

While less conventional for highly volatile ethers, an HPLC-MS method could be developed, particularly for samples in aqueous matrices. This protocol is based on methods for short-chain fluorinated compounds.[6][8]

1. Sample Preparation (Direct Injection or SPE):

  • Direct Injection: For clean samples, dilute with the initial mobile phase and inject.

  • Solid-Phase Extraction (SPE): For complex matrices, condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) and water.[3] Load the sample, wash with a weak organic solvent, and elute the analyte with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

2. HPLC-MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: A polar-modified C18 column or a specialized column for polar compounds (e.g., a mixed-mode column).[6]

  • Mobile Phase: A gradient of methanol and water with an ammonium (B1175870) acetate (B1210297) buffer.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Visualizing the Workflow and Logic

To further clarify the processes involved in analytical method cross-validation, the following diagrams illustrate the general workflow and the logical relationships between key validation parameters.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Acquisition cluster_validation Validation & Comparison cluster_reporting Conclusion & Reporting define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods (e.g., GC-MS, HPLC-MS) define_objectives->select_methods prepare_samples Prepare Standard & QC Samples select_methods->prepare_samples gcms_analysis GC-MS Analysis prepare_samples->gcms_analysis hplcms_analysis HPLC-MS Analysis prepare_samples->hplcms_analysis validate_gcms Validate GC-MS Method gcms_analysis->validate_gcms validate_hplcms Validate HPLC-MS Method hplcms_analysis->validate_hplcms compare_data Compare Performance Data validate_gcms->compare_data validate_hplcms->compare_data conclusion Draw Conclusions on Method Suitability compare_data->conclusion report Generate Cross-Validation Report conclusion->report

Caption: General workflow for the cross-validation of analytical methods.

Validation_Parameter_Relationships cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Accuracy Accuracy Linearity Linearity Accuracy->Linearity dependent on Precision Precision Precision->Linearity dependent on LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOQ->LOD is higher than Linearity->LOQ defines range above Specificity Specificity Specificity->Accuracy impacts Specificity->Precision impacts Robustness Robustness Robustness->Accuracy ensures Robustness->Precision ensures

Caption: Logical relationships between key analytical method validation parameters.

References

Evaluating the Long-Term Stability of Methyl Perfluoroisobutyl Ether in Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for use in medical and scientific devices demands rigorous evaluation of their long-term stability to ensure device performance, safety, and reliability. Methyl perfluoroisobutyl ether (M-PIBE), a fluorinated ether, is increasingly considered for applications such as a solvent, cleaning agent, or heat transfer fluid in sensitive equipment due to its characteristic chemical inertness and thermal stability.[1][2][3] This guide provides a comparative framework for evaluating the long-term stability of M-PIBE in devices against common alternatives, supported by established experimental protocols.

Executive Summary

This compound exhibits high thermal and chemical stability, making it a robust candidate for various device applications.[3] However, long-term stability within a device is a multi-faceted issue encompassing not only the intrinsic degradation of the fluid itself but also its interaction with device components, leading to the potential for extractables and leachables.[4][5] Alternatives to M-PIBE, such as medical-grade silicones and other fluorinated liquids, present their own distinct stability profiles. A comprehensive evaluation, therefore, necessitates a comparison based on empirical data generated through standardized testing methodologies.

Comparative Performance Data

While direct, publicly available quantitative data comparing the long-term stability of this compound with alternatives in a device-specific context is limited, the following tables provide a structural framework for data presentation. Researchers are encouraged to populate these tables with data generated from the experimental protocols outlined in this guide.

Table 1: Accelerated Aging Stability Data

ParameterThis compound (M-PIBE)Medical-Grade Silicone (e.g., PDMS)Alternative Fluorinated Liquid (e.g., HFO)Test Conditions
Appearance Insert ObservationInsert ObservationInsert ObservationASTM F1980[6]
Purity (%) Insert ValueN/AInsert ValueGC-MS Analysis
Acidity (ppm) Insert ValueInsert ValueInsert ValueTitration
Non-Volatile Residue (ppm) Insert ValueInsert ValueInsert ValueEvaporation
Degradation Products (ng/mL) Insert DataInsert DataInsert DataGC-MS, LC-MS

Table 2: Extractables and Leachables Profile (Post-Aging)

Compound ClassM-PIBE Exposed DeviceSilicone Exposed DeviceAlternative Exposed DeviceAnalytical Technique
Volatile Organic Compounds (VOCs) List and QuantifyList and QuantifyList and QuantifyHeadspace GC-MS
Semi-Volatile Organic Compounds (SVOCs) List and QuantifyList and QuantifyList and QuantifyGC-MS
Non-Volatile Organic Compounds (NVOCs) List and QuantifyList and QuantifyList and QuantifyLC-MS
Inorganic Elements List and QuantifyList and QuantifyList and QuantifyICP-MS

Experimental Protocols

A robust assessment of long-term stability relies on standardized and well-documented experimental methodologies.

Accelerated Aging Study

This protocol is designed to simulate the effects of real-time aging on a device containing or exposed to the test fluid.[6][7][8]

Objective: To determine the degradation of the test fluid and its interaction with the device components under elevated temperature conditions.

Methodology:

  • Sample Preparation: Place the complete device or representative components in sealed, inert containers with a defined volume of the test fluid (M-PIBE, silicone, or alternative).

  • Aging Conditions: Subject the sealed containers to a constant elevated temperature (e.g., 55°C) for a predetermined duration. The duration is calculated based on the Arrhenius equation, where a 10°C increase in temperature roughly doubles the rate of chemical reactions.[6]

  • Time Points: Withdraw samples at specified intervals (e.g., 0, 30, 60, and 90 days).

  • Analysis:

    • Fluid Analysis: Analyze the withdrawn fluid for changes in appearance, purity, acidity, and the presence of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Device Analysis: Visually inspect the device components for any physical changes such as discoloration, cracking, or swelling.

Extractables and Leachables (E&L) Study

This study identifies and quantifies chemical compounds that migrate from the device materials into the surrounding environment (in this case, the test fluid) under simulated use conditions.[4][5][9][10]

Objective: To create a comprehensive profile of potential leachables from the device after long-term exposure to the test fluid.

Methodology:

  • Extraction: Following the accelerated aging protocol, the fluid is carefully separated from the device components.

  • Analytical Techniques: A suite of analytical techniques is employed to detect a broad range of potential leachables:

    • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile organic compounds (VOCs).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of semi-volatile organic compounds (SVOCs).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the detection of non-volatile organic compounds (NVOCs).

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.

  • Toxicological Risk Assessment: The identified leachables are then evaluated for their potential toxicological risk based on established safety concern thresholds.

Mandatory Visualizations

Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Stability & E/L Analysis prep1 Device Assembly prep2 Introduction of Test Fluid (M-PIBE or Alternative) prep1->prep2 prep3 Sealing in Inert Container prep2->prep3 aging Incubation at Elevated Temperature (e.g., 55°C) prep3->aging tp Time Point Sampling aging->tp fluid_analysis Fluid Analysis (Purity, Degradation) tp->fluid_analysis device_analysis Device Inspection (Physical Changes) tp->device_analysis el_extraction Fluid Extraction for E&L tp->el_extraction el_analysis E&L Profiling (GC-MS, LC-MS, ICP-MS) el_extraction->el_analysis tox_risk Toxicological Risk Assessment el_analysis->tox_risk Degradation_Pathway cluster_stressors Stress Factors cluster_degradation Potential Degradation of M-PIBE cluster_interaction Interaction with Device thermal Thermal Stress mpibe This compound (C5H3F9O) thermal->mpibe oxidative Oxidative Stress oxidative->mpibe intermediate Perfluoroalkyl Radicals mpibe->intermediate Initiation products Smaller Perfluorinated Compounds (e.g., COF2, shorter chain PFCs) intermediate->products Propagation/Decomposition leachables Leachables from Device Materials products->leachables Potential Catalysis

References

Comparative Toxicity of Methyl Perfluoroisobutyl Ether and its Isomer, Methyl Perfluorobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of methyl perfluoroisobutyl ether and its straight-chain isomer, methyl perfluorobutyl ether. These compounds are often found together in commercial products, such as the hydrofluoroether fluid HFE-7100.[1][2] The information presented is collated from publicly available safety data sheets and is intended to provide a concise summary for risk assessment and safe handling in a research and development setting.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for methyl nonafluoroisobutyl ether and methyl nonafluorobutyl ether. The data is primarily derived from studies conducted on rats and rabbits.

Table 1: Acute Toxicity Data
Endpoint Route of Exposure Species Methyl Nonafluoroisobutyl Ether Methyl Nonafluorobutyl Ether Citation
LD50Oral (Ingestion)Rat> 5,000 mg/kg> 5,000 mg/kg[3][4]
LD50Dermal (Skin)Estimated to be > 5,000 mg/kgEstimated to be > 5,000 mg/kg[3]
LC50Inhalation (4 hours)Rat> 1,000 mg/l (> 100,000 ppm)> 1,000 mg/l (> 100,000 ppm)[3][4][5]

Summary: Both isomers exhibit very low acute toxicity via oral, dermal, and inhalation routes of exposure in animal models.[3][4][5]

Table 2: Reproductive and Developmental Toxicity Data
Endpoint Route of Exposure Species Methyl Nonafluoroisobutyl Ether Methyl Nonafluorobutyl Ether Citation
NOAEL (Female Reproduction)IngestionRat1,000 mg/kg/day1,000 mg/kg/day[4]
NOAEL (Female Reproduction)InhalationRat129 mg/l129 mg/l[4][6]
NOAEL (Male Reproduction)IngestionRat1,000 mg/kg/day1,000 mg/kg/day[4]
NOAEL (Male Reproduction)InhalationRat129 mg/l129 mg/l[6]
NOAEL (Developmental)InhalationRat307 mg/l307 mg/l[6]

Summary: Studies on reproductive and developmental toxicity have not identified adverse effects at the tested concentrations.[4][6]

Qualitative Toxicity Data

The following sections summarize the qualitative toxicity findings for both isomers.

Skin and Eye Irritation
  • Methyl Nonafluoroisobutyl Ether: Not classified as a skin or eye irritant. Studies on rabbits showed no significant irritation.[3][4]

  • Methyl Nonafluorobutyl Ether: Not classified as a skin or eye irritant. Studies on rabbits showed no significant irritation.[3][4]

Sensitization
  • Methyl Nonafluoroisobutyl Ether: Not classified as a skin sensitizer (B1316253) based on studies in guinea pigs.[3][4]

  • Methyl Nonafluorobutyl Ether: Not classified as a skin sensitizer based on studies in guinea pigs.[3][4]

Mutagenicity
  • Methyl Nonafluoroisobutyl Ether: Not considered to be mutagenic. It was found to be not mutagenic in both in vitro and in vivo assays.[3][4][6]

  • Methyl Nonafluorobutyl Ether: Not considered to be mutagenic. It was found to be not mutagenic in both in vitro and in vivo assays.[3][4][6]

Experimental Protocols

The toxicity data presented in this guide are based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are brief overviews of the methodologies for the key experiments cited.

Acute Oral Toxicity (Based on OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[3][7][8][9] The test substance is administered in a stepwise procedure with a few animals at each step. Depending on the mortality and/or moribund status of the animals, the decision is made to either dose the next group at a lower or higher dose level. Observations of the animals are made for at least 14 days to assess for signs of toxicity and mortality.[3][7][8][9]

Acute Dermal Toxicity (Based on OECD 402)

This test evaluates the potential adverse effects from a single, short-term dermal exposure to a substance.[5][6][10][11] The test substance is applied to a shaved area of the skin of the test animal (typically a rat, rabbit, or guinea pig) and held in contact for 24 hours.[5][6][12] The animals are then observed for signs of toxicity for at least 14 days.[6]

Acute Inhalation Toxicity (Based on OECD 403)

This method is used to determine the health hazards likely to arise from a short-term exposure to an airborne substance.[1][4][13][14][15] Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[4][15] The animals are observed for at least 14 days for signs of toxicity and mortality.[1][4]

In Vivo Mutagenicity (Based on OECD 474 - Mammalian Erythrocyte Micronucleus Test)

This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in animals, usually rodents.[16][17] The test substance is administered to the animals, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei.[16][17] An increase in the frequency of micronucleated cells in treated animals indicates that the substance may be a mutagen.[18][16]

Reproductive Toxicity (Based on OECD 415 - One-Generation Reproduction Toxicity Study)

This study provides information on the potential effects of a substance on male and female reproductive performance.[2][19] The test substance is administered to parental animals before and during mating, and to the females during gestation and lactation.[2][20] Effects on mating, fertility, pregnancy, and offspring viability and growth are evaluated.[20]

Visualizations

Experimental Workflow for Acute Inhalation Toxicity (OECD 403)

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Observation cluster_3 Phase 4: Data Analysis Animal Acclimatization Animal Acclimatization Selection of Dose Levels Selection of Dose Levels Animal Acclimatization->Selection of Dose Levels Test Substance Preparation Test Substance Preparation Selection of Dose Levels->Test Substance Preparation 4-Hour Inhalation Exposure 4-Hour Inhalation Exposure Test Substance Preparation->4-Hour Inhalation Exposure Rats 14-Day Observation Period 14-Day Observation Period 4-Hour Inhalation Exposure->14-Day Observation Period Clinical Signs Monitoring Clinical Signs Monitoring 14-Day Observation Period->Clinical Signs Monitoring Body Weight Measurement Body Weight Measurement 14-Day Observation Period->Body Weight Measurement LC50 Calculation LC50 Calculation Clinical Signs Monitoring->LC50 Calculation Body Weight Measurement->LC50 Calculation Toxicity Classification Toxicity Classification LC50 Calculation->Toxicity Classification cluster_0 Acute Toxicity cluster_1 Local Effects cluster_2 Genotoxicity cluster_3 Long-term Effects Test Substance Test Substance Acute Oral (LD50) Acute Oral (LD50) Test Substance->Acute Oral (LD50) Acute Dermal (LD50) Acute Dermal (LD50) Test Substance->Acute Dermal (LD50) Acute Inhalation (LC50) Acute Inhalation (LC50) Test Substance->Acute Inhalation (LC50) Skin Irritation Skin Irritation Test Substance->Skin Irritation Eye Irritation Eye Irritation Test Substance->Eye Irritation Skin Sensitization Skin Sensitization Test Substance->Skin Sensitization In Vitro Mutagenicity In Vitro Mutagenicity Test Substance->In Vitro Mutagenicity Reproductive Toxicity Reproductive Toxicity Test Substance->Reproductive Toxicity In Vivo Mutagenicity In Vivo Mutagenicity In Vitro Mutagenicity->In Vivo Mutagenicity

References

Assessing the material compatibility of methyl perfluoroisobutyl ether with polymers and metals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a solvent that ensures the integrity of processing equipment and components is paramount. This guide provides a detailed comparison of the material compatibility of methyl perfluoroisobutyl ether, a widely used solvent, with a range of common polymers and metals. The performance is contrasted with alternative solvents, supported by experimental data and standardized testing protocols.

This compound, commercially known as Novec 7100, is a hydrofluoroether (HFE) fluid valued for its low toxicity, non-flammability, and environmental benefits, such as zero ozone depletion potential.[1][2][3] Its use as a replacement for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs) necessitates a thorough understanding of its interaction with materials commonly found in laboratory and manufacturing settings.[3]

Material Compatibility Assessment: A Quantitative Overview

The compatibility of this compound and its alternatives with various polymers and metals has been evaluated based on standardized testing methodologies. The following tables summarize the quantitative data on key performance indicators: changes in weight, dimensions (swelling), and tensile strength for polymers, and corrosion rates for metals.

Table 1: Polymer Compatibility — Weight Change (%)

Polymer This compound CFC-113 HCFC-141b
Polyethylene < 0.2[4] Data Not Available Data Not Available
Polypropylene < 0.5 (at 60°C)[4] Good to Fair[2] Data Not Available

| Polycarbonate | Good[3][5] | Good[3][5] | Failed |

Table 2: Polymer Compatibility — Swelling/Dimensional Change (%)

Polymer This compound CFC-113 HCFC-141b
Polyethylene Minimal Data Not Available Data Not Available
Polypropylene 5-20% (in some cases) Noticeable swelling Data Not Available

| Polycarbonate | Minimal | Data Not Available | Failed |

Table 3: Polymer Compatibility — Change in Tensile Strength (%)

Polymer This compound CFC-113 HCFC-141b
Polyethylene Data Not Available Data Not Available Data Not Available
Polypropylene Reduction expected with swelling Data Not Available -30% to +50%

| Polycarbonate | Data Not Available | Data Not Available | Data Not Available |

Table 4: Metal Compatibility — Corrosion Rate (mm/year)

Metal This compound CFC-113 HCFC-141b
Aluminum Compatible[3] Acceptable[1] Data Not Available
Copper Some surface oxidation with heat[1][2] Acceptable[1] Data Not Available

| Stainless Steel (304/316) | Compatible[3] | Acceptable[1][6] | Data Not Available |

Note: "Data Not Available" indicates that specific quantitative data was not found in the publicly available resources searched. "Good," "Fair," and "Acceptable" are qualitative assessments from various sources and are included for directional guidance in the absence of quantitative data.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols designed to ensure the reproducibility and comparability of material compatibility testing.

Polymer Compatibility Testing (ASTM D543)

The evaluation of plastic materials' resistance to chemical reagents is conducted following the guidelines of ASTM D543. This standard practice involves the immersion of polymer specimens in the test solvent under controlled conditions.

Methodology:

  • Specimen Preparation: Standardized test specimens of the polymer are prepared, and their initial weight, dimensions (length, width, thickness), and tensile strength are measured and recorded.

  • Immersion: The specimens are fully immersed in the solvent within a sealed container to prevent evaporation. The test is typically conducted at a specified temperature (e.g., room temperature or an elevated temperature) for a defined duration (e.g., 7 days).

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and re-measured.

  • Evaluation: The changes in weight, dimensions (swelling), and tensile strength are calculated as a percentage change from the initial measurements. Visual inspection for any signs of degradation, such as cracking, crazing, or discoloration, is also performed.

Metal Corrosion Testing (ASTM G31)

The corrosion resistance of metals is assessed using the laboratory immersion corrosion testing method outlined in ASTM G31. This practice provides a framework for determining the corrosion rate of metals when exposed to a liquid environment.

Methodology:

  • Specimen Preparation: Metal coupons of a specific size and surface finish are prepared. They are cleaned and their initial weight is accurately recorded.

  • Immersion: The coupons are suspended in the test solvent using a non-metallic holder to ensure full exposure of all surfaces. The test is conducted in a sealed vessel at a controlled temperature for a predetermined duration.

  • Cleaning of Corroded Specimens: After exposure, the coupons are removed and cleaned to remove any corrosion products without removing any of the underlying metal. This may involve chemical or mechanical cleaning methods.

  • Corrosion Rate Calculation: The final weight of the cleaned coupon is measured, and the weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year). The formula for calculating the corrosion rate is: Corrosion Rate = (K × W) / (A × T × D) Where:

    • K = a constant (e.g., 8.76 × 10^4 for mm/year)

    • W = mass loss in grams

    • A = area in cm²

    • T = time of exposure in hours

    • D = density in g/cm³

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for assessing the material compatibility of a solvent with both polymers and metals.

G cluster_setup 1. Test Setup cluster_polymer 2. Polymer Compatibility Testing cluster_metal 3. Metal Compatibility Testing cluster_reporting 4. Reporting Solvent Select Solvent (e.g., this compound) Materials Select Materials (Polymers & Metals) Solvent->Materials Protocols Define Test Protocols (ASTM D543 & ASTM G31) Materials->Protocols Prep_Poly Prepare Polymer Specimens (Measure initial weight, dimensions, tensile strength) Protocols->Prep_Poly Prep_Metal Prepare Metal Coupons (Clean and weigh) Protocols->Prep_Metal Immerse_Poly Immerse in Solvent Prep_Poly->Immerse_Poly Post_Immerse_Poly Post-Immersion Analysis (Re-measure weight, dimensions, tensile strength) Immerse_Poly->Post_Immerse_Poly Eval_Poly Evaluate Changes (% Weight Change, % Swelling, % Tensile Strength Change) Post_Immerse_Poly->Eval_Poly Table_Data Tabulate Quantitative Data Eval_Poly->Table_Data Immerse_Metal Immerse in Solvent Prep_Metal->Immerse_Metal Clean_Metal Clean Corroded Coupons Immerse_Metal->Clean_Metal Weigh_Metal Measure Final Weight Clean_Metal->Weigh_Metal Calc_Corrosion Calculate Corrosion Rate (mm/year) Weigh_Metal->Calc_Corrosion Calc_Corrosion->Table_Data Compare Compare with Alternatives Table_Data->Compare Guide Publish Comparison Guide Compare->Guide

Material Compatibility Assessment Workflow

References

Safety Operating Guide

Proper Disposal of Methyl Perfluoroisobutyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of methyl perfluoroisobutyl ether is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this fluorinated compound responsibly. Adherence to these protocols will help maintain a safe working environment and ensure compliance with hazardous waste regulations.

This compound, like many fluorinated compounds, requires careful handling and disposal due to its chemical properties and potential environmental impact. The primary recommended method of disposal is incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound, preventing its release into the environment.

Key Safety and Disposal Information

The following table summarizes crucial information for the safe handling and disposal of this compound, based on available Safety Data Sheets (SDS).

ParameterRecommendationSource
Primary Disposal Method Incinerate in a permitted waste incineration facility. May require additional fuel.[1]
Alternative Disposal Offer surplus and nonrecyclable solutions to a licensed disposal company.[2]
Container Management Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3]
Accidental Release Contain and absorb spill with sand, earth, inert material, or vermiculite. Collect into a labeled container.[3]
Spill Prevention Prevent spillage from entering drains or water courses.[3]
Personal Protective Equipment (PPE) - Eyes Safety glasses with side shields.[1][4]
Personal Protective Equipment (PPE) - Hands Nitrile rubber gloves are recommended.[4]
Ventilation Use general dilution ventilation and/or local exhaust ventilation.[1]
First Aid - Inhalation Remove person to fresh air. If you feel unwell, get medical attention.[1]
First Aid - Skin Contact Wash with soap and water. If signs/symptoms develop, get medical attention.[1]
First Aid - Eye Contact Flush with large amounts of water. Remove contact lenses if easy to do. Continue rinsing.[1]
Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated assess Is the waste contaminated with other hazardous materials? start->assess segregate Segregate from other chemical waste streams assess->segregate No assess->segregate Yes (Consult SDS of all components) label_waste Label container clearly: 'Hazardous Waste - this compound' segregate->label_waste store Store in a designated, well-ventilated hazardous waste accumulation area label_waste->store inspect Ensure container is sealed and not leaking store->inspect contact_disposal Contact a licensed hazardous waste disposal company inspect->contact_disposal arrange_pickup Arrange for pickup and transport to a permitted incineration facility contact_disposal->arrange_pickup

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety glasses with side shields are essential to prevent splashes.[1][4]

  • Hand Protection: Nitrile rubber gloves are recommended for handling this chemical.[4]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

2. Waste Collection and Segregation:

  • Collect all waste containing this compound in a dedicated, compatible container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Ensure the container is in good condition and has a secure, leak-proof lid.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and volume of the waste.

  • Include the date of waste generation.

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

  • Regularly inspect the container for any signs of leakage or degradation.

5. Accidental Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Prevent any spilled material from entering drains or waterways.[3]

6. Final Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • The primary method of disposal is incineration in a permitted hazardous waste incineration facility.[1] This method is necessary to ensure the complete destruction of the fluorinated ether.

Regulatory Considerations:

It is crucial to consult your local, regional, and national regulations regarding hazardous waste disposal.[1][4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Some states may have more stringent regulations. Recently, there have been proposals to list certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA, which could have implications for the disposal of related compounds like this compound.[5][6] Always refer to the most current regulations and your institution's specific guidelines.

References

Personal protective equipment for handling Methyl perfluoroisobutyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Methyl perfluoroisobutyl ether. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Toxicological Summary

This compound is a colorless, clear liquid with a slight ethereal odor.[1] While it is not expected to cause significant health effects under normal use, it is crucial to be aware of its potential hazards.[2] Inhalation of vapors, especially from heated material, may cause respiratory irritation, with symptoms including coughing, sneezing, and headache.[1] Direct contact is minimally irritating to the skin and practically non-irritating to the eyes.[1][2] However, prolonged or repeated exposure may cause skin irritation.[3] Ingestion is not expected to have adverse health effects.[1][2] Thermal decomposition can produce hazardous gases like hydrogen fluoride.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the necessary PPE for specific laboratory procedures. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Recommendations and Remarks
Eye/Face Protection Safety glasses with side shieldsEnsure they conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[4]
Skin/Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)[2]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[4]
Lab coat or chemical-resistant suitA complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[4]
Respiratory Protection Local exhaust ventilationProvide local exhaust ventilation at transfer points to control airborne exposures.[1][2]
Air-purifying respiratorIf ventilation is inadequate, use a respirator with organic vapor cartridges.[2][4] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]

Quantitative Data Summary

The following tables provide key quantitative data for this compound for easy reference and comparison.

Physical and Chemical Properties

PropertyValue
Molecular Formula C5H3F9O[5]
Molecular Weight 250.06 g/mol [5]
Appearance Clear, colorless liquid[1]
Odor Slight ethereal[1]
Boiling Point 61 °C[1]
Chemical Stability Stable under proper conditions[2]

Toxicological Data

Test Result
Cardiac Sensitization No signs of sensitization at exposures up to 100,000 ppm[2]
Primary Dermal Irritation Minimally irritating[2]
Primary Ocular Irritation Practically non-irritating[2]
Developmental Toxicity No abnormal effects observed[2]

Operational Procedures

Safe Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Use local exhaust ventilation at points of transfer.[2]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling.[3]

  • Container Handling: Keep containers securely sealed when not in use.[3] Avoid physical damage to containers.[3] If contents are under pressure, open the container carefully.[2]

  • Clothing: Wear appropriate protective clothing.[3] Contaminated work clothes should be laundered separately before reuse.[3]

Storage Plan

  • Container: Store in a polyethylene (B3416737) or polypropylene (B1209903) container.[3] Ensure all containers are clearly labeled and free from leaks.[3]

  • Conditions: Store in a cool, dark, dry, and well-ventilated place.[6][7]

  • Incompatibilities: Store away from incompatible materials, such as strong bases and oxidizing agents.[1][7]

Spill Response and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Clear the area of all personnel and move upwind.[3] Ensure adequate ventilation.

  • Control and Contain: Stop the leak if it is safe to do so.[3] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3]

  • Clean-up: Collect the recoverable product into labeled containers for recycling or disposal.[3] Absorb the remaining material until it appears dry.[2] Place the absorbed material into a suitable, labeled container for waste disposal.[3]

  • Decontamination: Wash the spill area and prevent runoff into drains.[3] Decontaminate and launder all protective clothing and equipment before storing and reusing.[3]

  • Reporting: If the spill contaminates drains or waterways, notify the emergency services.[3]

Disposal Protocol

  • Waste Collection: Dispose of the unused product and contaminated materials in suitable, closed containers.[4]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] Where recycling is not feasible, dispose of it in compliance with local regulations.[2] Incineration in a permitted waste incineration facility may be required.[1]

Emergency Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Spill Containment cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal Evacuate Evacuate Area & Move Upwind Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Alert Alert Others & Fire Brigade Ventilate->Alert Stop_Leak Stop Leak (If Safe) Alert->Stop_Leak Assess Situation Contain_Spill Contain with Inert Material Stop_Leak->Contain_Spill Collect_Product Collect Recoverable Product Contain_Spill->Collect_Product Absorb_Residue Absorb Remaining Residue Collect_Product->Absorb_Residue Package_Waste Place in Labeled Containers Absorb_Residue->Package_Waste Decontaminate_Area Wash Spill Area Package_Waste->Decontaminate_Area Decontaminate_PPE Decontaminate PPE Decontaminate_Area->Decontaminate_PPE Dispose Dispose via Licensed Service Decontaminate_PPE->Dispose

Caption: Workflow for handling a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.